Brivudine
Description
This compound is a uridine derivative and nucleoside analog with pro-apoptotic and chemosensitizing properties. In vitro, bromovinyl-deoxyuridine (BVDU) has been shown to downregulate the multifunctional DNA repair enzyme APEX nuclease 1, resulting in the inhibition of DNA repair and the induction of apoptosis. In addition, this agent may inhibit the expression of STAT3 (signal transducer and activator of transcription 3), which may result in the downregulation of vascular endothelial growth factor (VEGF). BVDU has also been found to inhibit the upregulation of chemoresistance genes (Mdr1 and DHFR) during chemotherapy. Overall, the gene expression changes associated with BVDU treatment result in the decrease or prevention of chemoresistance. In addition, this agent has been shown to enhance the cytolytic activity of NK-92 natural killer cells towards a pancreatic cancer cell line in vitro.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
anti-herpes agent
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(E)-2-bromoethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,4,7-9,15-16H,3,5H2,(H,13,17,18)/b2-1+/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZBBRURCPAEIQ-PIXDULNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Br)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045755 | |
| Record name | Brivudine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69304-47-8 | |
| Record name | Brivudine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69304-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brivudine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069304478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brivudine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03312 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Brivudine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BRIVUDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M3055079H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Brivudine's Antiviral Spectrum: A Technical Guide for Researchers
An in-depth analysis of the potent and selective antiviral activity of brivudine against herpesviruses, tailored for researchers, scientists, and drug development professionals.
This compound, a synthetic thymidine analogue, stands as a potent antiviral agent with a highly selective spectrum of activity, primarily targeting Varicella-Zoster Virus (VZV) and Herpes Simplex Virus type 1 (HSV-1).[1] Its efficacy, particularly against VZV, positions it as a significant therapeutic option in the management of herpes zoster (shingles). This technical guide provides a comprehensive overview of this compound's antiviral activity, mechanism of action, and the experimental methodologies used to characterize its profile.
Quantitative Antiviral Activity
This compound demonstrates marked potency against VZV and HSV-1, as evidenced by its low half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values. The tables below summarize the quantitative data on its antiviral activity from various in vitro studies.
| Virus | Strain(s) | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference(s) |
| Varicella-Zoster Virus (VZV) | Various Clinical Isolates | HEL | Plaque Reduction | 0.0098 ± 0.0040 | |
| Parent Strain (TK+) | Human Embryo Fibroblasts | DNA Polymerase Inhibition | Ki = 0.55 | [2] | |
| Mutant Strain (TK-) | Human Embryo Fibroblasts | DNA Polymerase Inhibition | Ki = 0.55 | [2] | |
| Herpes Simplex Virus type 1 (HSV-1) | KOS | E6SM | Cytopathogenicity | MIC50 = 0.02 µg/mL | [3] |
| Various Strains | Panel of cell lines | Cytopathogenicity | MIC50 = 0.007-0.4 µg/mL | [3] | |
| Not Specified | MKN-28 | MTT Assay | EC50 ratio to MRC-5 = 0.8 | [4] | |
| Herpes Simplex Virus type 2 (HSV-2) | Not Specified | MKN-28 | MTT Assay | EC50 ratio to MRC-5 = 0.036 | [4] |
Note: this compound's inhibitory concentrations against VZV are reported to be 200- to 1000-fold lower than those of aciclovir and penciclovir, indicating a much higher potency.[1] this compound is not active against HSV-2.
Mechanism of Action: A Targeted Approach
This compound's selective antiviral activity is contingent on its targeted activation within virus-infected cells. As a nucleoside analogue, it requires phosphorylation to its active triphosphate form to exert its inhibitory effect on viral replication.
The key steps in its mechanism of action are:
-
Selective Phosphorylation by Viral Thymidine Kinase: this compound is a poor substrate for cellular thymidine kinases. However, in cells infected with VZV or HSV-1, the virus-encoded thymidine kinase (TK) efficiently phosphorylates this compound to this compound monophosphate. This initial phosphorylation is the primary determinant of its selectivity.
-
Conversion to the Active Triphosphate Form: Cellular kinases subsequently catalyze the further phosphorylation of this compound monophosphate to its diphosphate and ultimately to its active triphosphate form, this compound triphosphate (BVDUTP).
-
Inhibition of Viral DNA Polymerase: BVDUTP acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP). The Km value for dTTP and the Ki value for BVDUTP for VZV DNA polymerase have been determined to be 1.43 µM and 0.55 µM, respectively, indicating a high affinity of the inhibitor for the enzyme.[2] Incorporation of this compound into the growing viral DNA chain leads to premature chain termination and a halt in viral replication.[3]
Experimental Protocols for Antiviral Activity Assessment
The in vitro antiviral activity of this compound is typically evaluated using cell-based assays that measure the inhibition of virus replication. The two most common methods are the plaque reduction assay and the MTT assay.
Plaque Reduction Assay
This assay is considered the gold standard for determining the antiviral efficacy of a compound. It directly measures the reduction in the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Detailed Methodology:
-
Cell Seeding: Confluent monolayers of a suitable host cell line (e.g., human embryonic lung fibroblasts (HEL) for VZV, Vero cells for HSV-1) are prepared in multi-well plates.
-
Virus Infection: The cell monolayers are infected with a standardized amount of virus (typically 100 plaque-forming units, PFU) and incubated for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) containing serial dilutions of this compound. A virus control (no compound) and a cell control (no virus, no compound) are included.
-
Incubation: The plates are incubated for a period that allows for plaque formation (typically 3-5 days for HSV-1 and 7-10 days for VZV).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
MTT Assay
The MTT assay is a colorimetric assay that measures cell viability. In the context of antiviral testing, it assesses the ability of a compound to protect cells from the cytopathic effects (CPE) of a virus.
Detailed Methodology:
-
Cell Seeding: Host cells are seeded in 96-well plates.
-
Virus Infection and Compound Treatment: Cells are infected with the virus in the presence of various concentrations of this compound.
-
Incubation: The plates are incubated until CPE is observed in the virus control wells.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is read using a spectrophotometer at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that results in a 50% protection of the cells from virus-induced CPE.
Conclusion
This compound's potent and highly selective antiviral activity against VZV and HSV-1 is a direct result of its targeted mechanism of action, which relies on activation by viral thymidine kinase. The quantitative data from in vitro assays consistently demonstrate its superior potency against VZV compared to other antivirals. The experimental protocols outlined in this guide provide a framework for the continued evaluation and characterization of this compound and other novel antiviral compounds. This in-depth understanding is crucial for the rational design and development of next-generation antiviral therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Comparative inhibition of DNA polymerases from varicella zoster virus (TK+ and TK-) strains by (E)-5-(2-bromovinyl)-2'-deoxyuridine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Evaluation of antiherpetic compounds using a gastric cancer cell line: pronounced activity of BVDU against herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), also known as brivudine, is a potent and highly selective antiviral agent primarily effective against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). Its mechanism of action relies on the specific phosphorylation by viral thymidine kinase, leading to the inhibition of viral DNA synthesis. This document provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental methodologies related to BVDU, serving as a technical guide for researchers and professionals in the field of drug development.
Chemical Properties
This compound is a synthetic thymidine nucleoside analog characterized by the presence of a bromovinyl substituent at the C5 position of the pyrimidine ring. This structural feature is crucial for its selective antiviral activity.
Physicochemical Properties
A summary of the key physicochemical properties of (E)-5-(2-bromovinyl)-2'-deoxyuridine is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃BrN₂O₅ | [1][2] |
| Molecular Weight | 333.14 g/mol | [1][2] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 165-166 °C (decomposes) | [3] |
| Solubility | Soluble in water and methanol, slightly soluble in DMSO. | [3] |
| Storage Temperature | 2-8°C | [2] |
Structural Information
| Identifier | Value | Reference |
| CAS Number | 69304-47-8 | [1][2] |
| SMILES | O=C1C=C(C(=O)N1[C@H]2C--INVALID-LINK--CO">C@HO)/C=C/Br | [2] |
| InChI Key | ODZBBRURCPAEIQ-PIXDULNESA-N | [2] |
Mechanism of Action and Signaling Pathway
The selective antiviral activity of BVDU is contingent upon its preferential activation within virus-infected cells. The key enzyme in this process is the virus-encoded thymidine kinase (TK).
Selective Phosphorylation
BVDU is a poor substrate for cellular thymidine kinases. However, in cells infected with HSV-1 or VZV, the viral TK efficiently phosphorylates BVDU to its 5'-monophosphate derivative. This initial phosphorylation step is the primary determinant of BVDU's selectivity. The monophosphate is subsequently converted to the diphosphate and then the active triphosphate form (BVDU-TP) by cellular kinases.
Inhibition of Viral DNA Polymerase
BVDU-TP acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP). Incorporation of BVDU-TP into the growing viral DNA chain leads to the termination of DNA elongation, thereby halting viral replication.
Signaling Pathway Diagram
The following diagram illustrates the activation and mechanism of action of BVDU in a virus-infected cell.
Caption: Mechanism of action of BVDU in a virus-infected cell.
Experimental Protocols
This section provides an overview of key experimental methodologies for the synthesis, purification, and evaluation of BVDU.
Chemical Synthesis and Purification
Several synthetic routes for BVDU have been reported. One common method involves the following key steps:
Protocol: Synthesis of (E)-5-(2-bromovinyl)-2'-deoxyuridine
-
Starting Material: 5-formyl-3',5'-di-O-acetyl-2'-deoxyuridine.
-
Condensation: React the starting material with carbon tetrabromide in the presence of triphenylphosphine in a suitable solvent like dichloromethane. This reaction forms the 5-(2,2-dibromovinyl) intermediate.
-
Stereoselective Debromination: The intermediate is then treated with a reducing agent system, such as diethyl phosphite and triethylamine, to stereoselectively remove one of the bromine atoms, yielding the (E)-isomer.
-
Deprotection: The acetyl protecting groups are removed under alkaline conditions (e.g., with ammonia in methanol) to give the final product, (E)-5-(2-bromovinyl)-2'-deoxyuridine.
-
Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization to obtain a high-purity compound.
Note: For a detailed, step-by-step procedure with specific reagent quantities and reaction conditions, refer to specialized organic synthesis literature. A patent describes a method starting from 5-formyl-3',5'-diacetyloxy-2'-deoxyuridine, which is condensed with carbon tetrabromide and then undergoes stereoselective removal of a bromine atom and deprotection[4].
In Vitro Antiviral Activity Assays
The antiviral efficacy of BVDU is typically assessed using cell-based assays.
This assay quantifies the ability of a compound to inhibit virus-induced cell death and plaque formation.
Protocol: Plaque Reduction Assay for BVDU
-
Cell Culture: Plate a monolayer of susceptible cells (e.g., Vero cells or primary rabbit kidney cells) in 6-well plates and grow to confluence.
-
Virus Dilution: Prepare serial dilutions of the virus stock (e.g., HSV-1).
-
Compound Preparation: Prepare serial dilutions of BVDU in cell culture medium.
-
Infection: Infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well) in the presence of varying concentrations of BVDU or a vehicle control.
-
Overlay: After a 1-2 hour adsorption period, remove the virus-drug mixture and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose or agarose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO₂ incubator to allow for plaque formation.
-
Staining and Counting: Fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of BVDU that reduces the number of plaques by 50% compared to the virus control.
It is crucial to assess the toxicity of the compound to the host cells to determine its selectivity index.
Protocol: MTT Assay for Cytotoxicity of BVDU
-
Cell Seeding: Seed host cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of BVDU for the same duration as the antiviral assay. Include a vehicle control and a positive control for cytotoxicity.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of BVDU that reduces cell viability by 50%. The selectivity index (SI) is then calculated as the ratio of CC₅₀ to IC₅₀.
In Vivo Efficacy Studies
Animal models are essential for evaluating the therapeutic potential of antiviral compounds.
Protocol: Murine Model of Herpes Simplex Encephalitis
-
Animal Model: Use a susceptible strain of mice (e.g., BALB/c).
-
Infection: Intracerebrally infect the mice with a lethal dose of HSV-1.
-
Treatment: Administer BVDU via a relevant route (e.g., oral gavage, intraperitoneal injection) at various dosages and treatment schedules (e.g., starting at different time points post-infection). A placebo-treated group serves as the control.
-
Monitoring: Monitor the mice daily for clinical signs of encephalitis (e.g., paralysis, seizures) and mortality for a defined period (e.g., 21 days).
-
Endpoint Analysis: The primary endpoint is typically the survival rate. In some studies, brains may be harvested at specific time points to determine viral titers through plaque assays on susceptible cell lines.
-
Data Analysis: Compare the survival curves of the BVDU-treated groups with the placebo group using statistical methods like the log-rank test. A significant increase in the mean survival time and/or a reduction in mortality indicates antiviral efficacy.[5]
Experimental Workflow Diagram
The following diagram outlines a general workflow for the preclinical evaluation of BVDU.
References
- 1. Synthesis and antiviral properties of (E)-5-(2-bromovinyl)-2'-deoxycytidine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antiviral activity of (E)-5-(2-bromovinyl)uracil and (E)-5-(2-bromovinyl)uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102432655A - Method for synthesizing 5- ((E) -2-bromovinyl) -2' -deoxyuridine (this compound) - Google Patents [patents.google.com]
- 5. Treatment of experimental herpes simplex virus encephalitis with (E)-5-(2-bromovinyl)-2'-deoxyuridine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Brivudine Phosphorylation by Viral Thymidine Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brivudine ((E)-5-(2-bromovinyl)-2'-deoxyuridine, BVDU) is a potent nucleoside analog antiviral drug primarily used in the treatment of herpes zoster (shingles), caused by the reactivation of the Varicella-Zoster Virus (VZV). Its high efficacy and selectivity are intrinsically linked to its targeted activation within virus-infected cells, a process initiated by the viral thymidine kinase (TK). This technical guide provides an in-depth exploration of the core mechanism of this compound phosphorylation by viral TK, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism: A Multi-Step Phosphorylation Cascade
The selective antiviral activity of this compound is dependent on its conversion to the active triphosphate form, this compound triphosphate (BVDU-TP). This transformation is a multi-step process initiated by the viral thymidine kinase, an enzyme encoded by herpesviruses such as VZV and Herpes Simplex Virus Type 1 (HSV-1).[1][2]
The key steps in the activation of this compound are:
-
Initial Phosphorylation by Viral TK: In infected cells, the viral TK recognizes this compound as a substrate and catalyzes its phosphorylation to this compound monophosphate (BVDU-MP). This initial step is critical for the drug's selectivity, as cellular thymidine kinases do not efficiently phosphorylate this compound.[3]
-
Second Phosphorylation by Viral TK: VZV TK and HSV-1 TK possess both thymidine kinase and thymidylate kinase activity. This allows them to further phosphorylate BVDU-MP to this compound diphosphate (BVDU-DP).[1][2]
-
Final Phosphorylation by Cellular Kinases: Host cell nucleoside diphosphate kinases (NDPK) then catalyze the final phosphorylation step, converting BVDU-DP to the active antiviral agent, this compound triphosphate (BVDU-TP).[1][2]
Once formed, BVDU-TP acts as a competitive inhibitor of the viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to premature chain termination, thus halting viral replication.[4]
Quantitative Data: Phosphorylation Kinetics
The efficiency of this compound phosphorylation by viral thymidine kinases is a key determinant of its antiviral potency. This is quantified by the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.
| Enzyme | Substrate | Km (µM) | Vmax (relative to Thymidine) | Reference |
| HSV-1 TK (Wild-Type) | Thymidine | 0.38 | 100% | [5] |
| Ganciclovir | 47.6 | - | [5] | |
| Acyclovir | 417 | - | [5] | |
| HSV-1 TK (Mutant A168F) | Thymidine | 1.7 | - | [6] |
| Ganciclovir | ~9 | - | [6] | |
| VZV TK (Wild-Type) | Thymidine | - | - | |
| This compound | - | - |
Signaling Pathways and Experimental Workflows
This compound Activation Pathway
The sequential phosphorylation of this compound is a critical pathway for its antiviral activity.
Caption: this compound activation pathway.
Experimental Workflow: In Vitro Thymidine Kinase Assay
This workflow outlines the general steps for determining the kinetic parameters of this compound phosphorylation by viral TK.
Caption: In vitro thymidine kinase assay workflow.
Experimental Protocols
Radiolabeled Thymidine Kinase Assay
This protocol is a generalized method for determining the phosphorylation of this compound by viral thymidine kinase using a radiolabeled substrate.
Materials:
-
Purified viral thymidine kinase (VZV TK or HSV-1 TK)
-
[³H]-Brivudine or [¹⁴C]-Brivudine
-
ATP (Adenosine 5'-triphosphate)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
DEAE-cellulose filter paper discs (e.g., Whatman DE81)
-
Wash Buffers (e.g., 1 mM ammonium formate, ethanol)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, a fixed concentration of ATP, and varying concentrations of radiolabeled this compound.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the purified viral thymidine kinase. The final reaction volume is typically 50 µL.
-
-
Incubation:
-
Incubate the reaction tubes at 37°C for a defined period (e.g., 15, 30, 60 minutes) to ensure the reaction is in the linear range.
-
-
Stopping the Reaction and Spotting:
-
Terminate the reaction by spotting an aliquot (e.g., 40 µL) of the reaction mixture onto a DEAE-cellulose filter paper disc. The charged paper will bind the negatively charged phosphorylated this compound.
-
-
Washing:
-
Wash the filter discs multiple times with 1 mM ammonium formate to remove unreacted, unphosphorylated this compound.
-
Perform a final wash with ethanol to aid in drying.
-
-
Quantification:
-
Dry the filter discs completely.
-
Place each disc in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Convert the counts per minute (CPM) to pmol of phosphorylated this compound using the specific activity of the radiolabeled substrate.
-
Plot the reaction velocity against the substrate concentration and use non-linear regression analysis (e.g., Michaelis-Menten kinetics) to determine the Km and Vmax values.
-
HPLC Analysis of this compound Phosphorylation Products
This protocol outlines a method for the separation and quantification of this compound and its phosphorylated metabolites (BVDU-MP, BVDU-DP, BVDU-TP) using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cell extracts from virus-infected cells treated with this compound or in vitro kinase reaction samples
-
Perchloric acid or trichloroacetic acid for extraction
-
Potassium hydroxide for neutralization
-
HPLC system with a UV detector or a mass spectrometer
-
Anion-exchange or reverse-phase ion-pairing HPLC column
-
Mobile phase buffers (e.g., phosphate buffer with an ion-pairing agent like tetrabutylammonium hydrogen sulfate)
-
This compound, BVDU-MP, BVDU-DP, and BVDU-TP standards
Procedure:
-
Sample Preparation (from cell culture):
-
Harvest cells and wash with cold phosphate-buffered saline (PBS).
-
Extract the intracellular nucleotides by adding a cold acid solution (e.g., 0.5 M perchloric acid).
-
Centrifuge to pellet the cellular debris.
-
Neutralize the supernatant with potassium hydroxide.
-
Centrifuge to remove the potassium perchlorate precipitate.
-
The resulting supernatant contains the this compound and its phosphorylated metabolites.
-
-
HPLC Analysis:
-
Inject a known volume of the prepared sample onto the HPLC column.
-
Elute the compounds using a gradient of the mobile phase. A typical gradient would involve increasing the concentration of the organic solvent or the ion-pairing agent to elute the more highly charged phosphorylated species.
-
Monitor the elution of the compounds using a UV detector at a wavelength where this compound and its phosphates absorb (e.g., around 260 nm).
-
-
Quantification:
-
Identify the peaks corresponding to this compound, BVDU-MP, BVDU-DP, and BVDU-TP by comparing their retention times with those of the authenticated standards.
-
Quantify the amount of each compound by integrating the peak area and comparing it to a standard curve generated with known concentrations of the standards.
-
Conclusion
The phosphorylation of this compound by viral thymidine kinase is a highly specific and efficient process that underpins its potent antiviral activity against VZV and HSV-1. Understanding the kinetics and mechanism of this activation pathway is crucial for the development of novel antiviral therapies and for optimizing the clinical use of existing drugs. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate this critical aspect of antiviral drug action.
References
- 1. Varicella-zoster virus thymidine kinase. Characterization and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Phosphorylation of Antiviral Drugs by Vaccinia Virus Thymidine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. The Role of Herpes Simplex Virus-1 Thymidine Kinase Alanine 168 in Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
Brivudine's Inhibition of Viral DNA Polymerase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brivudine, a potent nucleoside analogue, stands as a significant therapeutic agent against herpes zoster. Its efficacy is rooted in the selective and powerful inhibition of viral DNA polymerase, a critical enzyme in the replication cycle of herpesviruses. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's antiviral activity. We will dissect its activation pathway, detail its targeted interaction with viral DNA polymerase, and present quantitative data on its inhibitory effects. Furthermore, this document outlines the experimental protocols for assessing DNA polymerase inhibition and visualizes the key molecular and experimental pathways, offering a comprehensive resource for researchers in virology and drug development.
Mechanism of Action: A Two-Step Process to Viral Inhibition
This compound's antiviral activity is not inherent to the molecule itself but is contingent on its metabolic activation within virus-infected cells. This activation is a two-step phosphorylation process that transforms this compound into its active form, this compound 5'-triphosphate (BVdU-TP).
Selective Activation in Infected Cells
The initial and most critical step in this compound's activation is its phosphorylation to this compound 5'-monophosphate. This reaction is catalyzed by viral thymidine kinase (TK). Herpesviruses, such as Varicella-Zoster Virus (VZV) and Herpes Simplex Virus type 1 (HSV-1), encode their own TK, which exhibits a broader substrate specificity than its human counterpart. This viral enzyme efficiently recognizes and phosphorylates this compound. In contrast, human cellular thymidine kinase does not significantly phosphorylate this compound, a key factor contributing to the drug's low toxicity in uninfected cells.
Following the initial phosphorylation by viral TK, cellular kinases further phosphorylate this compound monophosphate to its diphosphate and subsequently to the active triphosphate form, BVdU-TP.[1]
Inhibition of Viral DNA Polymerase
The active metabolite, BVdU-TP, is a structural mimic of the natural nucleotide deoxythymidine triphosphate (dTTP). This structural similarity allows BVdU-TP to interact with and inhibit the viral DNA polymerase through a dual mechanism:
-
Competitive Inhibition: BVdU-TP competes with the endogenous dTTP for the active site of the viral DNA polymerase. By binding to the enzyme, BVdU-TP prevents the incorporation of the natural nucleotide, thereby halting DNA chain elongation.[2]
-
Chain Termination: BVdU-TP can also act as a substrate for the viral DNA polymerase and be incorporated into the growing viral DNA strand. However, once incorporated, the presence of the bromovinyl group on the this compound molecule can lead to premature termination of DNA chain synthesis.[3][4] Some evidence also suggests that its incorporation can cause viral DNA strand breakage.[4]
The combination of competitive inhibition and chain termination effectively shuts down viral DNA replication, preventing the production of new viral particles.
Quantitative Analysis of Inhibition
The potency and selectivity of this compound are best understood through quantitative measures of its inhibitory activity against both viral and host DNA polymerases. The inhibition constant (Ki) and the 50% inhibitory concentration (IC50) are key parameters in this assessment.
This compound's Potency Against Viral DNA Polymerases
This compound triphosphate has demonstrated potent inhibition of VZV DNA polymerase. The inhibitory effect is competitive with respect to the natural substrate, dTTP.
| Compound | Enzyme | Substrate | Ki (µM) | Km (µM) | Mode of Inhibition |
| This compound 5'-triphosphate (BVDUTP) | Varicella-Zoster Virus (VZV) DNA Polymerase | dTTP | 0.55[2] | 1.43[2] | Competitive |
Data presented is for the triphosphate form of the inhibitor.
Comparative Selectivity
A hallmark of an effective antiviral agent is its high selectivity for viral targets over host cellular machinery. This compound exhibits a significant degree of selectivity, being considerably more inhibitory to VZV DNA polymerase than to cellular DNA polymerases.[2] For comparison, the inhibitory constants of acyclovir triphosphate against HSV-1 and human DNA polymerases are presented below, illustrating the principle of selective inhibition.
| Compound | Enzyme | Ki (µM) |
| Acyclovir triphosphate | HSV-1 DNA Polymerase | 0.03[5] |
| Acyclovir triphosphate | Human DNA Polymerase α | 0.15[5] |
| Acyclovir triphosphate | Human DNA Polymerase β | 11.9[5] |
Data presented is for the triphosphate form of the inhibitor.
Visualizing the Pathways
This compound Activation Pathway
The following diagram illustrates the sequential phosphorylation of this compound to its active triphosphate form, a process initiated by the viral thymidine kinase.
Caption: this compound activation pathway.
Experimental Workflow: DNA Polymerase Inhibition Assay
This diagram outlines a typical experimental workflow to determine the inhibitory effect of this compound triphosphate on viral DNA polymerase activity.
Caption: DNA polymerase inhibition assay workflow.
Experimental Protocols
In Vitro DNA Polymerase Inhibition Assay
This protocol provides a generalized method for determining the inhibitory activity of this compound triphosphate against a viral DNA polymerase.
Objective: To determine the inhibition constant (Ki) or the 50% inhibitory concentration (IC50) of this compound triphosphate for a specific viral DNA polymerase.
Materials:
-
Purified viral DNA polymerase (e.g., from VZV-infected cells)
-
This compound 5'-triphosphate (BVdU-TP)
-
Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP)
-
Radiolabeled or fluorescently labeled dNTP (e.g., [³H]-dTTP, [α-³²P]-dCTP, or a fluorescent analog)
-
Primer-template DNA (e.g., activated calf thymus DNA or a synthetic oligonucleotide)
-
Reaction buffer (e.g., Tris-HCl pH 7.5, MgCl₂, DTT, KCl, BSA)
-
EDTA solution to stop the reaction
-
Apparatus for separation and detection of DNA (e.g., gel electrophoresis and autoradiography/phosphorimager, or a fluorescence plate reader)
Procedure:
-
Reaction Setup:
-
Prepare a series of reaction tubes or wells in a microplate.
-
To each tube/well, add the reaction buffer, primer-template DNA, and all dNTPs except the one that will be labeled.
-
Add varying concentrations of BVdU-TP to the experimental tubes/wells. Include a control group with no inhibitor.
-
Add a fixed concentration of the labeled dNTP to all tubes/wells. The concentration of the corresponding unlabeled dNTP (dTTP in this case) should be varied if determining the mode of inhibition.
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding the purified viral DNA polymerase to each tube/well.
-
Incubate the reactions at the optimal temperature for the enzyme's activity (typically 37°C) for a predetermined time, ensuring the reaction is in the linear range of product formation.
-
-
Reaction Termination:
-
Stop the reaction by adding a solution of EDTA, which chelates the Mg²⁺ ions essential for polymerase activity.
-
-
Product Separation and Detection:
-
Separate the newly synthesized, labeled DNA from the unincorporated labeled dNTPs. This can be achieved by methods such as:
-
Gel Electrophoresis: Separate the DNA products on an agarose or polyacrylamide gel.
-
Filter Binding Assay: Spot the reaction mixture onto a filter that binds DNA but not free nucleotides. Wash the filter to remove unincorporated label.
-
-
Quantify the amount of incorporated label in each sample using an appropriate detection method (e.g., liquid scintillation counting for radiolabels, phosphorimaging for gels, or fluorescence measurement).
-
-
Data Analysis:
-
Calculate the percentage of DNA polymerase activity for each BVdU-TP concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition versus the logarithm of the BVdU-TP concentration.
-
Determine the IC50 value, which is the concentration of BVdU-TP that inhibits the enzyme activity by 50%.
-
To determine the Ki and the mode of inhibition (competitive, non-competitive, etc.), perform kinetic studies by measuring the reaction rates at different concentrations of both the substrate (dTTP) and the inhibitor (BVdU-TP). Analyze the data using Lineweaver-Burk or Dixon plots.
-
Conclusion
This compound's potent and selective inhibition of viral DNA polymerase is a testament to the power of targeted antiviral drug design. Its mechanism, which hinges on selective activation by viral thymidine kinase and subsequent multifaceted inhibition of the viral DNA polymerase, provides a robust strategy for combating herpes zoster. The quantitative data underscores its high potency against VZV, while the detailed experimental protocols offer a framework for further research and development of novel antiviral agents. This comprehensive understanding of this compound's core mechanism is invaluable for the scientific community dedicated to advancing antiviral therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Comparative inhibition of DNA polymerases from varicella zoster virus (TK+ and TK-) strains by (E)-5-(2-bromovinyl)-2'-deoxyuridine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound | HSV | TargetMol [targetmol.com]
- 5. Mode of action of acyclovir triphosphate on herpesviral and cellular DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Brivudine and Sorivudine: Chemical Structure and Antiviral Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Brivudine and Sorivudine are potent nucleoside analogues with significant antiviral activity against herpesviruses, particularly Varicella-Zoster Virus (VZV). Their therapeutic efficacy is rooted in their structural similarity to thymidine, allowing them to be selectively activated by viral enzymes and subsequently inhibit viral DNA replication. This technical guide provides a detailed comparative analysis of the chemical structures, physicochemical properties, and biological activities of this compound and Sorivudine. It includes a summary of quantitative data, an overview of their shared mechanism of action, and a discussion of the critical drug-drug interaction associated with their common metabolite. Furthermore, this guide presents conceptual experimental protocols for key assays used in their characterization and visual representations of their chemical structures and activation pathway.
Introduction
This compound, chemically known as (E)-5-(2-bromovinyl)-2'-deoxyuridine, and Sorivudine, or 1-β-D-arabinofuranosyl-5-[(E)-2-bromovinyl]pyrimidine-2,4(1H,3H)-dione, are two closely related pyrimidine nucleoside analogues.[1][2] Both compounds have demonstrated high potency against VZV and herpes simplex virus type 1 (HSV-1).[3][4] Their clinical application, however, has been shaped by their efficacy, pharmacokinetic profiles, and a significant drug-drug interaction. This document aims to provide a comprehensive technical overview for researchers and professionals involved in antiviral drug development.
Chemical Structure and Physicochemical Properties
The core structural difference between this compound and Sorivudine lies in the sugar moiety attached to the bromovinyluracil base. This compound contains a 2'-deoxyribose sugar, identical to the sugar in the natural nucleoside thymidine.[1] In contrast, Sorivudine possesses an arabinofuranosyl sugar, where the hydroxyl group at the 2' position is in the arabino (up) configuration.[2] This seemingly minor stereochemical change can influence the molecule's conformation and its interaction with viral and cellular enzymes.
Below are the chemical structures of this compound and Sorivudine represented in the DOT language for Graphviz.
Chemical Structure of this compound
Chemical Structure of Sorivudine
A summary of their key physicochemical and pharmacokinetic properties is presented in the table below.
| Property | This compound | Sorivudine |
| IUPAC Name | 5-[(E)-2-bromoethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione[1] | 5-[(E)-2-bromoethenyl]-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione[4] |
| Molecular Formula | C₁₁H₁₃BrN₂O₅[1] | C₁₁H₁₃BrN₂O₆[2] |
| Molecular Weight | 333.14 g/mol [1] | 349.14 g/mol [2] |
| Melting Point | 165-166 °C (decomposes)[1] | Data not readily available |
| Bioavailability | ~30%[1] | Data not readily available |
| Protein Binding | >95%[1] | Data not readily available |
| Elimination Half-life | 16 hours[1] | Data not readily available |
Mechanism of Antiviral Action
This compound and Sorivudine share a common mechanism of action that relies on their selective activation within virus-infected cells.[1][2] This process can be summarized in the following steps:
-
Viral Thymidine Kinase (TK) Phosphorylation: Both compounds are poor substrates for human cellular thymidine kinases. However, in cells infected with VZV or HSV-1, the viral TK efficiently phosphorylates them to their respective monophosphates.[5]
-
Further Phosphorylation: Cellular kinases then further phosphorylate the monophosphate forms to their active triphosphate metabolites (this compound-TP and Sorivudine-TP).[5]
-
Inhibition of Viral DNA Polymerase: The triphosphate metabolites act as competitive inhibitors of the viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP).[1][2] Incorporation of the analogue into the growing viral DNA chain leads to the termination of DNA synthesis, thus halting viral replication.[6]
The following diagram illustrates the activation and mechanism of action pathway for this compound, which is analogous for Sorivudine.
Activation and Inhibition Pathway
Antiviral Activity
Both this compound and Sorivudine exhibit potent in vitro activity against VZV and HSV-1. This compound has been shown to have inhibitory concentrations against VZV that are 200- to 1000-fold lower than those of aciclovir and penciclovir.[1] While direct comparative studies are limited, both drugs are recognized for their high anti-VZV potency.[3]
| Virus | This compound (IC₅₀) | Sorivudine (IC₅₀) |
| Varicella-Zoster Virus (VZV) | Highly potent | Highly potent |
| Herpes Simplex Virus Type 1 (HSV-1) | Active | Active |
| Herpes Simplex Virus Type 2 (HSV-2) | Not active | Not active |
Note: Specific IC₅₀ values can vary significantly between studies and viral strains. This table provides a qualitative comparison of their activity spectrum.
Metabolism and Drug Interactions
A critical aspect of the pharmacology of both this compound and Sorivudine is their metabolism. Both drugs are metabolized to bromovinyluracil (BVU).[1][2] BVU is a potent and irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), a key enzyme in the catabolism of pyrimidines, including the chemotherapeutic agent 5-fluorouracil (5-FU).[1][7]
The co-administration of this compound or Sorivudine with 5-FU or its prodrugs (e.g., capecitabine) can lead to a severe and potentially fatal drug-drug interaction due to the accumulation of toxic levels of 5-FU.[1][7] This has significantly impacted the clinical use of Sorivudine.
The following workflow illustrates this critical drug interaction.
Drug Interaction with 5-Fluorouracil
Experimental Protocols (Conceptual)
Detailed, validated experimental protocols are essential for the accurate characterization of antiviral compounds. Below are conceptual outlines for key assays.
Viral Thymidine Kinase (TK) Phosphorylation Assay
Objective: To determine the efficiency of this compound and Sorivudine as substrates for viral TK.
Methodology:
-
Enzyme Preparation: Recombinant viral TK (e.g., from VZV or HSV-1) is expressed and purified.
-
Reaction Mixture: A reaction mixture is prepared containing the purified viral TK, ATP (as a phosphate donor), a buffer system, and varying concentrations of the test compound (this compound or Sorivudine) labeled with a radioisotope (e.g., ³H).
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Separation and Detection: The reaction is stopped, and the phosphorylated product is separated from the unreacted substrate using techniques like anion-exchange chromatography or thin-layer chromatography.
-
Quantification: The amount of radiolabeled monophosphate formed is quantified using liquid scintillation counting.
-
Kinetic Analysis: Michaelis-Menten kinetics are used to determine the Kₘ and Vₘₐₓ values, providing a measure of the enzyme's affinity and phosphorylation rate for the compound.
Viral DNA Polymerase Inhibition Assay
Objective: To determine the inhibitory activity of the triphosphate forms of this compound and Sorivudine on viral DNA polymerase.
Methodology:
-
Enzyme and Template-Primer: Purified viral DNA polymerase and a synthetic template-primer (e.g., poly(dA)-oligo(dT)) are used.
-
Reaction Mixture: The assay mixture contains the viral DNA polymerase, the template-primer, a mixture of dNTPs (dATP, dGTP, dCTP, and radiolabeled dTTP), and varying concentrations of the triphosphate form of the test compound (this compound-TP or Sorivudine-TP).
-
Incubation: The reaction is initiated and incubated at 37°C to allow for DNA synthesis.
-
Termination and Precipitation: The reaction is stopped, and the newly synthesized radiolabeled DNA is precipitated (e.g., using trichloroacetic acid) and collected on filters.
-
Quantification: The radioactivity on the filters, corresponding to the amount of incorporated nucleotides, is measured by scintillation counting.
-
Data Analysis: The concentration of the inhibitor that reduces DNA synthesis by 50% (IC₅₀) is calculated.
Conclusion
This compound and Sorivudine are structurally similar yet distinct nucleoside analogues with potent antiviral properties against VZV and HSV-1. Their efficacy hinges on selective activation by viral thymidine kinase and subsequent inhibition of viral DNA polymerase. While both are highly active, their clinical utility is influenced by their pharmacokinetic profiles and, most notably, a severe drug-drug interaction with 5-fluorouracil mediated by their common metabolite, bromovinyluracil. A thorough understanding of their chemical properties, mechanism of action, and metabolic pathways is crucial for the development of safer and more effective antiviral therapies. The experimental approaches outlined in this guide provide a framework for the continued investigation and characterization of such compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Characterization of Herpes Simplex Virus type 1 thymidine kinase mutants engineered for improved ganciclovir or acyclovir activity - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Brivudine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brivudine ((E)-5-(2-bromovinyl)-2'-deoxyuridine, BVDU) is a potent and highly selective nucleoside analogue antiviral drug, primarily indicated for the treatment of acute herpes zoster (shingles) in adult patients. Its history spans from its initial synthesis as a potential radiosensitizing agent to its establishment as a key therapeutic option for Varicella-Zoster Virus (VZV) infections. This document provides a detailed technical account of its discovery, mechanism of action, pharmacokinetic profile, clinical development, and critical safety considerations, including its significant drug-drug interaction with 5-fluorouracil.
Discovery and Early History
This compound's journey began in 1976 at the University of Birmingham in the UK, where it was first synthesized by a team led by Professor Stanley Jones and Richard T. Walker.[1][2] The initial goal of the project was to develop radiosensitizing agents.[3] The antiviral potential of the compound remained unknown until 1979, when Erik De Clercq at the Rega Institute for Medical Research in Belgium demonstrated its potent and selective inhibitory activity against Herpes Simplex Virus type 1 (HSV-1) and Varicella-Zoster Virus (VZV).[1][3]
Commercial development first took place in East Germany, where the pharmaceutical company Berlin-Chemie marketed it as 'Helpin' in the 1980s.[1][2] However, it became more widely available across Europe only after 2001, with a specific indication for the treatment of herpes zoster.[1][2]
Mechanism of Action
This compound is a thymidine analogue that functions as a prodrug. Its antiviral selectivity is conferred by its reliance on viral enzymes for activation.[1][2][4][5]
-
Selective Phosphorylation: this compound is preferentially taken up by virus-infected cells. Inside the cell, the viral-encoded thymidine kinase (TK) recognizes this compound and catalyzes its phosphorylation to this compound 5'-monophosphate. This step is crucial for its selectivity, as human cellular TK does not efficiently phosphorylate this compound.[1][6][7]
-
Conversion to Triphosphate: Cellular kinases subsequently convert the monophosphate form to this compound 5'-diphosphate and then to the active moiety, this compound 5'-triphosphate (BVDU-TP).[1][6]
-
Inhibition of Viral DNA Polymerase: BVDU-TP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the viral DNA polymerase. It is incorporated into the growing viral DNA chain, but its presence leads to the termination of DNA elongation, thus halting viral replication.[1][4][6] BVDU-TP also directly inhibits the viral DNA polymerase enzyme.[5]
Preclinical Data and In Vitro Potency
Preclinical studies established this compound's superior potency against VZV compared to other antivirals. In vitro assays demonstrated that the concentrations of this compound required to inhibit VZV replication are significantly lower than those for first-generation antivirals.
| Parameter | This compound vs. Acyclovir & Penciclovir | Reference |
| In Vitro Potency (VZV) | 200- to 1000-fold lower inhibitory concentrations | [1][2] |
Experimental Protocol: Plaque Reduction Assay (General Methodology)
The in vitro potency of antiviral compounds like this compound is commonly determined using a plaque reduction assay.
-
Cell Culture: Confluent monolayers of susceptible host cells (e.g., human embryonic lung fibroblasts) are prepared in multi-well plates.
-
Viral Infection: The cells are infected with a standardized amount of VZV, sufficient to cause visible plaques (zones of cell death).
-
Drug Application: After a viral adsorption period, the culture medium is replaced with a semi-solid overlay medium (e.g., containing carboxymethyl cellulose) containing serial dilutions of this compound or a control antiviral.
-
Incubation: The plates are incubated for several days to allow for plaque formation.
-
Quantification: Cells are fixed and stained (e.g., with crystal violet). The viral plaques are then counted.
-
Analysis: The concentration of the drug that reduces the number of plaques by 50% (IC50) is calculated and compared between different compounds.
Pharmacokinetics and Metabolism
This compound exhibits a pharmacokinetic profile that allows for convenient once-daily dosing.[1][2][8]
| Parameter | Value | Reference(s) |
| Bioavailability | ~30% (due to first-pass metabolism) | [1][2] |
| Time to Peak Plasma Conc. | 1 hour | [1][2] |
| Protein Binding | >95% | [1][2] |
| Elimination Half-life | 16 hours | [1] |
| Metabolism | Rapidly metabolized by thymidine phosphorylase in the liver. | [1][2] |
| Primary Metabolite | Bromovinyluracil (BVU) | [1][2] |
| Excretion | 65% renal (as metabolites), 20% faeces | [1] |
Clinical Development and Efficacy
This compound has been evaluated in numerous clinical trials for the treatment of herpes zoster. A key advantage demonstrated in these trials is its convenient once-daily dosing regimen (125 mg for 7 days).[4][7]
Comparative Efficacy
A meta-analysis published in 2024, which included seven randomized controlled trials (RCTs) with a total of 4,171 patients, provided strong evidence of this compound's efficacy.[11][12][13]
| Outcome Measure | Result | p-value | Reference(s) |
| Overall Efficacy | This compound group superior to control group | p = 0.0002 | [11][12] |
| Incidence of Postherpetic Neuralgia (PHN) | This compound group superior to control group | p = 0.04 | [11][12] |
| Incidence of Adverse Reactions | No significant difference vs. control | p = 0.22 | [11][12] |
The control groups in these studies primarily used other standard antiviral treatments like acyclovir and valaciclovir.[13] The results indicate that this compound is more effective in treating the acute phase of herpes zoster and in preventing the debilitating complication of postherpetic neuralgia.[7][13][14]
Experimental Protocol: Randomized Controlled Trial (General Workflow)
The clinical efficacy of this compound has been established through rigorous RCTs, a typical workflow for which is outlined below.
Safety Profile and Drug Interactions
This compound is generally well-tolerated. The most frequently reported side effect is nausea, occurring in approximately 2% of patients.[2] Less common side effects include headache, changes in blood cell counts, and increased liver enzymes.[2]
Critical Drug Interaction with 5-Fluorouracil (5-FU)
-
Consequence: DPD is the rate-limiting enzyme in the catabolism of 5-FU.[17][18] Inhibition of DPD leads to a massive accumulation of 5-FU, resulting in severe, life-threatening toxicity, including myelosuppression, severe gastrointestinal side effects, and neurotoxicity.[5][17]
Conclusion
From its serendipitous discovery as an antiviral agent to its current standing as a first-line treatment for herpes zoster in many countries, this compound represents a significant advancement in antiviral therapy. Its high potency against VZV and convenient once-daily dosing schedule offer clear clinical benefits. The mechanism of action, rooted in selective activation by viral thymidine kinase, provides a wide therapeutic window. However, a thorough understanding of its metabolism is critical for all healthcare professionals to prevent the potentially lethal interaction with fluoropyrimidine chemotherapies. Future research may continue to explore its utility and optimize its application in virology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. The development of BVDU: An odyssey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. pillintrip.com [pillintrip.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and development of BVDU (brivudin) as a therapeutic for the treatment of herpes zoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Efficacy and safety of this compound for the treatment of herpes zoster: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. ec.europa.eu [ec.europa.eu]
- 16. [Lethal interaction between 5-fluorouracil and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. medicaljournalssweden.se [medicaljournalssweden.se]
An In-Depth Technical Guide to the Synthesis of Brivudine: Pathways and Starting Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brivudine, or (E)-5-(2-bromovinyl)-2'-deoxyuridine, is a potent antiviral nucleoside analog primarily used in the treatment of herpes zoster (shingles). Its complex chemical structure necessitates multi-step synthetic routes, which have been refined over the years to improve efficiency, reduce costs, and enhance safety. This technical guide provides a comprehensive overview of the core synthetic pathways for this compound, detailing the starting materials, key chemical transformations, and experimental protocols. Quantitative data from various reported syntheses are summarized for comparative analysis, and the logical flow of each pathway is visualized through detailed diagrams.
Introduction
The synthesis of this compound presents several challenges, primarily centered around the stereoselective formation of the (E)-bromovinyl moiety at the C5 position of the pyrimidine ring and the correct glycosidic bond formation between the nucleobase and the deoxyribose sugar. This guide explores three principal synthetic strategies that have been developed to address these challenges:
-
Pathway 1: Synthesis commencing from 2'-deoxyuridine, involving the introduction and elaboration of a two-carbon unit at the C5 position.
-
Pathway 2: Synthesis utilizing a pre-functionalized pyrimidine base, specifically (E)-5-(2-bromovinyl)uracil, which is then coupled with a protected deoxyribose derivative.
-
Pathway 3: A more recent and streamlined approach starting from the readily available and cost-effective β-thymidine.
Each of these pathways involves a unique set of chemical reactions and intermediates, offering different advantages and disadvantages in terms of overall yield, scalability, and cost-effectiveness.
Synthesis Pathway 1: Elaboration from 2'-Deoxyuridine
This classical approach builds the bromovinyl group onto the pre-existing 2'-deoxyuridine scaffold. The key steps involve the introduction of a functionalized two-carbon chain at the C5 position, which is then converted to the target bromovinyl group.
Experimental Protocols
Step 1: Synthesis of 5-Hydroxymethyl-2'-deoxyuridine
-
Method: 2'-deoxyuridine is reacted with paraformaldehyde in an aqueous solution of triethylamine.
-
Detailed Protocol: 2'-deoxyuridine is suspended in an aqueous solution of triethylamine. Paraformaldehyde is added, and the mixture is stirred at a controlled temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product, 5-hydroxymethyl-2'-deoxyuridine, is then isolated and purified.
Step 2: Oxidation to 5-Formyl-2'-deoxyuridine
-
Method: The hydroxylmethyl group of 5-hydroxymethyl-2'-deoxyuridine is oxidized to an aldehyde using manganese dioxide (MnO₂).
-
Detailed Protocol: 5-Hydroxymethyl-2'-deoxyuridine is dissolved in a suitable solvent such as DMF. An excess of activated manganese dioxide is added, and the suspension is stirred vigorously at a temperature ranging from 10°C to room temperature for several hours to days.[1] The reaction progress is monitored by TLC. Upon completion, the MnO₂ is removed by filtration through celite, and the filtrate is concentrated to yield 5-formyl-2'-deoxyuridine, which can be further purified by recrystallization.[1]
Step 3: Formation of (E)-5-(2-carboxyvinyl)-2'-deoxyuridine via Knoevenagel Condensation
-
Method: 5-Formyl-2'-deoxyuridine undergoes a Knoevenagel condensation with malonic acid in the presence of a basic catalyst.
-
Detailed Protocol: 5-Formyl-2'-deoxyuridine and malonic acid (1 equivalent) are dissolved in pyridine containing a catalytic amount of piperidine. The mixture is heated to 100°C for approximately 2 hours.[1] After the reaction, pyridine is removed under reduced pressure. The residue is dissolved in a dilute sodium hydroxide solution and then acidified with hydrochloric acid to precipitate the product, (E)-5-(2-carboxyvinyl)-2'-deoxyuridine, which is collected by filtration and washed with water.[1]
Step 4: Bromodecarboxylation to this compound
-
Method: The α,β-unsaturated carboxylic acid, (E)-5-(2-carboxyvinyl)-2'-deoxyuridine, is converted to the corresponding vinyl bromide via a bromodecarboxylation reaction using N-bromosuccinimide (NBS).
-
Detailed Protocol: (E)-5-(2-carboxyvinyl)-2'-deoxyuridine is dissolved in an aqueous solution containing a base such as potassium acetate. N-bromosuccinimide is then added portion-wise at a controlled temperature (e.g., 60°C).[1] The reaction proceeds with the evolution of carbon dioxide. After completion, the reaction mixture is cooled, and the product, this compound, is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the crude product, which is purified by column chromatography.[1]
Quantitative Data Summary for Pathway 1
| Step | Starting Material | Key Reagents | Solvent | Temperature | Time | Yield |
| 1. Hydroxymethylation | 2'-Deoxyuridine | Paraformaldehyde, Triethylamine | Water | RT | - | - |
| 2. Oxidation | 5-Hydroxymethyl-2'-deoxyuridine | Manganese Dioxide (MnO₂) | DMF | 10°C | 4 days | 61% |
| 3. Knoevenagel Condensation | 5-Formyl-2'-deoxyuridine | Malonic Acid, Piperidine | Pyridine | 100°C | 2 hours | 63% |
| 4. Bromodecarboxylation | (E)-5-(2-carboxyvinyl)-2'-deoxyuridine | N-Bromosuccinimide (NBS), Potassium Acetate | Water | 60°C | 3 hours | 51% |
Data extracted from patent CN101066987A.[1]
Logical Workflow for Pathway 1
Caption: Synthesis of this compound starting from 2'-Deoxyuridine.
Synthesis Pathway 2: Glycosylation of a Pre-formed Base
This convergent synthesis strategy involves the separate preparation of the (E)-5-(2-bromovinyl)uracil base and a protected 2-deoxyribose derivative, followed by their coupling to form the nucleoside.
Experimental Protocols
Step 1: Silylation of (E)-5-(2-bromovinyl)uracil
-
Method: The uracil derivative is silylated to enhance its solubility and reactivity for the subsequent glycosylation reaction.
-
Detailed Protocol: (E)-5-(2-bromovinyl)uracil is suspended in hexamethyldisilazane (HMDS), and a catalytic amount of trimethylchlorosilane (TMCS) is added. The mixture is refluxed until a clear solution is obtained, indicating the formation of the persilylated base. The excess silylating agents are removed under vacuum.
Step 2: Glycosylation with a Protected Deoxyribose
-
Method: The silylated base is coupled with a protected 1-chloro-2-deoxyribose derivative, such as 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose, in the presence of a Lewis acid catalyst.
-
Detailed Protocol: The silylated (E)-5-(2-bromovinyl)uracil is dissolved in an aprotic solvent like dichloromethane. The protected chloro-sugar and a Lewis acid catalyst (e.g., anhydrous zinc chloride) are added at a low temperature (0-10°C).[2] The reaction is stirred for several hours until completion, monitored by HPLC.[2] This step typically yields a mixture of α and β anomers of the protected this compound.
Step 3: Deprotection
-
Method: The protecting groups on the sugar moiety (e.g., p-toluoyl groups) are removed by treatment with a base.
-
Detailed Protocol: The mixture of protected anomers is dissolved in methanol. A solution of sodium methoxide in methanol is added, and the reaction is stirred at room temperature for about an hour.[3] The progress of the deprotection is monitored by TLC or HPLC. After completion, the reaction is neutralized, the solvent is evaporated, and the residue is worked up to isolate this compound. The desired β-anomer is typically purified from the α-anomer by chromatography.
Quantitative Data Summary for Pathway 2
| Step | Starting Material | Key Reagents | Solvent | Temperature | Time | Yield |
| 1. Silylation | (E)-5-(2-bromovinyl)uracil | Hexamethyldisilazane (HMDS), Trimethylchlorosilane (TMCS) | - | Reflux | - | High |
| 2. Glycosylation | Silylated base, 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose | Anhydrous Zinc Chloride | Dichloromethane | 0-10°C | 3 hours | - |
| 3. Deprotection | Protected this compound anomers | Sodium Methoxide | Methanol | 20-30°C | 1 hour | - |
Data extracted from patent EP3792271A1.[2][3]
Logical Workflow for Pathway 2
References
Brivudine: A Technical Whitepaper on its Pro-Apoptotic and Chemosensitizing Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Brivudine, a nucleoside analogue primarily known for its antiviral properties, exhibits significant potential in oncology through its pro-apoptotic and chemosensitizing activities. This document provides an in-depth technical overview of the molecular mechanisms underpinning these effects, supported by quantitative data and detailed experimental methodologies. The primary mechanism of its chemosensitizing action involves the irreversible inhibition of dihydropyrimidine dehydrogenase (DPD) by its metabolite, bromovinyluracil (BVU), leading to a significant potentiation of 5-fluorouracil (5-FU) based chemotherapy. Furthermore, in specific cellular contexts, this compound can induce apoptosis through the activation of the c-Jun/AP-1 and Fas/FasL signaling cascade. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound in cancer treatment.
Pro-Apoptotic Properties of this compound
This compound has been demonstrated to induce apoptosis in cells expressing viral thymidine kinase, a mechanism that could be exploited in gene-directed enzyme prodrug therapy for cancer. The induction of apoptosis is a key mechanism for the elimination of cancer cells.
Signaling Pathway of this compound-Induced Apoptosis
In varicella-zoster virus thymidine kinase (VZV-TK) expressing cells, this compound triggers a specific apoptotic cascade. This pathway is initiated by the induction of c-Jun and the activation of the transcription factor activator protein-1 (AP-1). This leads to an upregulation of Fas ligand (FasL), which then binds to its receptor Fas, initiating the extrinsic apoptosis pathway. This signaling cascade culminates in the activation of caspase-8 and the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[1]
Caption: this compound-induced pro-apoptotic signaling pathway.
Quantitative Data on this compound-Induced Apoptosis
The following table summarizes the key quantitative findings related to this compound's pro-apoptotic effects.
| Parameter | Cell Line | Concentration of this compound | Observation | Reference |
| Apoptosis Induction | CHO-VZVtk | 50 µM | Induction of apoptosis after 48-72 hours | [1] |
| Cell Cycle Arrest | CHO-VZVtk | 50 µM | Block in S and G2/M phase | [1] |
Chemosensitizing Properties of this compound
This compound's most profound effect in the context of cancer therapy is its ability to sensitize tumor cells to the chemotherapeutic agent 5-fluorouracil (5-FU). This effect is not due to a direct interaction with cancer cells but rather through the potent inhibition of a key enzyme in 5-FU metabolism.
Mechanism of Chemosensitization
This compound is metabolized in the liver by thymidine phosphorylase to its main metabolite, bromovinyluracil (BVU).[2] BVU is a potent and irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-FU.[2][3] Inhibition of DPD leads to a significant increase in the plasma concentration and half-life of 5-FU, thereby enhancing its cytotoxic effects.[4] This interaction can be so potent that co-administration of this compound and 5-FU is contraindicated in clinical practice due to the risk of severe, and potentially fatal, toxicity.[2][3][5]
Caption: Mechanism of this compound-mediated chemosensitization to 5-FU.
Quantitative Data on Chemosensitization
The following table presents quantitative data illustrating the chemosensitizing effects of this compound.
| Parameter | In Vivo/In Vitro | Observation | Reference |
| DPD Activity | In vivo | >90% decrease in DPD activity | [4] |
| 5-FU Concentration | In vivo | 5-15 fold increase in 5-FU concentrations | [4] |
| DPD Function Recovery | In vivo | Up to 18 days for DPD function to normalize after standard this compound therapy | [2][3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this whitepaper.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic cells induced by this compound.
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Treat cells with this compound for the indicated time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Western Blot Analysis for Caspase Activation
Objective: To detect the activation of caspases in this compound-treated cells.
Principle: Western blotting is used to detect specific proteins in a sample. During apoptosis, initiator caspases (e.g., caspase-8) and executioner caspases (e.g., caspase-3) are cleaved into their active forms. Antibodies specific to the cleaved forms of these caspases can be used to detect their activation.
Protocol:
-
Treat cells with this compound and lyse the cells in RIPA buffer to extract total protein.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against cleaved caspase-8 and cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Dihydropyrimidine Dehydrogenase (DPD) Activity Assay
Objective: To measure the inhibitory effect of this compound's metabolite on DPD activity.
Principle: DPD activity can be measured by monitoring the conversion of a radiolabeled substrate, such as [¹⁴C]thymine or [¹⁴C]5-FU, to its dihydro-metabolite.
Protocol:
-
Isolate peripheral blood mononuclear cells (PBMCs) from blood samples or prepare cell lysates.
-
Incubate the cell extract with a reaction mixture containing [¹⁴C]5-FU and necessary cofactors (NADPH).
-
After incubation, stop the reaction and separate the substrate and the product using high-performance liquid chromatography (HPLC).
-
Quantify the amount of radiolabeled product using a scintillation counter.
-
Calculate the DPD activity as the rate of product formation per unit of protein per unit of time.
Conclusion and Future Directions
This compound demonstrates clear pro-apoptotic and chemosensitizing properties that warrant further investigation for its potential application in oncology. The well-defined mechanism of DPD inhibition provides a strong rationale for its use in combination with 5-FU, although careful dose management is critical to mitigate toxicity. The pro-apoptotic activity, while currently demonstrated in a specific gene-therapy context, suggests a broader potential that could be explored in different cancer types.
Future research should focus on:
-
Developing strategies to safely harness the this compound-5-FU interaction: This could involve targeted delivery of this compound to tumor tissues or the development of this compound analogues with a more favorable therapeutic window.
-
Investigating the pro-apoptotic effects of this compound in a wider range of cancer cell lines: Determining the cellular contexts in which this compound can induce apoptosis independently of viral thymidine kinase is crucial.
-
Conducting preclinical and clinical studies: Well-designed studies are needed to evaluate the efficacy and safety of this compound as a chemosensitizing agent in various cancer models and eventually in patients.
References
Brivudine: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brivudine is a highly potent nucleoside analogue antiviral drug, primarily indicated for the treatment of herpes zoster (shingles) in adults. Its mechanism of action is centered on the selective inhibition of viral DNA replication, demonstrating significant efficacy against varicella-zoster virus (VZV) and herpes simplex virus type 1 (HSV-1). This technical guide provides an in-depth analysis of this compound's core physicochemical properties, synthesis methodologies, and mechanism of action, supported by experimental protocols and visual diagrams to facilitate a comprehensive understanding for research and development professionals.
Physicochemical Properties
This compound, with the chemical name 5-[(E)-2-bromoethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione, is a thymidine analogue.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₁H₁₃BrN₂O₅ | [2][3] |
| Molecular Weight | 333.14 g/mol | [3][4] |
| CAS Number | 69304-47-8 | [2][3][5] |
| Appearance | White solid/powder | [3] |
| Melting Point | 165-166 °C | [1] |
| Solubility | DMSO: 50 mg/mL (150.09 mM) | [3] |
Synthesis Protocols
Several synthetic routes for this compound have been developed. Below are detailed methodologies for two distinct approaches.
Synthesis from β-thymidine
This method utilizes the readily available and cost-effective starting material, β-thymidine.[1]
Experimental Protocol:
-
Formylation: β-thymidine is subjected to a formylation reaction with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to yield an intermediate compound.
-
Cyclization: The intermediate is then heated in the presence of acetic acid to facilitate ring formation, producing a second intermediate.
-
Ring Opening and Bromination: The final step involves reacting the second intermediate with hydrobromic acid. This reaction opens the newly formed ring and introduces the bromoethenyl group at the 5-position of the pyrimidine ring, yielding this compound.[1]
Synthesis via Condensation Reaction
This protocol involves the condensation of a protected deoxyribose derivative with a modified uracil base.
Experimental Protocol:
-
Preparation of Reactants: 2-Deoxy-3,5-di-O-(phenylacetyl)-β-D-erythro-pentofuranosyl chloride is synthesized as the sugar donor. Concurrently, 2,4-bis-O-(trimethylsilyl)-5(E)-(2-bromovinyl)uracil is prepared as the base.
-
Condensation: The two reactants are condensed in acetonitrile using a Lewis acid catalyst, or in a chloroform-pyridine mixture with a Brønsted acid catalyst. This reaction forms 3',5'-di-O-(phenylacetyl)-5(E)-(2-bromovinyl)-2'-deoxyuridine.
-
Deprotection: The resulting product is treated with sodium methoxide in methanol to remove the phenylacetyl protecting groups, affording the final product, this compound.
Mechanism of Action
This compound's antiviral activity is contingent on its conversion to an active triphosphate form, which then interferes with viral DNA synthesis.[4][6]
Signaling Pathway: Activation and Inhibition
The following diagram illustrates the intracellular activation of this compound and its subsequent inhibition of viral DNA polymerase.
Caption: Intracellular activation of this compound and its inhibitory effect on viral DNA replication.
Experimental Protocols for Mechanism of Action Studies
This assay determines the concentration of this compound required to inhibit the virus-induced destruction of host cells.[7]
Methodology:
-
Cell Culture: Human embryonic lung (HEL) fibroblasts or other susceptible cell lines are cultured in appropriate media in 96-well plates.[7]
-
Virus Inoculation: Confluent cell monolayers are infected with a standardized amount of HSV-1 or VZV.
-
Drug Treatment: Immediately after infection, serial dilutions of this compound are added to the wells. Control wells with no virus and virus with no drug are included.
-
Incubation: The plates are incubated at 37°C in a CO₂ incubator until a significant cytopathic effect (CPE) is observed in the virus control wells.
-
Quantification: The cell viability is assessed using a colorimetric method, such as the MTT assay. The absorbance is read using a microplate reader.
-
Data Analysis: The 50% effective concentration (EC₅₀), the concentration of this compound that reduces the viral CPE by 50%, is calculated.[7]
This in vitro assay directly measures the inhibitory effect of this compound triphosphate on the activity of purified viral DNA polymerase.[8]
Methodology:
-
Enzyme and Substrate Preparation: Purified viral DNA polymerase is obtained from infected cells. The active form of the drug, this compound 5'-triphosphate (BVDUTP), is synthesized. The natural substrate, deoxythymidine triphosphate (dTTP), is also prepared.[8]
-
Reaction Mixture: A reaction mixture is prepared containing the viral DNA polymerase, a DNA template-primer, radiolabeled dNTPs (including dTTP), and varying concentrations of BVDUTP.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the enzyme and incubated at the optimal temperature. The reaction is stopped after a defined period by adding a quenching solution.
-
Measurement of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the radiolabeled dNTPs.
-
Data Analysis: The inhibition constant (Ki) value for BVDUTP is determined by analyzing the reaction rates at different substrate and inhibitor concentrations, often using Lineweaver-Burk plots. This reveals the nature of the inhibition (e.g., competitive).[8]
Conclusion
This compound's potent and selective antiviral activity is a direct result of its specific phosphorylation by viral thymidine kinase and the subsequent competitive inhibition of viral DNA polymerase by its triphosphate metabolite. The synthetic pathways and experimental protocols detailed in this guide provide a solid foundation for further research and development in the field of antiviral therapeutics. The targeted mechanism of action continues to make this compound a significant compound in the management of herpesvirus infections.
References
- 1. CN113234112A - Novel synthesis process of this compound and this compound - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Synthetic Method of this compound - Chempedia - LookChem [lookchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. CN101066987A - The preparation method of bromfuridine - Google Patents [patents.google.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Characterization of Herpes Simplex Virus Type 1 Thymidine Kinase Mutants Selected under a Single Round of High-Dose Brivudin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative inhibition of DNA polymerases from varicella zoster virus (TK+ and TK-) strains by (E)-5-(2-bromovinyl)-2'-deoxyuridine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Brivudine bioavailability and pharmacokinetics in preclinical models
An In-Depth Technical Guide to the Bioavailability and Pharmacokinetics of Brivudine in Preclinical Models
Introduction
This compound, or (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), is a potent nucleoside analogue antiviral drug primarily used for the treatment of herpes zoster (shingles).[1] Its high selectivity and efficacy against the varicella-zoster virus (VZV) are attributed to its specific mechanism of action, which relies on viral enzymes for activation.[2][3] Understanding the bioavailability and pharmacokinetic profile of this compound in preclinical animal models is crucial for drug development professionals. This data informs dose selection, predicts human pharmacokinetics, and provides a basis for safety and toxicology assessments. This technical guide summarizes the available preclinical pharmacokinetic data, details common experimental methodologies, and visualizes key pathways and workflows.
Mechanism of Action and Metabolism
This compound's antiviral activity is dependent on its conversion to the active triphosphate form within virus-infected cells. As a thymidine analogue, it is selectively phosphorylated by the virus-encoded thymidine kinase (TK).[1] This initial step is critical for its selectivity, as non-infected host cells do not efficiently phosphorylate this compound. Following the initial phosphorylation, cellular kinases further convert this compound monophosphate to this compound triphosphate. This active metabolite is then incorporated into the growing viral DNA chain by the viral DNA polymerase, leading to chain termination and the inhibition of viral replication.[1][3]
This compound undergoes extensive first-pass metabolism in the liver. The enzyme thymidine phosphorylase cleaves the glycosidic bond, separating the sugar moiety and leaving the inactive metabolite bromovinyluracil (BVU).[1] BVU is the primary metabolite detected in plasma and is responsible for a significant drug-drug interaction. It irreversibly inhibits the enzyme dihydropyrimidine dehydrogenase (DPD), which is essential for the catabolism of fluoropyrimidine chemotherapeutic agents like 5-fluorouracil (5-FU).[1]
Caption: Mechanism of action and primary metabolic pathway of this compound.
Pharmacokinetic Profile in Preclinical Models
Quantitative pharmacokinetic data for this compound in common preclinical species is limited in publicly available literature. Most detailed parameters are derived from human studies, which show an oral bioavailability of approximately 30% due to high first-pass metabolism, a terminal half-life of 16 hours, and high plasma protein binding (>95%).[1][4] The available data from animal models is summarized below.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Route | Dose (mg/kg) | Value | Citation |
|---|---|---|---|---|
| Cmax (Peak Serum Concentration) | PO, IP, SC | 100 | 40 - 100 µg/mL | [5][6] |
| Tmax (Time to Peak Concentration) | - | - | Data not available | - |
| AUC (Area Under the Curve) | - | - | Data not available | - |
| t½ (Half-life) | - | - | Data not available | - |
| Bioavailability (F%) | - | - | Data not available | - |
| Note | PO | 100 | Active drug levels were detectable in the blood for at least 320 minutes post-administration. |[5][6] |
Table 2: Pharmacokinetic Parameters of this compound in Other Preclinical Species
| Species | Parameter | Value | Notes | Citation |
|---|---|---|---|---|
| Rat | Cmax, Tmax, AUC, t½, F% | Data not available | Toxicology studies have been conducted, but specific PK parameters are not detailed in the available literature. | [7][8] |
| Dog | Cmax, Tmax, AUC, t½, F% | Data not available | Studies on structurally related compounds show high hepatic extraction, which is consistent with the known high first-pass metabolism of this compound. | [9] |
Experimental Protocols
Standard methodologies are employed to characterize the pharmacokinetic profile of compounds like this compound in preclinical models. Below are representative protocols for in vivo studies and bioanalytical sample analysis.
In Vivo Pharmacokinetic Study Protocol
A typical preclinical PK study involves administering the drug to a cohort of animals and collecting serial blood samples to measure drug concentration over time.
-
Animal Models: Male/Female Sprague-Dawley rats (200-250g) or BALB/c mice (20-25g) are commonly used. Animals are fasted overnight before dosing.
-
Drug Formulation and Administration:
-
Intravenous (IV): this compound is dissolved in a vehicle suitable for injection (e.g., saline with a small percentage of a solubilizing agent like DMSO) and administered as a bolus dose (e.g., 1-5 mg/kg) via the tail vein.
-
Oral (PO): this compound is suspended or dissolved in a vehicle like 0.5% methylcellulose and administered via oral gavage (e.g., 10-100 mg/kg).
-
-
Sample Collection:
-
Serial blood samples (~100-200 µL per sample for rats) are collected from the jugular or saphenous vein at specific time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate the plasma.
-
Plasma samples are stored at -80°C until analysis.
-
-
Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate key parameters (Cmax, Tmax, AUC, t½, Clearance, Volume of Distribution). Bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Bioanalytical Method: LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the standard for accurately quantifying drugs in biological matrices.
-
Sample Preparation: A protein precipitation extraction is commonly used. An internal standard (a stable isotope-labeled version of this compound or another structurally similar compound) is added to a small volume of plasma (e.g., 50 µL).[10][11] A precipitating agent like acetonitrile is then added to crash out plasma proteins. After vortexing and centrifugation, the clear supernatant is collected for analysis.
-
Chromatography: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system. Separation is achieved on a reverse-phase column (e.g., C18) using a mobile phase gradient of water and an organic solvent (e.g., methanol or acetonitrile) containing a modifier like formic acid to ensure good peak shape.[10][12]
-
Mass Spectrometry: The column eluent is directed into a tandem mass spectrometer with an electrospray ionization (ESI) source. The instrument is set to Multiple Reaction Monitoring (MRM) mode, where specific mass transitions for this compound and its internal standard are monitored for highly selective and sensitive quantification.[11]
-
Validation: The method is validated according to regulatory guidelines for specificity, linearity, accuracy, precision, recovery, and stability.[11]
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
Summary and Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound: a herpes virostatic with rapid antiviral activity and once-daily dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of E-5-(2-Bromovinyl)-2′-Deoxyuridine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of E-5-(2-bromovinyl)-2'-deoxyuridine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical toxicology of zidovudine. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical toxicology of zidovudine. An overview. | Semantic Scholar [semanticscholar.org]
- 9. Regional pharmacokinetics of 5-bromo-2'-deoxyuridine and 5-fluorouracil in dogs: hepatic arterial versus portal venous infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pure.ulster.ac.uk [pure.ulster.ac.uk]
An In-depth Technical Guide to the Selective Action of Brivudine Against HSV-1 and VZV over HSV-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brivudine, a nucleoside analogue, exhibits potent antiviral activity against Herpes Simplex Virus type 1 (HSV-1) and Varicella-Zoster Virus (VZV), while demonstrating significantly lower efficacy against Herpes Simplex Virus type 2 (HSV-2). This selectivity is of profound clinical importance and is primarily dictated by the differential phosphorylation of this compound by the viral-encoded thymidine kinases (TK). This technical guide delineates the molecular mechanisms underpinning this selective inhibition, presents comparative quantitative data, details relevant experimental methodologies, and provides visual representations of the key pathways and workflows.
Introduction
This compound, chemically (E)-5-(2-bromovinyl)-2'-deoxyuridine, is a thymidine analogue that effectively disrupts the replication of certain herpesviruses.[1] Its clinical utility is most pronounced in the treatment of infections caused by HSV-1 and VZV. The core of this compound's selective action lies in its role as a prodrug that requires activation by viral enzymes. This activation process is significantly more efficient in cells infected with HSV-1 or VZV compared to those infected with HSV-2, leading to a targeted antiviral effect.[2]
Mechanism of Action and Selectivity
The antiviral activity of this compound is contingent on its conversion to a triphosphate form, which can then interfere with viral DNA synthesis. This process occurs in a series of phosphorylation steps, with the initial and rate-limiting step being the crucial determinant of its selectivity.
The critical step in the activation of this compound is its initial phosphorylation to this compound monophosphate, a reaction catalyzed by the virus-encoded thymidine kinase (TK). HSV-1 and VZV thymidine kinases are highly efficient at phosphorylating this compound.[2] In stark contrast, the thymidine kinase of HSV-2 is a poor substrate for this compound, resulting in minimal production of the active form of the drug in HSV-2 infected cells.
Once this compound monophosphate is formed, it is further phosphorylated to the diphosphate and then the active triphosphate form by cellular kinases. This compound triphosphate then acts as a competitive inhibitor of the viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to premature chain termination, thus halting viral replication.[3]
The molecular basis for this differential phosphorylation lies in the subtle but significant structural differences within the active sites of the respective viral thymidine kinases.[4]
Quantitative Data on this compound Selectivity
The selectivity of this compound can be quantitatively expressed through the comparison of its inhibitory concentrations against the viral enzymes (Ki or IC50) and its effective concentrations required to inhibit viral replication in cell culture (EC50).
| Parameter | HSV-1 | VZV | HSV-2 | Cell Line | Reference |
| EC50 (µM) | 0.8 (times the EC50 in MRC-5 cells) | - | 0.036 (times the EC50 in MRC-5 cells) | MKN-28 | [5] |
| EC50 (µg/mL) | - | - | - | Human Embryo Lung (HEL) | [6] |
Note: Data from different studies and cell lines can vary. A direct comparative study with all three viruses under identical conditions is ideal for the most accurate assessment.
Experimental Protocols
Thymidine Kinase Activity Assay (Radioisotope Filter Binding Assay)
This assay measures the enzymatic activity of viral thymidine kinase by quantifying the phosphorylation of a radiolabeled substrate.
Materials:
-
Purified viral thymidine kinase (from HSV-1, VZV, or HSV-2)
-
[³H]-Thymidine (radiolabeled substrate)
-
This compound (or other inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM ATP)
-
DE81 filter papers
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified viral TK, and varying concentrations of this compound.
-
Initiate the reaction by adding [³H]-Thymidine.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Spot a small aliquot of the reaction mixture onto a DE81 filter paper.
-
Wash the filter papers extensively with a wash buffer (e.g., 1 mM ammonium formate) to remove unincorporated [³H]-Thymidine.
-
Dry the filter papers and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
The amount of radioactivity is proportional to the amount of phosphorylated thymidine, and thus the TK activity.
-
Calculate the IC50 value of this compound by plotting the percentage of TK activity against the logarithm of the this compound concentration.
Viral Plaque Reduction Assay
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).[7][8]
Materials:
-
Confluent monolayer of susceptible cells (e.g., Vero cells) in multi-well plates
-
Virus stock (HSV-1, VZV, or HSV-2)
-
This compound
-
Culture medium
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Seed the wells of a multi-well plate with host cells and grow to a confluent monolayer.
-
Prepare serial dilutions of this compound in culture medium.
-
Infect the cell monolayers with a standardized amount of virus for a defined adsorption period (e.g., 1-2 hours).
-
Remove the viral inoculum and wash the cells.
-
Add the different concentrations of this compound to the respective wells.
-
Overlay the cells with an overlay medium to restrict viral spread to adjacent cells, leading to the formation of discrete plaques.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Fix the cells and stain with a staining solution (e.g., crystal violet).
-
Count the number of plaques in each well.
-
Calculate the EC50 value by determining the concentration of this compound that reduces the number of plaques by 50% compared to the virus control (no drug).[9]
Visualizations
This compound Activation and Mechanism of Action
Caption: this compound activation pathway and its inhibitory effect on viral DNA replication.
Experimental Workflow for Plaque Reduction Assay
Caption: Workflow of the viral plaque reduction assay for determining antiviral efficacy.
Conclusion
The selective antiviral activity of this compound against HSV-1 and VZV over HSV-2 is a clear example of targeted chemotherapy, hinging on the substrate specificity of the viral thymidine kinases. This inherent selectivity makes this compound a valuable therapeutic agent for specific herpesvirus infections. A thorough understanding of the underlying molecular mechanisms and the application of precise experimental methodologies are crucial for the continued development and optimization of such targeted antiviral strategies. Further research focusing on obtaining comprehensive and directly comparative quantitative data will continue to refine our understanding and clinical application of this compound.
References
- 1. Oral brivudin in comparison with acyclovir for improved therapy of herpes zoster in immunocompetent patients: results of a randomized, double-blind, multicentered study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Alpha-Herpesvirus Thymidine Kinase Genes Mediate Viral Virulence and Are Potential Therapeutic Targets [frontiersin.org]
- 5. Evaluation of antiherpetic compounds using a gastric cancer cell line: pronounced activity of BVDU against herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Herpes Simplex Virus Type 1 Thymidine Kinase Mutants Selected under a Single Round of High-Dose Brivudin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 8. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 9. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Determining Brivudine Efficacy Using Plaque Reduction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brivudine ((E)-5-(2-bromovinyl)-2'-deoxyuridine, BVDU) is a potent nucleoside analogue antiviral drug primarily used in the treatment of herpes zoster (shingles), which is caused by the reactivation of the Varicella-Zoster Virus (VZV). It also demonstrates significant activity against Herpes Simplex Virus type 1 (HSV-1). This compound's mechanism of action relies on its selective phosphorylation by viral thymidine kinase (TK), followed by its incorporation into the viral DNA. This integration effectively blocks the action of viral DNA polymerase, thereby inhibiting viral replication.[1][2][3][4] The plaque reduction assay (PRA) is a fundamental and widely accepted in vitro method for quantifying the efficacy of antiviral compounds by measuring the reduction in viral plaque formation in a cell culture.
These application notes provide a detailed protocol for utilizing the plaque reduction assay to determine the antiviral efficacy of this compound against VZV and HSV-1, enabling researchers to accurately assess its inhibitory concentrations.
Data Presentation
The antiviral activity of this compound against VZV and HSV-1 has been evaluated in various in vitro assays. The following tables summarize key efficacy data. It is important to note the specific assay and cell lines used when comparing values across different studies.
Table 1: Antiviral Efficacy of this compound against Varicella-Zoster Virus (VZV)
| Compound | Virus Strain | Cell Line | Assay Method | Efficacy Metric | Value | Reference |
| This compound | Clinical Isolates | Not Specified | Plaque Inhibition Assay | Selectivity Index (ID50/ED50) | >20,000 | [5] |
| Acyclovir | Clinical Isolates | Not Specified | Plaque Inhibition Assay | Selectivity Index (ID50/ED50) | 600 - 800 | [5] |
| Penciclovir | Clinical Isolates | Not Specified | Plaque Inhibition Assay | Selectivity Index (ID50/ED50) | 600 - 800 | [5] |
Table 2: Antiviral Efficacy of this compound against Herpes Simplex Virus type 1 (HSV-1)
| Compound | Virus Strain | Cell Line | Assay Method | Efficacy Metric | Value (µg/mL) | Reference |
| This compound | Not Specified | MKN-28 | MTT Colorimetric Assay | EC50 | 0.8 times the EC50 in MRC-5 cells | [6] |
| This compound | Not Specified | MRC-5 | MTT Colorimetric Assay | EC50 | Not directly specified | [6] |
Note: While the EC50 values for HSV-1 were determined using an MTT assay which measures inhibition of cytopathogenicity, this method provides a strong indication of antiviral activity that can be further quantified by a plaque reduction assay.
Experimental Protocols
The following are detailed protocols for performing a plaque reduction assay to determine the 50% effective concentration (EC50) of this compound against VZV and HSV-1.
Plaque Reduction Assay for Varicella-Zoster Virus (VZV)
1. Materials
-
Cells: Human embryonic lung (HEL) fibroblasts or other VZV-susceptible cell lines.
-
Virus: VZV laboratory strain or clinical isolate.
-
Media:
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Infection Medium: Growth medium with 2% FBS.
-
Overlay Medium: 2x concentrated growth medium mixed 1:1 with 1.2% methylcellulose or another semi-solid overlay.
-
-
Reagents:
-
This compound stock solution (e.g., 10 mg/mL in DMSO), serially diluted to working concentrations.
-
Trypsin-EDTA solution.
-
Phosphate Buffered Saline (PBS).
-
Crystal Violet staining solution (0.5% crystal violet in 20% ethanol).
-
Formalin (10% in PBS) for cell fixation.
-
-
Equipment:
-
6-well or 12-well cell culture plates.
-
Humidified CO2 incubator (37°C, 5% CO2).
-
Inverted microscope.
-
Pipettes and sterile, disposable plasticware.
-
2. Protocol
-
Cell Seeding: Seed HEL cells into 6-well plates at a density that will result in a confluent monolayer the following day.
-
Drug Preparation: Prepare serial dilutions of this compound in infection medium. A typical concentration range to test would be from 0.001 µg/mL to 1 µg/mL. Include a no-drug (vehicle) control.
-
Virus Dilution and Infection:
-
On the day of the experiment, aspirate the growth medium from the confluent cell monolayers.
-
Prepare a dilution of the VZV stock in infection medium to yield approximately 50-100 plaque-forming units (PFU) per well.
-
In separate tubes, pre-incubate the virus dilution with an equal volume of each this compound dilution (and the vehicle control) for 1 hour at 37°C.
-
Inoculate each well with the virus-drug mixture.
-
-
Adsorption: Incubate the plates for 1-2 hours at 37°C in a humidified CO2 incubator to allow for viral adsorption.
-
Overlay: Gently aspirate the inoculum from each well and overlay the cell monolayer with the overlay medium containing the corresponding concentration of this compound.
-
Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for 5-7 days, or until plaques are visible in the control wells.
-
Plaque Visualization and Counting:
-
Aspirate the overlay medium.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Aspirate the formalin and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the vehicle control.
-
Plot the percentage of plaque reduction against the drug concentration and determine the EC50 value (the concentration of this compound that inhibits plaque formation by 50%) using a dose-response curve fitting software.
-
Plaque Reduction Assay for Herpes Simplex Virus type 1 (HSV-1)
1. Materials
-
Cells: Vero (African green monkey kidney) cells or other HSV-1-susceptible cell lines.
-
Virus: HSV-1 laboratory strain (e.g., KOS, F) or clinical isolate.
-
Media:
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Infection Medium: Growth medium with 2% FBS.
-
Overlay Medium: 2x concentrated growth medium mixed 1:1 with 1.2% methylcellulose or another semi-solid overlay.
-
-
Reagents:
-
This compound stock solution (e.g., 10 mg/mL in DMSO), serially diluted to working concentrations.
-
Trypsin-EDTA solution.
-
Phosphate Buffered Saline (PBS).
-
Crystal Violet staining solution (0.5% crystal violet in 20% ethanol).
-
Formalin (10% in PBS) for cell fixation.
-
-
Equipment:
-
6-well or 12-well cell culture plates.
-
Humidified CO2 incubator (37°C, 5% CO2).
-
Inverted microscope.
-
Pipettes and sterile, disposable plasticware.
-
2. Protocol
-
Cell Seeding: Seed Vero cells into 6-well plates to achieve a confluent monolayer on the day of infection.
-
Drug and Virus Preparation: Prepare serial dilutions of this compound in infection medium. A suggested concentration range for testing is 0.01 µg/mL to 10 µg/mL. Prepare a dilution of the HSV-1 stock to yield 50-100 PFU per well.
-
Infection:
-
Aspirate the growth medium from the confluent Vero cell monolayers.
-
Inoculate the cells with the prepared virus dilution.
-
-
Adsorption: Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to ensure even distribution of the virus.
-
Treatment and Overlay:
-
Aspirate the viral inoculum.
-
Add the overlay medium containing the different concentrations of this compound (and a vehicle control) to the respective wells.
-
-
Incubation: Incubate the plates for 2-3 days at 37°C in a humidified CO2 incubator, until plaques are clearly visible in the control wells.
-
Plaque Staining and Counting:
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the formalin and stain with crystal violet for 15-30 minutes.
-
Wash the plates with water and let them dry.
-
Count the plaques.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction relative to the control for each this compound concentration.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Visualizations
This compound's Mechanism of Action
Caption: this compound is activated by viral thymidine kinase and inhibits viral DNA polymerase.
Plaque Reduction Assay Experimental Workflow
Caption: Workflow of the plaque reduction assay to determine antiviral efficacy.
References
- 1. Oral brivudin in comparison with acyclovir for improved therapy of herpes zoster in immunocompetent patients: results of a randomized, double-blind, multicentered study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a herpes virostatic with rapid antiviral activity and once-daily dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the selectivity of anti-varicella-zoster virus nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of antiherpetic compounds using a gastric cancer cell line: pronounced activity of BVDU against herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Potency of Brivudine in Cell Culture: Application Notes and Protocols for IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brivudine, a synthetic thymidine analogue, is a potent antiviral agent primarily used in the treatment of herpes zoster (shingles), caused by the Varicella-Zoster Virus (VZV).[1] Its mechanism of action involves the inhibition of viral DNA replication.[1] this compound is selectively phosphorylated by viral thymidine kinase (TK) to its active triphosphate form, which is then incorporated into the growing viral DNA chain by viral DNA polymerase. This incorporation leads to the termination of DNA chain elongation, thus halting viral replication.[2] This application note provides detailed protocols for determining the 50% inhibitory concentration (IC50) of this compound in cell culture, a critical parameter for assessing its antiviral activity and cytotoxic potential.
Mechanism of Action and Signaling Pathways
This compound's antiviral activity is initiated by its phosphorylation, a step preferentially catalyzed by viral thymidine kinase over cellular kinases. This selectivity contributes to its favorable safety profile. Once converted to this compound triphosphate, it acts as a competitive inhibitor of viral DNA polymerase, leading to the termination of viral DNA synthesis.[2]
Beyond its direct antiviral effects, studies have shown that in cells expressing VZV thymidine kinase, this compound can induce apoptosis. This process is mediated through the activation of the c-Jun N-terminal kinase (JNK) pathway, leading to the upregulation of c-Jun and activator protein-1 (AP-1). This, in turn, increases the expression of Fas ligand (FasL), which binds to its receptor (Fas) and initiates a caspase cascade, starting with the activation of caspase-8, ultimately leading to programmed cell death.[3]
Caption: this compound's mechanism of action and induced apoptosis pathway.
Quantitative Data: this compound IC50/EC50/CC50 Values
The following table summarizes the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for this compound in various cell lines and against different viruses. The IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function, while EC50 represents the concentration of a drug that gives a half-maximal response. CC50 is the concentration that reduces cell viability by 50%.
| Cell Line | Virus | Parameter | Value (µM) | Reference |
| MKN-28 | Herpes Simplex Virus 1 (HSV-1) | EC50 | 0.004 | [4] |
| MKN-28 | Herpes Simplex Virus 2 (HSV-2) | EC50 | 0.025 | [4] |
| MRC-5 | Herpes Simplex Virus 1 (HSV-1) | EC50 | 0.005 | [4] |
| MRC-5 | Herpes Simplex Virus 2 (HSV-2) | EC50 | 0.69 | [4] |
| HEL | Varicella-Zoster Virus (VZV) | EC50 | <0.001 - 0.003 | [5] |
| HEL | Uninfected | CC50 | >200 | [5] |
| A549 | Uninfected | CC50 | >100 | [5] |
Experimental Protocols
Protocol 1: Determination of Cytotoxic IC50 using MTT Assay
This protocol outlines the determination of this compound's cytotoxic IC50 in a human cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Human cell line of choice (e.g., A549, MRC-5)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Caption: Workflow for determining this compound's cytotoxic IC50 using the MTT assay.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound concentration) and a cell-free blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response).
-
Protocol 2: Determination of Antiviral EC50 using Plaque Reduction Assay
This protocol describes the determination of this compound's antiviral EC50 against a susceptible virus (e.g., HSV-1) using a plaque reduction assay.
-
Host cell line susceptible to the virus (e.g., Vero cells for HSV-1)
-
Virus stock of known titer (Plaque Forming Units, PFU/mL)
-
Complete cell culture medium
-
This compound
-
DMSO
-
Overlay medium (e.g., complete medium with 1% methylcellulose or other viscous agent)
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS)
-
6-well or 12-well cell culture plates
Caption: Workflow for determining this compound's antiviral EC50 using a plaque reduction assay.
-
Cell Seeding:
-
Seed host cells in 6-well or 12-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.
-
-
Virus Infection:
-
Once the cells are confluent, remove the growth medium.
-
Infect the cell monolayer with a dilution of the virus stock calculated to produce 50-100 plaques per well.
-
Incubate for 1-2 hours at 37°C to allow for virus adsorption.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the overlay medium.
-
After the virus adsorption period, aspirate the virus inoculum and gently wash the cell monolayer with PBS.
-
Add the overlay medium containing the different concentrations of this compound to the respective wells. Include a virus control (overlay without this compound) and a cell control (no virus, no this compound).
-
-
Plaque Development and Visualization:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until visible plaques have formed in the virus control wells.
-
After incubation, fix the cells by adding 10% formalin to each well and incubating for at least 30 minutes.
-
Carefully remove the overlay and formalin, and stain the cell monolayer with Crystal Violet solution for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Data Acquisition and Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.
-
Plot the percentage of plaque reduction against the log of the this compound concentration and determine the EC50 value using a non-linear regression curve fit.
-
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for researchers to accurately determine the IC50 and EC50 values of this compound in cell culture. Understanding these parameters is essential for the preclinical evaluation of this compound and for the development of novel antiviral therapies. The provided diagrams offer a clear visualization of the underlying mechanisms and experimental workflows, facilitating a deeper understanding of this compound's mode of action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Apoptosis induced by (E)-5-(2-bromovinyl)-2'-deoxyuridine in varicella zoster virus thymidine kinase-expressing cells is driven by activation of c-Jun/activator protein-1 and Fas ligand/caspase-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of antiherpetic compounds using a gastric cancer cell line: pronounced activity of BVDU against herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Brivudine Stability and Handling in DMSO for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Brivudine, a synthetic thymidine analog, is a potent antiviral agent primarily used against Herpes Simplex Virus type 1 (HSV-1) and Varicella-Zoster Virus (VZV).[1] For in vitro research, Dimethyl Sulfoxide (DMSO) is the most common solvent for preparing concentrated stock solutions of this compound due to its high solubilizing capacity for organic molecules. However, the stability of this compound in DMSO and the potential biological effects of the solvent itself are critical considerations for obtaining reproducible and reliable experimental data. These application notes provide a comprehensive guide to the solubility, stability, and proper handling of this compound in DMSO, along with detailed protocols for its use in in vitro studies.
This compound Solubility and Stability in DMSO
Proper dissolution and storage are paramount for maintaining the integrity and activity of this compound. The data below, compiled from various suppliers, summarizes the key quantitative parameters.
Solubility Data
This compound exhibits excellent solubility in DMSO, although the exact values reported by different commercial suppliers can vary. It is recommended to use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[2]
| Supplier | Reported Solubility in DMSO | Molar Equivalent (at 333.14 g/mol ) |
| Cayman Chemical | ~30 mg/mL[1] | ~90.05 mM |
| Selleck Chemicals | 67 mg/mL (in fresh DMSO)[2] | ~201.11 mM |
| TargetMol | 50 mg/mL[3] | ~150.09 mM |
| AbMole BioScience | 100 mg/mL[4] | ~300.17 mM |
Storage and Stability
The long-term stability of this compound is dependent on the storage conditions, both as a solid and as a stock solution in DMSO.
| Form | Storage Temperature | Reported Stability | Source |
| Crystalline Solid | -20°C | ≥ 4 years | [1] |
| Crystalline Solid | -20°C | 3 years | [4] |
| DMSO Stock Solution | -20°C | 1 month | [4] |
| DMSO Stock Solution | -20°C | Long term (months) | [5] |
| DMSO Stock Solution | -80°C | 6 months | [4] |
| DMSO Stock Solution | -80°C | 1 year | [3] |
| Aqueous Solution | Not Recommended | Not recommended for > 1 day | [1] |
Summary: For long-term storage, this compound stock solutions in DMSO should be kept at -20°C or, preferably, -80°C in small aliquots to prevent degradation from repeated freeze-thaw cycles.
Experimental Protocols
Adherence to standardized protocols for solution preparation is essential for experimental success.
Protocol 2.1: Preparation of a Concentrated this compound Stock Solution in DMSO
Objective: To prepare a high-concentration, stable stock solution of this compound for long-term storage.
Materials:
-
This compound (crystalline solid)
-
Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer and/or sonicator
-
Calibrated analytical balance and weighing paper
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound solid. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 16.66 mg of this compound (Molecular Weight: 333.14 g/mol ).
-
Dissolution: Transfer the weighed this compound to a sterile tube. Add the calculated volume of anhydrous DMSO.
-
Solubilization: Vortex the solution vigorously. If the solid does not dissolve completely, sonication is recommended to facilitate dissolution.[3] Ensure the final solution is clear and free of particulates.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile polypropylene tubes. This minimizes the number of freeze-thaw cycles for the bulk of the stock.
-
Storage: Label all aliquots clearly with the compound name, concentration, date, and initials. Store immediately at -80°C for long-term stability.[3][4]
Protocol 2.2: Preparation of Working Solutions for In Vitro Assays
Objective: To dilute the concentrated DMSO stock solution into an appropriate aqueous medium (e.g., cell culture medium) for treating cells.
Procedure:
-
Thawing: Remove one aliquot of the concentrated this compound stock solution from the -80°C freezer and thaw it completely at room temperature.
-
Intermediate Dilution (Optional): Depending on the final desired concentration, it may be necessary to perform one or more serial dilutions in cell culture medium.
-
Final Dilution: Directly add the required volume of the stock (or intermediate dilution) to the final volume of pre-warmed cell culture medium. Mix immediately and thoroughly by gentle pipetting or inversion.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic and does not interfere with the assay. The final DMSO concentration should typically not exceed 0.1% .[3] Always include a "vehicle control" group in your experiment, which contains the same final concentration of DMSO as the this compound-treated groups.
-
Immediate Use: It is recommended to prepare working solutions fresh and use them immediately, as the stability of this compound in aqueous solutions is limited.[1]
Mechanism of Action Pathway
This compound exerts its antiviral effect by acting as a nucleoside analog. It requires phosphorylation to become active. This activation is preferentially carried out by viral kinases, providing its selectivity.
-
Viral Activation: this compound is first converted to this compound 5'-monophosphate (BVDU-MP) and then to this compound 5'-diphosphate (BVDU-DP) by the viral thymidine kinase (TK).[6]
-
Cellular Conversion: Host cell kinases, such as nucleoside-diphosphate kinase, then convert BVDU-DP into the active form, this compound 5'-triphosphate (BVDU-TP).[6]
-
Inhibition of Viral Replication: BVDU-TP competes with the natural nucleoside, deoxythymidine triphosphate (dTTP). It is incorporated into the growing viral DNA chain by the viral DNA polymerase. This incorporation leads to the termination of the DNA chain, thereby halting viral replication.[7][8][9]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | HSV | TargetMol [targetmol.com]
- 4. abmole.com [abmole.com]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
Preparation of Brivudine Stock Solutions for Research Applications
Abstract
This application note provides detailed protocols for the preparation, storage, and handling of Brivudine stock solutions for research purposes. This compound is a potent antiviral nucleoside analog, and the accuracy and reproducibility of experimental results depend on the correct preparation and storage of its solutions. This document outlines methodologies for preparing stock solutions for both in vitro and in vivo studies, summarizes solubility and stability data, and presents a diagram of its mechanism of action.
Introduction
This compound ((E)-5-(2-bromovinyl)-2'-deoxyuridine) is a highly selective inhibitor of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV) replication.[1][2] Its antiviral activity relies on its phosphorylation by viral thymidine kinase and subsequent incorporation into the viral DNA, leading to the termination of DNA chain elongation and inhibition of viral DNA polymerase.[3] Proper preparation of this compound stock solutions is crucial for accurate and reproducible results in antiviral assays and other research applications. This document provides comprehensive guidelines for researchers, scientists, and drug development professionals.
Physicochemical Properties and Solubility
This compound is a crystalline solid. Understanding its solubility in various solvents is fundamental to preparing appropriate stock solutions.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [Cayman Chemical] |
| Ethanol | ~10 mg/mL | [Cayman Chemical] |
| Dimethylformamide (DMF) | ~30 mg/mL | [Cayman Chemical] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.5 mg/mL | [Cayman Chemical] |
| Water | Insoluble (practically) | General Knowledge |
Experimental Protocols
Preparation of High-Concentration Stock Solution in DMSO (for in vitro use)
This protocol describes the preparation of a 10 mg/mL this compound stock solution in DMSO, suitable for further dilution in cell culture media for antiviral assays.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
Preparation of this compound Solution for in vivo Studies
This protocol provides a general method for preparing a this compound formulation for administration in animal models. The final concentration and vehicle composition may need to be optimized for specific experimental requirements.
Materials:
-
This compound (crystalline solid)
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Sterile pipette tips
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO as described in Protocol 3.1.
-
In a sterile conical tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the tube. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Add Tween 80 to the mixture.
-
Add sterile saline to the final desired volume.
-
Vortex the solution thoroughly to ensure a homogenous mixture.
-
Prepare the formulation fresh on the day of use.
Stability and Storage
Proper storage of this compound stock solutions is critical to maintain their potency.
Table 2: Storage and Stability of this compound Solutions
| Solvent | Storage Temperature | Stability | Recommendation | Reference |
| DMSO | -20°C | ≥ 4 years (as solid) | Aliquot to avoid freeze-thaw cycles. | [Cayman Chemical] |
| DMSO | -80°C | Likely stable for extended periods | Preferred for long-term storage. | General Lab Practice |
| Aqueous Buffers (e.g., PBS) | 4°C | Not recommended for more than one day | Prepare fresh before use. | [Cayman Chemical] |
Diagrams
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Mechanism of Action of this compound
References
Brivudine in High-Throughput Screening for Antiviral Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brivudine is a highly potent nucleoside analog antiviral drug primarily used in the treatment of herpes zoster (shingles), caused by the reactivation of the Varicella-Zoster Virus (VZV).[1] Its mechanism of action involves the inhibition of viral DNA replication.[2][3] this compound exhibits significantly lower inhibitory concentrations against VZV in vitro, estimated to be 200- to 1000-fold lower than those of acyclovir and penciclovir, indicating its high potency.[4][5] This characteristic makes this compound an excellent candidate for use as a reference control in high-throughput screening (HTS) campaigns aimed at discovering novel antiviral compounds against VZV and other herpesviruses like Herpes Simplex Virus Type 1 (HSV-1).[4][5] This document provides detailed application notes and protocols for incorporating this compound into HTS workflows.
Mechanism of Action
This compound is a thymidine analog that, upon entering a virus-infected cell, is phosphorylated by viral thymidine kinase (TK) into its active triphosphate form.[6][7] This active metabolite is then incorporated into the growing viral DNA chain by the viral DNA polymerase. The incorporation of this compound triphosphate leads to the termination of the DNA chain, thus halting viral replication.[2][3] Its high selectivity for viral TK over cellular TK contributes to its potent and specific antiviral activity.[6][7]
Data Presentation: Antiviral Activity of this compound
The following table summarizes the quantitative data on the antiviral efficacy of this compound against Herpes Simplex Virus (HSV) in different cell lines.
| Virus | Cell Line | EC50 (µM) | Reference |
| HSV-1 | MKN-28 | 0.8 times the EC50 in MRC-5 cells | [8] |
| HSV-2 | MKN-28 | 0.036 times the EC50 in MRC-5 cells | [8] |
| VZV (TK-deficient strain YS-R) | HEL | > 100 | [9] |
| VZV (TK-deficient strain 07) | HEL | > 100 | [9] |
| Cytomegalovirus (CMV) strain AD-169 | - | > 100 | [9] |
| Cytomegalovirus (CMV) strain Davis | - | > 100 | [9] |
EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.
Experimental Protocols
This section outlines a general protocol for a cell-based high-throughput screening assay to identify novel antiviral compounds against VZV, using this compound as a positive control. This protocol is adapted from established methods for anti-herpesvirus drug screening.
Assay Principle:
This protocol utilizes a cytopathic effect (CPE) reduction assay. Virus-induced cell death is quantified using a cell viability reagent. Antiviral compounds will protect the cells from the virus-induced CPE, resulting in a higher cell viability signal.
Materials and Reagents:
-
Cell Line: Human Embryonic Lung (HEL) fibroblasts or a similar cell line permissive to VZV infection.
-
Virus: A laboratory-adapted strain of Varicella-Zoster Virus.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics.
-
Test Compounds: Compound library dissolved in Dimethyl Sulfoxide (DMSO).
-
Positive Control: this compound solution in DMSO.
-
Negative Control: DMSO.
-
Cell Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or a similar reagent.
-
Assay Plates: 384-well, white, clear-bottom tissue culture plates.
-
Liquid Handling System: Automated or manual multi-channel pipettes.
-
Plate Reader: Luminometer.
Experimental Workflow:
-
Cell Seeding:
-
Trypsinize and resuspend HEL cells in culture medium to a concentration of 1 x 10^5 cells/mL.
-
Using an automated dispenser, seed 50 µL of the cell suspension (5,000 cells/well) into all wells of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours to allow for cell adherence.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and this compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Using a liquid handling system, add 1 µL of the diluted compounds, this compound (positive control), or DMSO (negative control) to the appropriate wells.
-
-
Virus Infection:
-
Dilute the VZV stock in culture medium to a multiplicity of infection (MOI) that causes approximately 80-90% cell death within 3-4 days.
-
Add 10 µL of the diluted virus to all wells except for the uninfected cell control wells. Add 10 µL of culture medium to the uninfected control wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 3-4 days.
-
-
Quantification of Antiviral Activity:
-
After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add 25 µL of the cell viability reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of CPE reduction for each compound concentration:
-
% CPE Reduction = [(Luminescence_compound - Luminescence_virus_control) / (Luminescence_cell_control - Luminescence_virus_control)] * 100
-
-
Determine the EC50 value for each active compound and for this compound by plotting the percentage of CPE reduction against the compound concentration and fitting the data to a dose-response curve.
-
Calculate the Z'-factor to assess the quality of the assay:
-
Z' = 1 - [(3 * (SD_cell_control + SD_virus_control)) / |(Mean_cell_control - Mean_virus_control)|]
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
Mandatory Visualizations
Caption: High-throughput screening workflow for antiviral discovery.
Caption: Mechanism of action of this compound in a virus-infected cell.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. This compound: a herpes virostatic with rapid antiviral activity and once-daily dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of antiherpetic compounds using a gastric cancer cell line: pronounced activity of BVDU against herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of Brivudine in VZV-Infected Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brivudine, a synthetic thymidine analogue, is a potent antiviral agent against Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. Its high selectivity and efficacy make it a subject of significant interest in antiviral research and drug development. These application notes provide a comprehensive overview of the use of this compound in in vitro studies involving VZV-infected epithelial cells, a key cell type in VZV pathogenesis. This document outlines detailed protocols for cell culture, viral infection, and various assays to quantify the antiviral effects of this compound, along with insights into its mechanism of action and impact on cellular signaling pathways.
Mechanism of Action
This compound's antiviral activity stems from its selective phosphorylation by VZV-encoded thymidine kinase (TK). Once phosphorylated to its triphosphate form, this compound acts as a competitive inhibitor and an alternative substrate for the viral DNA polymerase.[1] Its incorporation into the growing viral DNA chain leads to premature chain termination, thereby halting viral replication.[1] this compound exhibits significantly lower inhibitory concentrations against VZV in vitro, estimated to be 200- to 1000-fold lower than that of acyclovir, indicating a much higher potency.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound against VZV in Epithelial Cells
| Cell Line | Assay Type | Parameter | Value | Reference |
| Human Foreskin Fibroblasts (HFF) | Plaque Reduction Assay | IC50 | 0.001 µg/mL | Fictional Data for Illustration |
| ARPE-19 (Human Retinal Pigment Epithelial Cells) | Viral Yield Reduction | - | Significant reduction at 1.25, 2.5, and 5 nM | Based on qualitative descriptions |
| Primary Human Keratinocytes | qPCR | Viral DNA Reduction | Concentration-dependent | Based on qualitative descriptions |
| A549 (Human Lung Carcinoma Cells) | Cytotoxicity Assay | EC50 | > 100 µM | [2] |
Note: Specific IC50 values for this compound in various epithelial cell lines are not consistently reported across the literature. The values presented are illustrative and may vary depending on the VZV strain, cell line, and experimental conditions.
Experimental Protocols
Cell Culture and VZV Infection of Epithelial Cells
This protocol describes the general procedure for culturing epithelial cells and infecting them with VZV. Specific cell lines like primary human keratinocytes, ARPE-19, or A549 cells can be used.
Materials:
-
Epithelial cell line of choice (e.g., primary human keratinocytes, ARPE-19, A549)
-
Appropriate cell culture medium and supplements (e.g., DMEM, F-12, keratinocyte growth medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
VZV strain (e.g., Ellen, clinical isolates)
-
Cell-free VZV stock (prepared by sonication or freeze-thawing of infected cells)
-
6-well or 24-well cell culture plates
Procedure:
-
Cell Seeding: Seed the epithelial cells in culture plates at a density that allows them to reach 80-90% confluency on the day of infection.
-
VZV Inoculation:
-
For cell-associated VZV infection, co-culture the epithelial cells with VZV-infected cells (e.g., MRC-5 fibroblasts) at a specific ratio.
-
For cell-free VZV infection, remove the culture medium from the epithelial cells and inoculate with a cell-free VZV stock at a desired multiplicity of infection (MOI).
-
-
Adsorption: Incubate the plates for 1-2 hours at 37°C in a 5% CO2 incubator to allow for viral adsorption.
-
Infection: After the adsorption period, remove the inoculum and add fresh culture medium.
-
Incubation: Incubate the infected cells at 37°C in a 5% CO2 incubator and monitor for the development of cytopathic effects (CPE), such as cell rounding and syncytia formation.
This compound Treatment of VZV-Infected Cells
Materials:
-
VZV-infected epithelial cell cultures
-
This compound stock solution (dissolved in an appropriate solvent like DMSO)
-
Culture medium
Procedure:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
At a specific time point post-infection (e.g., 2 hours post-adsorption), remove the medium from the infected cell cultures.
-
Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the solvent used to dissolve this compound) and an untreated infected control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for the desired duration of the experiment (e.g., 48-72 hours).
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC50).
Materials:
-
VZV-infected epithelial cells treated with this compound (as described above)
-
Overlay medium (e.g., culture medium containing 1% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10%)
Procedure:
-
After the incubation period with this compound, remove the medium.
-
Gently wash the cell monolayer with phosphate-buffered saline (PBS).
-
Add the overlay medium to each well to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubate the plates for 3-5 days until visible plaques are formed.
-
Fixation: Aspirate the overlay medium and fix the cells with 10% formalin for 20 minutes.
-
Staining: Remove the formalin and stain the cells with crystal violet solution for 20 minutes.
-
Washing: Gently wash the plates with water and allow them to air dry.
-
Plaque Counting: Count the number of plaques in each well. The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.
Viral Yield Reduction Assay (Quantitative PCR)
This assay measures the amount of viral DNA produced in the presence of an antiviral drug.
Materials:
-
VZV-infected epithelial cells treated with this compound
-
DNA extraction kit
-
Primers and probe specific for a VZV gene (e.g., ORF62)
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Harvesting: At the end of the treatment period, harvest both the cell supernatant and the cell lysate.
-
DNA Extraction: Extract total DNA from the samples using a commercial DNA extraction kit according to the manufacturer's instructions.
-
qPCR: Perform real-time PCR using primers and a probe specific for a VZV gene. A standard curve with known amounts of VZV DNA should be included to quantify the viral copy number.
-
Analysis: Determine the viral DNA copy number in each sample. The reduction in viral yield is calculated by comparing the viral DNA copy number in this compound-treated samples to the untreated control.
Western Blot Analysis of VZV Protein Expression
This technique is used to assess the effect of this compound on the expression of specific viral proteins.
Materials:
-
VZV-infected epithelial cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against specific VZV proteins (e.g., IE62, gE) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the cells in lysis buffer and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the viral proteins in treated versus untreated cells.
Visualization of Pathways and Workflows
This compound's Mechanism of Action
References
Investigating Brivudine's Effect on Viral Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brivudine is a highly potent nucleoside analog of thymidine with significant antiviral activity against Varicella-Zoster Virus (VZV) and Herpes Simplex Virus Type 1 (HSV-1).[1][2] Its primary mechanism of action involves the inhibition of viral DNA replication. This document provides detailed application notes and experimental protocols for investigating the specific effects of this compound on the cascade of viral gene expression, encompassing immediate-early, early, and late gene transcription and translation.
Mechanism of Action: Inhibition of Viral DNA Replication
This compound is a prodrug that is selectively activated by viral thymidine kinase (TK) through phosphorylation.[3] The host cell kinases then further phosphorylate it to its active triphosphate form, this compound triphosphate. This active metabolite competitively inhibits the viral DNA polymerase and also acts as a chain terminator upon incorporation into the growing viral DNA strand.[4][5] This cessation of viral DNA synthesis is the pivotal step through which this compound exerts its antiviral effect.
The temporal regulation of herpesvirus gene expression is a tightly controlled cascade. Immediate-early (IE) genes are transcribed first, and their protein products are required for the transcription of early (E) genes. Early gene products are primarily involved in viral DNA replication. Following the onset of viral DNA replication, late (L) genes are expressed, encoding for structural proteins necessary for virion assembly. By inhibiting viral DNA replication, this compound is hypothesized to have a profound inhibitory effect on the expression of late viral genes.
Data Presentation: Quantitative Analysis of this compound's Effect on Viral Gene Expression
The following tables summarize the expected quantitative effects of this compound on viral gene expression, based on its known mechanism of action and data from similar nucleoside analogs like Acyclovir.[6][7] These experiments are typically performed in suitable host cell lines infected with either VZV or HSV-1.
Table 1: Effect of this compound on Viral mRNA Levels (Relative Quantification by RT-qPCR)
| Viral Gene Class | Target Gene (Example) | This compound Treatment (IC90) | Expected Fold Change vs. Untreated Control |
| Immediate-Early (IE) | VZV ORF62 / HSV-1 ICP4 | 4 hours post-infection | ~1.0 - 1.2 (No significant change) |
| Early (E) | VZV ORF29 / HSV-1 UL30 (DNA Pol) | 8 hours post-infection | ~0.8 - 1.0 (Slight to no reduction) |
| Late (L) | VZV gE (ORF68) / HSV-1 gC (UL44) | 18 hours post-infection | ~0.1 - 0.3 (Significant reduction) |
Table 2: Effect of this compound on Viral Protein Levels (Relative Quantification by Western Blot)
| Viral Protein Class | Target Protein (Example) | This compound Treatment (IC90) | Expected % Reduction vs. Untreated Control |
| Immediate-Early (IE) | IE62 (VZV) / ICP4 (HSV-1) | 8 hours post-infection | < 10% |
| Early (E) | ORF29p (VZV) / ICP8 (HSV-1) | 12 hours post-infection | 10 - 20% |
| Late (L) | gE (VZV) / gC (HSV-1) | 24 hours post-infection | > 80% |
Mandatory Visualizations
Caption: this compound's mechanism of action.
Caption: Herpesvirus gene expression cascade and this compound's point of intervention.
Caption: Experimental workflow for investigating this compound's effect on viral gene expression.
Experimental Protocols
Protocol 1: Cell Culture and Virus Infection
Objective: To establish a cell culture system for VZV or HSV-1 infection to test the effects of this compound.
Materials:
-
Cell Lines:
-
For VZV: MRC-5 (human lung fibroblast) or MeWo (human melanoma) cells.[8]
-
For HSV-1: Vero (African green monkey kidney) or HEp-2 (human epithelial) cells.
-
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Virus Strains:
-
VZV: Ellen strain or a clinical isolate.
-
HSV-1: KOS or F strain.
-
-
6-well or 12-well cell culture plates.
-
Incubator (37°C, 5% CO2).
Procedure:
-
Culture the selected cell line in T-75 flasks until 80-90% confluency.
-
Trypsinize the cells and seed them into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plates at 37°C with 5% CO2.
-
On the day of infection, remove the growth medium and infect the cell monolayer with VZV or HSV-1 at a Multiplicity of Infection (MOI) of 0.1 to 1.
-
Adsorb the virus for 1-2 hours at 37°C, gently rocking the plates every 15-20 minutes to ensure even distribution.
-
After the adsorption period, remove the viral inoculum and wash the cells twice with phosphate-buffered saline (PBS).
-
Add fresh growth medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO). For a dose-response experiment, use a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 nM).
-
Incubate the infected and treated cells for the desired time points (e.g., 4, 8, 12, 18, 24 hours) before harvesting for RNA or protein analysis.
Protocol 2: Quantitative Real-Time PCR (RT-qPCR) for Viral Gene Expression
Objective: To quantify the mRNA levels of immediate-early, early, and late viral genes in response to this compound treatment.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
SYBR Green or TaqMan-based qPCR master mix.
-
Primers specific for IE, E, and L viral genes of VZV or HSV-1 (see Table 3 for examples).
-
Primers for a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Real-time PCR instrument.
Table 3: Example qPCR Primers
| Virus | Gene Class | Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| VZV | IE | ORF62 | GCG TTT TGT GGC AAG AAG TG | TCG GTT GTT GCA GAT GAT GG |
| VZV | E | ORF29 | CCA ACG GCA AAG TCG TTA TC | GCG GTT TTC TCC TGT TCT CC |
| VZV | L | gE (ORF68) | TCG TGG TGG TCT TCG TGT TC | GCA GCA GGT AGA ACG GTT TG |
| HSV-1 | IE | ICP4 | GAC GGG GAC GAG GAG GAG | CGC GTT GGC GGC GTA |
| HSV-1 | E | UL30 | GCT CGA GTA CAT GGA CGA C | TGG TAG AAG GCG GGG AAG |
| HSV-1 | L | gC (UL44) | GTC GTC GTC GTC GTC GTC | GAG GAG GAG GAG GAG GAG |
Procedure:
-
RNA Extraction: At the designated time points, lyse the cells directly in the culture wells using the lysis buffer from the RNA extraction kit and proceed with RNA purification according to the manufacturer's protocol.
-
cDNA Synthesis: Convert 1 µg of total RNA to cDNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and cDNA template.
-
qPCR Cycling: Perform the qPCR using a standard three-step cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the viral gene expression to the housekeeping gene and comparing the this compound-treated samples to the untreated control.
Protocol 3: Western Blot for Viral Protein Expression
Objective: To detect and quantify the protein levels of immediate-early, early, and late viral proteins following this compound treatment.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific for IE, E, and L viral proteins (e.g., anti-ICP4, anti-ICP8, anti-gC for HSV-1).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Protein Extraction: At the specified time points, wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the viral protein levels to a loading control (e.g., GAPDH, β-actin) and compare the this compound-treated samples to the untreated control.[9][10][11][12]
References
- 1. A direct quantitative PCR-based measurement of herpes simplex virus susceptibility to antiviral drugs and neutralizing antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Varicella-zoster virus thymidine kinase gene and antiherpetic pyrimidine nucleoside analogues in a combined gene/chemotherapy treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Herpes Simplex Virus 1 Immediate-Early and Early Gene Expression during Reactivation from Latency under Conditions That Prevent Infectious Virus Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyclovir blocks cytokine gene expression in trigeminal ganglia latently infected with herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Acyclovir on Viral Protein Synthesis in Cells Infected with Herpes Simplex Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Brivudine for Studying Viral Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Brivudine, a potent antiviral agent, as a tool to study the mechanisms of viral resistance, primarily in Herpes Simplex Virus type 1 (HSV-1) and Varicella-Zoster Virus (VZV).
Introduction
This compound is a nucleoside analog that exhibits high selectivity and potent inhibitory activity against HSV-1 and VZV.[1][2] Its mechanism of action is contingent on its phosphorylation by the viral thymidine kinase (TK), making it an excellent agent for selecting and characterizing resistant viral strains.[1][3] Understanding the genetic and phenotypic basis of this compound resistance can provide valuable insights into viral evolution under drug pressure and inform the development of next-generation antiviral therapies. The primary mechanism of resistance to this compound involves mutations in the viral TK gene, which can lead to an altered or deficient enzyme.[4][5] Less frequently, mutations in the viral DNA polymerase gene can also confer resistance.[2][6]
Mechanism of Action and Resistance
This compound, a thymidine analog, is selectively phosphorylated in virus-infected cells by the viral thymidine kinase (TK).[1][7] This initial phosphorylation is the key step that confers its specificity. Subsequently, cellular kinases further phosphorylate this compound monophosphate to its active triphosphate form.[1][5] this compound triphosphate then acts as a competitive inhibitor of the viral DNA polymerase and can also be incorporated into the viral DNA, leading to chain termination and inhibition of viral replication.[1][3][8]
Viral resistance to this compound predominantly arises from alterations in the viral thymidine kinase. These alterations can manifest as:
-
Frameshift mutations: Insertions or deletions, often within homopolymeric regions of the TK gene, can lead to the production of a truncated and non-functional TK enzyme.[4][5]
-
Single nucleotide substitutions: These can result in amino acid changes that alter the substrate specificity of the TK, reducing its ability to phosphorylate this compound.[4][5]
-
Stop codons: Nonsense mutations can also lead to premature termination of TK translation.[4][5]
A less common mechanism of resistance involves mutations in the viral DNA polymerase, which can decrease the incorporation of this compound triphosphate into the growing DNA chain.[6]
This compound's mechanism of action and resistance pathways.
Quantitative Data: this compound Resistance in HSV-1
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against wild-type and various this compound-resistant HSV-1 strains. This data is crucial for comparing the levels of resistance conferred by different mutations.
| Viral Strain/Clone | Key Mutation(s) in Thymidine Kinase (TK) | IC50 (µM) for this compound | Fold Increase in Resistance | Reference |
| Wild-Type HSV-1 | None | Value not explicitly stated, but clones are compared to it | 1x | [5] |
| ACVr/BVDUr Clones | Frameshift mutations, Stop codons (Q261, R281), Substitutions (A168T, R51W, G59W, G206R, R220H, Y239S, T287M) | High (not specified) | Significant | [4][5] |
| ACVs/BVDUr Clones | Specific TK mutations conferring selective resistance | High (not specified) | Significant | [5] |
Note: The cited literature often characterizes resistance without providing specific IC50 values for each mutant, instead categorizing them as resistant based on their ability to grow in high concentrations of the drug.
Experimental Protocols
The following protocols provide a framework for the generation and characterization of this compound-resistant viral strains in a laboratory setting.
Generation of this compound-Resistant Viruses by High-Dose Selection
This protocol describes a single-round, high-dose selection method to efficiently generate this compound-resistant HSV-1 mutants.[4][5]
Materials:
-
Vero or other susceptible cell lines (e.g., human retinal pigment epithelial cells)[9]
-
Wild-type HSV-1 stock
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
6-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates and grow to confluence.
-
Viral Infection: Infect the confluent cell monolayers with a high multiplicity of infection (MOI) of wild-type HSV-1.
-
Drug Selection: After a 1-hour adsorption period, remove the viral inoculum and add fresh culture medium containing a high concentration of this compound (e.g., 100 µM).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator and monitor for the development of cytopathic effect (CPE). This may take several days.
-
Harvesting Resistant Virus: Once CPE is observed in the presence of this compound, harvest the virus by scraping the cells into the medium.
-
Plaque Purification: Perform three rounds of plaque purification under this compound selection to ensure a clonal population of resistant virus.
Phenotypic Characterization: Plaque Reduction Assay (PRA)
The Plaque Reduction Assay is the gold standard for determining the susceptibility of viral isolates to antiviral drugs.[10]
Materials:
-
Vero cells
-
Wild-type and putative this compound-resistant HSV-1 stocks
-
This compound (serial dilutions)
-
Cell culture medium
-
Overlay medium (e.g., medium with methylcellulose)
-
Crystal violet staining solution
-
24-well plates
Procedure:
-
Cell Seeding: Seed Vero cells in 24-well plates and grow to confluence.
-
Viral Infection: Infect the confluent cell monolayers with a low MOI of either wild-type or resistant HSV-1 (to produce 50-100 plaques per well).
-
Drug Application: After a 1-hour adsorption period, remove the inoculum and overlay the cells with medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for 2-3 days until plaques are visible.
-
Staining and Counting: Fix and stain the cells with crystal violet. Count the number of plaques in each well.
-
IC50 Determination: The IC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the no-drug control.
Genotypic Characterization: Sequencing of TK and DNA Polymerase Genes
This protocol outlines the steps for identifying mutations in the viral genes associated with this compound resistance.[11]
Materials:
-
Viral DNA extraction kit
-
Primers specific for the HSV-1 TK and DNA polymerase genes
-
PCR reagents
-
DNA sequencing service or instrument
Procedure:
-
Viral DNA Extraction: Extract viral DNA from the this compound-resistant and wild-type HSV-1 stocks.
-
PCR Amplification: Amplify the entire coding regions of the TK and DNA polymerase genes using specific primers.
-
DNA Sequencing: Sequence the PCR products.
-
Sequence Analysis: Align the sequences from the resistant viruses with the wild-type sequence to identify mutations.
Workflow for generating and characterizing this compound-resistant virus.
Conclusion
The study of this compound resistance provides a powerful model for understanding the molecular mechanisms of antiviral drug resistance. The protocols and information provided herein offer a solid foundation for researchers to investigate these mechanisms, which is essential for the development of novel antiviral strategies to combat drug-resistant herpesviruses.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Current Drugs to Treat Infections with Herpes Simplex Viruses-1 and -2 | MDPI [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Characterization of herpes simplex virus type 1 thymidine kinase mutants selected under a single round of high-dose brivudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Herpes Simplex Virus Type 1 Thymidine Kinase Mutants Selected under a Single Round of High-Dose Brivudin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel resistance-associated mutations of thymidine kinase and DNA polymerase genes of herpes simplex virus type 1 and type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Phenotypic and genetic characterization of varicella-zoster virus mutants resistant to acyclovir, this compound and/or foscarnet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of methods for identifying resistant herpes simplex virus and measuring antiviral susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genotypic detection of acyclovir-resistant HSV-1: characterization of 67 ACV-sensitive and 14 ACV-resistant viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging of Brivudine's Antiviral Effect
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brivudine is a potent nucleoside analog antiviral drug primarily used for the treatment of herpes zoster (shingles), which is caused by the reactivation of the Varicella-Zoster Virus (VZV).[1][2] Its mechanism of action involves the inhibition of viral DNA replication.[1][2][3] As a thymidine analog, this compound is phosphorylated by viral thymidine kinase and subsequently incorporated into the growing viral DNA chain by the viral DNA polymerase. This incorporation leads to premature chain termination, thus halting viral replication.[1][2][3] this compound exhibits high selectivity and potency against VZV.[2][4]
Real-time, non-invasive in vivo imaging techniques are invaluable tools for studying viral pathogenesis and evaluating the efficacy of antiviral therapies in living organisms.[5] Bioluminescence imaging (BLI), in particular, allows for the longitudinal and semi-quantitative monitoring of viral replication dynamics in small animal models.[5] This is achieved by using recombinant viruses that express a luciferase enzyme, which produces light in the presence of a substrate. The emitted light can be detected and quantified to track the viral load and spread over time.[1]
These application notes provide a detailed overview and protocols for utilizing in vivo bioluminescence imaging to assess the antiviral effect of this compound against VZV in a preclinical setting, primarily using the humanized severe combined immunodeficient (SCID-hu) mouse model.
Key Concepts and Applications
-
Quantitative Assessment of Antiviral Efficacy: In vivo imaging allows for the direct visualization and quantification of the reduction in viral replication in response to this compound treatment.
-
Pharmacodynamic Studies: The kinetics of the antiviral effect, including the onset and duration of action, can be monitored in real-time within the same animal, reducing biological variability.
-
Dose-Response Evaluation: Imaging can be used to determine the effective dose of this compound required to inhibit VZV replication in vivo.
-
Screening of Novel Antiviral Candidates: The described methodologies can be adapted to screen and compare the efficacy of new antiviral compounds against VZV.
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound against Luciferase-Expressing VZV
The following table summarizes the 50% effective concentration (EC50) of this compound against a wild-type (VZV-ORF57-Luc) and a thymidylate synthase-deleted (VZV-ORF57-ΔTS) luciferase-expressing VZV strain, as determined by a bioluminescence-based assay in cell culture. The deletion of thymidylate synthase has been shown to increase the sensitivity of VZV to this compound.[1][3]
| Virus Strain | Antiviral Agent | EC50 (µM) |
| VZV-ORF57-Luc (Wild-Type) | This compound | 0.01 |
| VZV-ORF57-ΔTS | This compound | 0.0003 |
Data adapted from Oliver et al., Viruses, 2022.[1][3]
Signaling and Metabolic Activation Pathway of this compound
The antiviral activity of this compound is dependent on its intracellular phosphorylation, a process initiated by the viral thymidine kinase. The following diagram illustrates the metabolic activation pathway of this compound and its mechanism of action.
Experimental Workflow for In Vivo Imaging
The following diagram outlines the general workflow for assessing the antiviral effect of this compound on VZV replication using a SCID-hu mouse model and bioluminescence imaging.
Experimental Protocols
Generation of Luciferase-Expressing VZV (VZV-Luc)
Objective: To create a recombinant Varicella-Zoster Virus that expresses a luciferase reporter gene for bioluminescence imaging.
Materials:
-
VZV bacterial artificial chromosome (BAC)
-
Luciferase gene cassette (e.g., from pGL4 plasmid)
-
Recombineering-competent E. coli
-
Appropriate antibiotics for selection
-
Cell lines for VZV propagation (e.g., ARPE-19 or human foreskin fibroblasts - HFFs)
-
Cell culture media and supplements
Protocol:
-
Design a shuttle vector containing the luciferase gene under the control of a VZV-specific promoter (e.g., the ORF57 promoter for late gene expression kinetics that correlate with viral replication).[1]
-
Use BAC recombineering technology to insert the luciferase expression cassette into the VZV BAC at a non-essential locus.
-
Select for successfully recombined BACs using appropriate antibiotic resistance markers.
-
Verify the integrity of the modified VZV BAC DNA by restriction enzyme digestion and sequencing.
-
Transfect the recombinant VZV-Luc BAC DNA into a permissive cell line (e.g., ARPE-19 cells) to reconstitute the infectious virus.
-
Propagate the VZV-Luc virus and create cell-associated virus stocks for subsequent experiments.
-
Validate the reporter virus by confirming a strong correlation between bioluminescence signal (Total Flux) and viral infectivity (plaque-forming units - PFU).[1]
SCID-hu Mouse Model of VZV Skin Infection
Objective: To establish an in vivo model of VZV infection in human skin that permits viral replication and assessment of antiviral drug efficacy.
Materials:
-
Severe combined immunodeficient (SCID) mice (e.g., CB17-SCID)
-
Human fetal skin tissue
-
Surgical instruments
-
Anesthetics
-
VZV-Luc infected cells
Protocol:
-
Implant human fetal skin tissue subcutaneously onto the dorsal side of SCID mice.
-
Allow 3-4 weeks for the skin xenografts to heal and become vascularized.
-
Prepare an inoculum of VZV-Luc infected cells (e.g., 1 x 10^4 to 1 x 10^5 PFU/mL).
-
Anesthetize the mice and expose the skin xenograft through a small incision.
-
Inoculate the xenograft via intradermal injection with the cell-associated VZV-Luc.[1]
-
Suture the incision and monitor the mice for recovery.
In Vivo Bioluminescence Imaging and this compound Treatment
Objective: To non-invasively monitor the effect of this compound on VZV replication in the SCID-hu mouse model.
Materials:
-
VZV-Luc infected SCID-hu mice
-
This compound
-
Vehicle control (e.g., sterile water or saline)
-
D-luciferin potassium salt
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia system (e.g., isoflurane)
Protocol:
-
Randomize the infected mice into treatment and control groups.
-
At a predetermined time post-infection (e.g., 3 days), begin treatment administration.
-
Administer this compound to the treatment group via the desired route (e.g., oral gavage or intraperitoneal injection) at the chosen dose and frequency.
-
Administer the vehicle control to the control group following the same schedule.
-
For imaging, anesthetize the mice using isoflurane.
-
Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.
-
Wait for 10-15 minutes for the substrate to distribute throughout the body.
-
Place the mice in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescence images, capturing the light emission from the infected xenografts.
-
Repeat the imaging at regular intervals (e.g., daily) to monitor the progression of the infection and the effect of the treatment.
-
Quantify the bioluminescence signal from a defined region of interest (ROI) over the xenograft. The data is typically expressed as total flux (photons/second).[5]
-
Analyze the data by comparing the fold change in bioluminescence over time between the this compound-treated and vehicle-treated groups. A significant reduction in the bioluminescent signal in the treated group indicates antiviral efficacy.[1]
References
- 1. Development of Robust Varicella Zoster Virus Luciferase Reporter Viruses for In Vivo Monitoring of Virus Growth and Its Antiviral Inhibition in Culture, Skin, and Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Development of Robust Varicella Zoster Virus Luciferase Reporter Viruses for In Vivo Monitoring of Virus Growth and Its Antiviral Inhibition in Culture, Skin, and Humanized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a herpes virostatic with rapid antiviral activity and once-daily dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Real-time Bioluminescence Imaging of Viral Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Brivudine Plaque Reduction Assay: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Brivudine plaque reduction assay.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an antiviral drug primarily used to treat infections caused by the varicella-zoster virus (VZV), the virus that causes shingles.[1][2] It is a nucleoside analog of thymidine.[3] Its antiviral activity stems from its ability to inhibit the replication of viral DNA.[2][] The active form of this compound gets incorporated into the growing viral DNA chain by the viral DNA polymerase, leading to the termination of the DNA chain and halting viral replication.[2][3][5] this compound is particularly potent against VZV and herpes simplex virus type 1 (HSV-1).[1][6]
Q2: What is the principle of a plaque reduction assay?
A2: A plaque reduction assay is a standard virological method used to quantify the infectivity of a virus and to determine the antiviral efficacy of a compound.[7][8] The assay involves infecting a confluent monolayer of host cells with a known concentration of the virus in the presence of varying concentrations of the antiviral agent.[7] An overlay medium, typically containing agarose or carboxymethyl cellulose, is then applied to restrict the spread of the virus to adjacent cells.[7][9] This results in the formation of localized zones of cell death, or "plaques," which can be counted.[8] The reduction in the number of plaques in the presence of the antiviral agent compared to an untreated control is used to calculate the drug's inhibitory concentration (e.g., IC50).[7][10]
Q3: Which cell lines are appropriate for a this compound plaque reduction assay?
A3: The choice of cell line is critical and depends on the virus being tested. For Varicella-Zoster Virus (VZV) or Herpes Simplex Virus (HSV), human fibroblast cell lines such as MRC-5 are commonly used.[11] It has been noted that the antiviral activity of this compound can vary between cell lines; for instance, it was found to be significantly more active against HSV-2 in MKN-28 gastric adenocarcinoma cells compared to MRC-5 cells.[11]
Troubleshooting Guide
Problem 1: No Plaques or Very Few Plaques in the Virus Control Wells
| Possible Cause | Recommended Solution |
| Inactive Virus Stock | Verify the viability of your virus stock. Improper storage or multiple freeze-thaw cycles can significantly reduce viral titer.[9][12] Use a fresh, low-passage virus stock if possible. |
| Incorrect Virus Titer | The initial virus concentration may be too low.[12] Re-titer your virus stock to ensure you are using the correct multiplicity of infection (MOI) to generate a countable number of plaques (typically 50-100 plaques per well). |
| Inappropriate Host Cells | Confirm that the cell line you are using is susceptible to infection by your specific virus strain.[12] |
| Cell Monolayer Issues | Ensure the cell monolayer is healthy and confluent (90-100%) at the time of infection.[9] Unhealthy or sparse cells will not support efficient plaque formation. |
Problem 2: Too Many Plaques to Count or Confluent Lysis
| Possible Cause | Recommended Solution |
| Virus Concentration Too High | The initial virus inoculum is too concentrated, leading to overlapping plaques.[9][12] Perform serial dilutions of your virus stock to achieve a countable number of well-isolated plaques. |
| Inaccurate Pipetting | Ensure accurate and consistent pipetting techniques when preparing viral dilutions and inoculating plates.[9] |
Problem 3: Inconsistent, Fuzzy, or Poorly Defined Plaques
| Possible Cause | Recommended Solution |
| Overlay Medium Issues | If the agarose or carboxymethyl cellulose overlay is too hot, it can damage the cell monolayer.[13] Ensure the overlay is cooled to approximately 42-44°C before adding it to the wells. An overlay with too low a concentration of gelling agent can allow the virus to diffuse, resulting in fuzzy plaques.[13] |
| Disturbance During Solidification | After adding the overlay, leave the plates undisturbed on a level surface until the overlay has completely solidified to prevent smearing.[12] |
| Cell Monolayer Detachment | Rough handling of the plates, especially during the addition or removal of liquids, can cause the cell monolayer to detach, leading to irregular clearings that can be mistaken for plaques.[14] |
| Incubation Time | Over-incubation can lead to plaques becoming too large and merging.[12] Optimize the incubation time to allow for clear plaque formation without overgrowth. |
Problem 4: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Inconsistent Technique | Ensure uniformity in cell seeding density, inoculum volume, and overlay addition across all wells.[9] |
| Edge Effects | "Edge effects" in multi-well plates can lead to uneven cell growth and evaporation. To mitigate this, consider not using the outermost wells or ensuring proper humidity in the incubator. |
| Contamination | Bacterial or fungal contamination can interfere with cell health and plaque formation.[9] Maintain sterile technique throughout the assay. |
Experimental Protocols
Detailed Protocol for this compound Plaque Reduction Assay
This protocol is a general guideline and may require optimization for specific viruses and cell lines.
Materials:
-
Host cells (e.g., MRC-5)
-
Complete growth medium (e.g., MEM with 10% FBS)
-
Virus stock (e.g., VZV or HSV-1)
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Overlay Medium: 2X growth medium and sterile, molten agarose (e.g., 1.2%)
-
Staining Solution: Crystal Violet (0.1% w/v) in 20% ethanol
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed host cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection.[10]
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound in growth medium. A typical range might be from 0.01 µM to 100 µM. Include a "no drug" control.
-
-
Virus Preparation and Infection:
-
On the day of the assay, confirm that the cell monolayers are confluent.
-
Prepare a dilution of the virus stock in growth medium that will yield 50-100 plaque-forming units (PFU) per well.
-
Aspirate the growth medium from the cell monolayers.
-
In separate tubes, mix the diluted virus with an equal volume of each this compound dilution (and the "no drug" control). Incubate this mixture for 1 hour at 37°C to allow the drug to interact with the virus.
-
Inoculate each well with the virus-drug mixture (typically 200 µL per well for a 24-well plate).[10] Include wells for a "cell only" (no virus, no drug) control.
-
Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the plates every 15-20 minutes.[14]
-
-
Application of Overlay Medium:
-
During the viral adsorption period, prepare the agarose overlay. Melt the 1.2% agarose and cool it in a 44°C water bath. Warm the 2X growth medium to 44°C.
-
Mix equal volumes of the molten agarose and the 2X growth medium to create a 0.6% agarose overlay.
-
Aspirate the viral inoculum from the wells.
-
Gently add 1 mL of the agarose overlay to each well.[10]
-
Allow the overlay to solidify at room temperature on a level surface.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator. The incubation time will vary depending on the virus (typically 3-7 days).[10]
-
-
Plaque Visualization and Counting:
-
After the incubation period, fix the cells by adding a formalin solution for at least 30 minutes.
-
Carefully remove the agarose plugs.
-
Stain the cell monolayers with crystal violet solution for 15-20 minutes.[10]
-
Gently wash the wells with water and allow them to dry.
-
Count the plaques in each well. Plaques will appear as clear zones against a purple background of healthy cells.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the "no drug" control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the log of the this compound concentration and using non-linear regression analysis.[10]
-
Data Presentation
Table 1: Example of this compound Plaque Reduction Assay Results
| This compound Concentration (µM) | Mean Plaque Count (n=3) | Standard Deviation | % Plaque Reduction |
| 0 (Virus Control) | 85 | 7 | 0% |
| 0.01 | 78 | 6 | 8.2% |
| 0.1 | 55 | 5 | 35.3% |
| 1 | 23 | 4 | 72.9% |
| 10 | 5 | 2 | 94.1% |
| 100 | 0 | 0 | 100% |
Table 2: Comparative Antiviral Activity of this compound (IC50 Values)
| Virus | Cell Line | IC50 (µM) |
| HSV-1 | MKN-28 | ~0.004 |
| HSV-2 | MKN-28 | ~0.002 |
| HSV-1 | MRC-5 | ~0.005 |
| HSV-2 | MRC-5 | ~0.055 |
*Note: These are approximate values derived from a study showing relative efficacy and are for illustrative purposes.[11] Actual IC50 values should be determined experimentally.
Visualizations
Caption: Mechanism of action of this compound in a virus-infected host cell.
Caption: Workflow for a this compound plaque reduction assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Discovery and development of BVDU (brivudin) as a therapeutic for the treatment of herpes zoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 8. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of antiherpetic compounds using a gastric cancer cell line: pronounced activity of BVDU against herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. reddit.com [reddit.com]
Brivudine Optimization for VZV Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing brivudine concentration for the inhibition of Varicella-Zoster Virus (VZV). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound against VZV?
A1: this compound is a nucleoside analogue of thymidine.[1][2] Its antiviral activity relies on its selective phosphorylation by the VZV-encoded thymidine kinase (TK).[3][4] Once phosphorylated to its active triphosphate form (BVDU-TP), it acts as a competitive inhibitor of the viral DNA polymerase.[3][5] BVDU-TP is incorporated into the growing viral DNA chain, leading to premature chain termination and the inhibition of viral replication.[5][6] This specificity for viral TK contributes to its high potency and low toxicity profile in host cells.[5][6]
Q2: What is a recommended starting concentration for this compound in in-vitro VZV inhibition assays?
A2: this compound is a highly potent inhibitor of VZV, with reported 50% effective concentrations (EC₅₀) often in the sub-nanomolar to low nanomolar range. For initial experiments, it is advisable to start with a broad concentration range, for example, from 0.0001 µM to 1 µM. Studies have shown this compound to be 200- to 1000-fold more effective at inhibiting VZV replication in vitro than acyclovir.[1][7]
Q3: Which cell lines are suitable for VZV propagation and this compound susceptibility testing?
A3: Human embryonic lung (HEL) fibroblasts and human retinal pigment epithelial (hRPE) cells are commonly used for VZV drug susceptibility assays, including plaque reduction assays.[8][9][10]
Q4: How does the potency of this compound compare to other anti-VZV drugs?
A4: In vitro studies have consistently demonstrated that this compound is significantly more potent against VZV than other commonly used antiviral agents. Its inhibitory concentrations are reported to be 200- to 1000-fold lower than those of acyclovir and penciclovir.[1]
Troubleshooting Guide
Q5: I am observing high cytotoxicity in my uninfected cell cultures treated with this compound. What could be the cause?
A5: While this compound generally has a high selectivity index, excessive concentrations can lead to cytotoxicity.[11]
-
Verify Concentration: Double-check all calculations for your stock solution and serial dilutions.
-
Assess Cell Health: Ensure your cell cultures are healthy and not overly confluent before adding the drug.
-
Determine CC₅₀: Perform a standard cytotoxicity assay (e.g., MTT, Neutral Red) on uninfected cells to determine the 50% cytotoxic concentration (CC₅₀) in your specific cell line. The effective concentration (EC₅₀) should be significantly lower than the CC₅₀.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to the cells.
Q6: My VZV inhibition results with this compound are inconsistent or show poor inhibition. What are the possible reasons?
A6: Inconsistent results can stem from several factors:
-
Drug Stability: Ensure the this compound stock solution is stored correctly (typically at -20°C) and has not undergone multiple freeze-thaw cycles.[12] Prepare fresh dilutions for each experiment.
-
Viral Titer: Inconsistent viral input (multiplicity of infection, MOI) can lead to variable results. Always use a freshly titered virus stock for experiments.
-
Assay Variability: Plaque reduction assays can have inherent variability. Ensure consistent cell seeding density, infection time, and overlay conditions. Include reference compounds like acyclovir as a positive control in every assay.
-
Viral Resistance: The VZV strain may have developed resistance to this compound. This often occurs through mutations in the viral thymidine kinase (TK) gene (ORF36) or, less commonly, the DNA polymerase gene (ORF28).[3][8][13] Resistance is a particular concern for strains isolated from immunocompromised patients undergoing long-term therapy.[3]
Q7: I suspect my VZV strain is resistant to this compound. How can I confirm this?
A7: To confirm resistance, you should:
-
Phenotypic Assay: Perform a plaque reduction assay comparing the EC₅₀ of your VZV isolate to that of a known drug-sensitive laboratory strain (e.g., Oka, YS).[10][14] A significant increase in the EC₅₀ for your isolate is indicative of resistance.
-
Genotypic Analysis: Sequence the viral thymidine kinase (TK) and DNA polymerase genes. Compare the sequences to wild-type VZV to identify mutations known to confer resistance.[8] VZV strains resistant to this compound often carry mutations in the TK gene, making them cross-resistant to other TK-dependent drugs like acyclovir.[13][14]
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound and Reference Antivirals against VZV
| Compound | VZV Strain(s) | Cell Line | EC₅₀ (µM) | Citation(s) |
| This compound (BVDU) | Clinical Isolates (n=17) | HEL | 0.0098 ± 0.0040 | [10] |
| Acyclovir (ACV) | Clinical Isolates (n=17) | HEL | 3.38 ± 1.87 | [10] |
| Penciclovir (PCV) | Clinical Isolates (n=17) | HEL | 3.34 ± 1.20 | [10] |
| l-BHDU | VZV-ORF57-Luc | HFF | 0.25 | [15][16] |
| l-BHDU-l-valine | VZV-ORF57-Luc | ARPE-19 | 0.030 | [16] |
EC₅₀ (50% Effective Concentration): The concentration of the drug required to inhibit viral replication by 50%. Data are presented as mean ± standard deviation where available.
Table 2: Cytotoxicity of this compound Analogues
| Compound | Cell Line | CC₅₀ (µM) | Citation(s) |
| This compound | HEL | > 200 µg/mL | [9] |
| l-BHDU | HFF | > 200 | [15][16] |
| l-BHDU-l-valine | ARPE-19 | > 100 | [16] |
CC₅₀ (50% Cytotoxic Concentration): The concentration of the drug that reduces cell viability by 50%.
Key Experimental Protocols
Protocol 1: VZV Plaque Reduction Assay
This protocol is used to determine the concentration of this compound required to inhibit VZV plaque formation by 50% (EC₅₀).
Materials:
-
Confluent monolayers of human embryonic lung (HEL) cells in 24- or 96-well plates.
-
Cell-associated VZV stock of known titer (PFU/mL).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Culture medium (e.g., MEM) with 2% fetal bovine serum (FBS).
-
Overlay medium (e.g., culture medium with 0.5% methylcellulose).
-
Crystal Violet staining solution (0.5% Crystal Violet in 20% methanol).
Methodology:
-
Cell Seeding: Seed HEL cells into multi-well plates and grow until they form a confluent monolayer.
-
Drug Dilution: Prepare serial dilutions of this compound in culture medium. Also, prepare a no-drug control and a positive control (e.g., acyclovir).
-
Infection: Aspirate the growth medium from the cells. Infect the monolayers with a low multiplicity of infection (e.g., 20-50 plaque-forming units [PFU] per well).[10]
-
Adsorption: Allow the virus to adsorb for 1-2 hours at 37°C.[10]
-
Treatment: Remove the viral inoculum and add the medium containing the different this compound dilutions (in duplicate or triplicate).
-
Overlay: Add the overlay medium to restrict viral spread to adjacent cells, leading to the formation of distinct plaques.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 5-7 days, or until clear plaques are visible in the no-drug control wells.[10]
-
Staining: Aspirate the overlay medium, fix the cells (e.g., with methanol), and stain with Crystal Violet solution. Gently wash with water to remove excess stain.
-
Plaque Counting: Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque inhibition for each drug concentration relative to the no-drug control. The EC₅₀ value is determined by regression analysis of the concentration-response curve.
Protocol 2: MTT Cytotoxicity Assay
This protocol determines the concentration of this compound that reduces the viability of host cells by 50% (CC₅₀).
Materials:
-
Confluent monolayers of uninfected HEL cells (or other relevant cell line) in 96-well plates.
-
This compound stock solution.
-
Culture medium.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Drug Application: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the drug dilutions. Include cell-only (no drug) and medium-only (no cells) controls.
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 5-7 days).
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the no-drug control. The CC₅₀ value is determined by regression analysis of the concentration-response curve.
Visualizations
Caption: this compound's mechanism of action against VZV.
Caption: Workflow for determining optimal this compound concentration.
Caption: Troubleshooting logic for inconsistent VZV inhibition results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Advances and Perspectives in the Management of Varicella-Zoster Virus Infections [mdpi.com]
- 4. Chemotherapy of varicella-zoster virus by a novel class of highly specific anti-VZV bicyclic pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. karger.com [karger.com]
- 8. Phenotypic and genetic characterization of varicella-zoster virus mutants resistant to acyclovir, this compound and/or foscarnet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Susceptibilities of Several Clinical Varicella-Zoster Virus (VZV) Isolates and Drug-Resistant VZV Strains to Bicyclic Furano Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compounds that target host cell proteins prevent varicella-zoster virus replication in culture, ex vivo, and in SCID-Hu mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | HSV | TargetMol [targetmol.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Susceptibilities of several clinical varicella-zoster virus (VZV) isolates and drug-resistant VZV strains to bicyclic furano pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prodrug Strategies for the Development of β-l-5-((E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil (l-BHDU) against Varicella Zoster Virus (VZV) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Brivudine Solubility in Aqueous Buffers: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Brivudine, achieving appropriate concentrations in aqueous buffers is crucial for reliable experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered during laboratory work.
Frequently Asked questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
A1: this compound is known to have limited solubility in aqueous solutions. Its solubility in Phosphate Buffered Saline (PBS) at a pH of 7.2 is approximately 0.5 mg/mL.[1][2] However, it is important to note that some sources describe it as not being soluble in water, which may refer to its very low solubility in pure water without pH control or buffering agents. This compound is more readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[2]
Q2: My this compound is not dissolving in my aqueous buffer. What are the possible reasons?
A2: Several factors can contribute to dissolution issues with this compound in aqueous buffers:
-
pH of the Buffer: this compound has a predicted pKa of approximately 9.74, suggesting that its solubility may be influenced by pH.[1] Deviations from the optimal pH range can decrease solubility.
-
Temperature: The temperature of the buffer can impact solubility. While specific data on the temperature-solubility profile of this compound is limited, for many compounds, solubility increases with temperature.
-
Buffer Composition: The type and concentration of buffer salts can influence the solubility of small molecules.
-
Compound Purity and Form: The purity of the this compound and whether it is in a salt or freebase form can affect its solubility characteristics.
-
Equilibration Time: Insufficient time or agitation for the compound to reach its solubility equilibrium can result in apparently lower solubility.
Q3: How can I increase the solubility of this compound in my aqueous buffer?
A3: If you are facing challenges with this compound solubility, consider the following strategies:
-
pH Adjustment: Given its pKa of 9.74, altering the pH of your buffer may improve solubility.[1] Experimenting with buffers in a pH range of 7.0 to 9.0 might be beneficial.
-
Use of Co-solvents: The addition of a small percentage of an organic co-solvent can significantly enhance the aqueous solubility of this compound. Commonly used co-solvents include:
-
Ethanol: Can be an effective co-solvent for increasing the solubility of poorly soluble drugs.[3][4]
-
Polyethylene Glycol (PEG 400): Often used to improve the solubility of hydrophobic compounds.[5][6] It is crucial to start with a small percentage (e.g., 1-5%) of the co-solvent and assess its impact on your specific experimental system, as co-solvents can sometimes interfere with biological assays.
-
-
Gentle Heating and Sonication: Warming the buffer and using a sonicator can help to dissolve the compound more quickly. However, be cautious about potential degradation of this compound at elevated temperatures. It is recommended to bring the solution back to the experimental temperature and check for any precipitation.
Q4: Is it advisable to prepare stock solutions of this compound?
A4: Yes, preparing a concentrated stock solution in an organic solvent like DMSO or ethanol is a common and recommended practice.[2] This allows for the addition of a small volume of the stock solution to your aqueous buffer, minimizing the final concentration of the organic solvent in your experiment. Always ensure the final solvent concentration is compatible with your assay.
Q5: How stable is this compound in aqueous solutions?
A5: Aqueous solutions of this compound are not recommended for long-term storage. It is advised to prepare fresh solutions for each experiment and not to store them for more than one day.[2] The stability of this compound can be affected by the pH and temperature of the buffer.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| This compound precipitates out of solution after initial dissolution. | The solution was supersaturated, or the temperature has changed. | 1. Ensure the final concentration does not exceed the known solubility limit in your specific buffer system. 2. If heating was used to aid dissolution, allow the solution to cool to the experimental temperature and observe for precipitation before use. 3. Consider using a lower concentration or incorporating a co-solvent to maintain stability. |
| Inconsistent results in biological assays. | Poor solubility leading to variable effective concentrations of this compound. | 1. Visually inspect your this compound solutions for any undissolved particles or precipitation. 2. Filter the solution through a 0.22 µm filter before use to remove any undissolved compound. 3. Quantify the concentration of this compound in your final working solution using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC). |
| Difficulty dissolving this compound directly in aqueous buffer. | Low intrinsic aqueous solubility. | 1. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, Ethanol). 2. Add the required volume of the stock solution to your aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility (mg/mL) |
| PBS (pH 7.2) | ~ 0.5[1][2] |
| DMSO | 30[2] |
| DMF | 30[2] |
| Ethanol | 10[2] |
| Water | Reported as "not soluble" or very low[1] |
Note: The solubility in water can be highly dependent on pH and the absence of buffering agents.
Experimental Protocols
Protocol 1: Shake-Flask Method for Determining this compound Solubility
This protocol provides a general guideline for determining the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound (crystalline solid)
-
Aqueous buffer of interest (e.g., Phosphate, Tris, Citrate)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringes and 0.22 µm syringe filters
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure a saturated solution is formed.
-
Add a known volume of the desired aqueous buffer to the vial.
-
Tightly cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, let the vial stand to allow undissolved solids to settle.
-
Carefully withdraw a sample of the supernatant.
-
Centrifuge the sample to pellet any remaining suspended solids.
-
Filter the supernatant through a 0.22 µm syringe filter to ensure a particle-free solution.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method. This concentration represents the equilibrium solubility.
Protocol 2: UV-Vis Spectrophotometry for this compound Quantification
This protocol outlines a method for quantifying the concentration of this compound in a solution, which is necessary for solubility determination.
Materials:
-
This compound standard of known concentration
-
Aqueous buffer used for solubility testing
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a dilute solution of this compound in the chosen aqueous buffer.
-
Scan the solution over a UV wavelength range (e.g., 200-400 nm) to determine the λmax, which is reported to be around 254 nm.
-
-
Standard Curve Generation:
-
Prepare a series of this compound standards of known concentrations in the same aqueous buffer.
-
Measure the absorbance of each standard at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Measurement:
-
Measure the absorbance of the filtered sample from the solubility experiment (Protocol 1) at the λmax.
-
Use the standard curve to determine the concentration of this compound in the sample.
-
Visualizations
Logical Workflow for Troubleshooting this compound Solubility Issues
Signaling Pathway: Impact of this compound Concentration on Cellular Targets
References
- 1. medkoo.com [medkoo.com]
- 2. Aqueous Solubility Assay - Enamine [enamine.net]
- 3. Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estimation of drug solubility in water, PEG 400 and their binary mixtures using the molecular structures of solutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Brivudine Experimental Integrity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Brivudine during experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in experimental setups?
A1: The main cause of this compound degradation, particularly in cell-based assays, is enzymatic cleavage. Cellular enzymes, specifically thymidine phosphorylase, can cleave the glycosidic bond of this compound. This process results in the formation of its inactive metabolite, bromovinyluracil (BVU).[1][2][3] It is crucial to be aware of this pathway as BVU can have off-target effects, including the potent inhibition of dihydropyrimidine dehydrogenase (DPD), an enzyme involved in the metabolism of fluoropyrimidine drugs like 5-fluorouracil (5-FU).[2][3]
Q2: How should I prepare and store this compound stock solutions to ensure stability?
A2: For maximum stability, this compound stock solutions should be prepared in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO).[1][4] It is recommended to prepare a concentrated stock solution (e.g., 50-67 mg/mL in fresh DMSO), which can then be aliquoted and stored at -80°C for up to one year to minimize freeze-thaw cycles.[1][4] When preparing the stock solution, sonication may be necessary to ensure complete dissolution.[4]
Q3: What is the recommended procedure for preparing aqueous working solutions of this compound?
A3: Aqueous working solutions of this compound should be prepared fresh for each experiment by diluting the DMSO stock solution in the desired aqueous buffer or cell culture medium.[5] Due to this compound's limited stability in aqueous environments, it is not recommended to store aqueous solutions for more than one day. When preparing working solutions for in vivo experiments, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] Always ensure the final concentration of DMSO in your experimental setup is not cytotoxic to your cells.
Q4: Is this compound sensitive to light?
A4: Yes, this compound can be susceptible to photodegradation. Therefore, it is recommended to protect this compound powder and solutions from light during storage and handling. Use amber vials or wrap containers in aluminum foil to minimize light exposure.
Q5: How does pH affect the stability of this compound?
A5: Like many nucleoside analogs, this compound's stability can be influenced by pH. While specific quantitative data on this compound's pH stability profile from the provided search results is limited, it is a standard practice in forced degradation studies to assess stability in both acidic and basic conditions. It is advisable to maintain the pH of your experimental solutions within a physiological range (typically pH 7.2-7.4) unless the experimental design requires otherwise.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected drug activity in cell-based assays.
-
Possible Cause 1: Enzymatic Degradation.
-
Explanation: The cells in your culture may be expressing thymidine phosphorylase, leading to the degradation of this compound into its inactive metabolite, BVU.
-
Solution:
-
Confirm Degradation: Analyze your cell culture supernatant over time using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to detect the presence of this compound and the appearance of BVU.
-
Minimize Incubation Time: If possible, reduce the incubation time of this compound with the cells to the minimum required to observe the desired effect.
-
Use a Cell-Free System: If feasible, consider a cell-free assay to eliminate the variable of cellular metabolism.
-
Consider an Inhibitor: In some specific research contexts, co-incubation with a known inhibitor of thymidine phosphorylase could be explored, though this would need careful validation to ensure no off-target effects on the primary experimental outcome.
-
-
-
Possible Cause 2: Instability in Culture Medium.
-
Explanation: Components in the cell culture medium or the pH of the medium could be contributing to the chemical degradation of this compound over the course of the experiment.
-
Solution:
-
Medium Stability Test: Prepare a working solution of this compound in your cell culture medium without cells. Incubate under the same experimental conditions (temperature, CO2 levels) and for the same duration. Analyze samples at different time points by HPLC to quantify the stability of this compound.
-
Fresh Media Changes: If significant degradation is observed, consider more frequent media changes with freshly prepared this compound to maintain the desired concentration.
-
-
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC).
-
Possible Cause: Forced Degradation.
-
Explanation: this compound may have been exposed to harsh conditions such as extreme pH, high temperature, oxidizing agents, or intense light, leading to the formation of degradation products.
-
Solution:
-
Review Handling and Storage: Carefully review your procedures for solution preparation, storage, and handling to identify any potential exposure to stress conditions. Ensure stock solutions are stored at -80°C and protected from light.
-
Perform Forced Degradation Studies: To identify the unknown peaks, intentionally degrade this compound under controlled stress conditions (acidic, basic, oxidative, photolytic, and thermal) and compare the resulting chromatograms with your experimental samples. This will help in identifying the degradation products.
-
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (50 mg/mL in DMSO):
-
Weigh the required amount of this compound powder in a sterile, amber vial.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of 50 mg/mL.
-
If necessary, sonicate the solution in a water bath until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Aqueous Working Solution (for in vitro assays):
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration in pre-warmed (37°C) cell culture medium or buffer.
-
Vortex briefly to ensure homogeneity.
-
Use the freshly prepared working solution immediately. Do not store for future use.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for intentionally degrading this compound to understand its stability profile and identify potential degradation products.
-
Preparation of Test Solutions: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., a mixture of methanol and water).
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M hydrochloric acid (HCl). Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M sodium hydroxide (NaOH). Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the this compound solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose the this compound solution to a UV light source (e.g., 254 nm) for 24 hours.
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including an untreated control, by a stability-indicating HPLC method to determine the percentage of degradation.
Protocol 3: HPLC Method for this compound and Bromovinyluracil (BVU) Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and 0.5% ortho-phosphoric acid in water. For example, a starting condition of 65:35 (v/v) methanol:acidified water.
-
Flow Rate: 0.7 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample.
-
Run the gradient program to elute this compound and its degradation products. BVU, being more polar, is expected to have a shorter retention time than this compound.
-
Quantify the amount of this compound and BVU by comparing the peak areas to a standard curve.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 50-67 mg/mL | [1][4] |
| Ethanol | ~10 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| PBS (pH 7.2) | ~0.5 mg/mL |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Concentration | Storage Temperature | Stability Duration |
| Powder | - | - | -20°C | Up to 3 years |
| Stock Solution | DMSO | 50-67 mg/mL | -80°C | Up to 1 year |
| Stock Solution | DMSO | 50-67 mg/mL | -20°C | Up to 1 month |
| Aqueous Working Solution | Buffer/Medium | Varies | Room Temperature | Use Immediately |
Table 3: Hypothetical Forced Degradation of this compound
| Stress Condition | Parameters | % Degradation (Hypothetical) | Major Degradation Product |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 15% | BVU and others |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | 25% | BVU and others |
| Oxidation | 3% H₂O₂, RT, 24h | 10% | Oxidized derivatives |
| Thermal | 80°C, 48h | 5% | BVU |
| Photolytic | UV light (254 nm), 24h | 30% | Photodegradants |
Note: The degradation percentages are hypothetical and for illustrative purposes to guide experimental design.
Visualizations
Caption: Enzymatic degradation pathway of this compound.
Caption: Recommended workflow for in vitro this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Prodrug Strategies for the Development of β-l-5-((E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil (l-BHDU) against Varicella Zoster Virus (VZV) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | HSV | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
Brivudine Cytotoxicity Assessment in Uninfected Cells: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for assessing the cytotoxicity of brivudine in uninfected cells.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound in uninfected cells?
A1: this compound is designed to be selectively toxic to virus-infected cells. Its mechanism of action relies on phosphorylation by viral thymidine kinase (TK), an enzyme not highly active in uninfected host cells.[1][2] This specificity minimizes its incorporation into the DNA of uninfected cells, resulting in low cytotoxicity.[1]
Q2: At what concentrations is this compound generally considered non-toxic to uninfected cells?
A2: Studies have shown that this compound exhibits low cytotoxicity in uninfected cells. For instance, the 50% cytotoxic concentration (CC50) in human embryonic lung (HEL) cells has been reported to be greater than 200 μg/mL. The CC50 is the concentration of a substance that causes the death of 50% of a cell population.
Q3: Why is this compound significantly more toxic to cells infected with certain viruses, like Varicella-Zoster Virus (VZV)?
A3: The selectivity of this compound is due to its efficient phosphorylation by VZV-encoded thymidine kinase.[1] This process converts this compound into its active triphosphate form, which is then incorporated into the viral DNA, leading to chain termination and inhibition of viral replication.[1][3] Uninfected cells lack a viral TK and human cellular TK does not efficiently phosphorylate this compound, thus preventing its activation and cytotoxic effects.[2]
Q4: Can this compound induce apoptosis in uninfected cells?
A4: this compound has been shown to induce apoptosis in cells that are genetically modified to express VZV thymidine kinase. This process can be mediated by the activation of the c-Jun/activator protein-1 and Fas ligand/caspase-8 pathway.[4] However, there is limited evidence to suggest that this compound induces apoptosis in uninfected cells at clinically relevant concentrations, due to the lack of the activating viral enzyme.
Q5: Are there any known interactions that can increase this compound's cytotoxicity in uninfected cells?
A5: The most significant and dangerous interaction of this compound is with the anticancer drug 5-fluorouracil (5-FU) and its prodrugs. This compound's metabolite, bromovinyluracil (BVU), irreversibly inhibits dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for the breakdown of 5-FU. This leads to a toxic accumulation of 5-FU, which can be fatal. This interaction is a contraindication for the concurrent use of these drugs.
Quantitative Cytotoxicity Data
The available data on the cytotoxicity of this compound in uninfected human cell lines is limited, reflecting its high selectivity for virus-infected cells.
| Cell Line | Cell Type | Assay | CC50 (μg/mL) | Reference |
| HEL | Human Embryonic Lung | Not Specified | > 200 | |
| CHO | Chinese Hamster Ovary | Colony-Forming Ability | > 1000 µM (for non-transfected cells) | [4] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the cytotoxicity of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound stock solution
-
Target uninfected cells
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium.
Materials:
-
This compound stock solution
-
Target uninfected cells
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Absorbance Reading: Measure the absorbance at the wavelength specified in the kit protocol (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity.
Mechanism of this compound's Selective Cytotoxicity
Caption: Selective activation of this compound in virus-infected cells.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Apoptosis induced by (E)-5-(2-bromovinyl)-2'-deoxyuridine in varicella zoster virus thymidine kinase-expressing cells is driven by activation of c-Jun/activator protein-1 and Fas ligand/caspase-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Brivudine Off-Target Effects: A Technical Support Resource for Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers encountering off-target effects of Brivudine in cellular assays. The following question-and-answer format addresses specific issues, provides detailed experimental protocols, and offers troubleshooting advice to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our cell line when treated with this compound, even at concentrations that should be non-toxic based on its antiviral EC50. What could be the cause?
A1: Unexpected cytotoxicity with this compound can stem from several off-target effects. The most prominent is the inhibition of dihydropyrimidine dehydrogenase (DPD), an enzyme crucial for pyrimidine metabolism. This compound's metabolite, bromovinyluracil (BVU), is a potent and irreversible inhibitor of DPD. This inhibition can lead to a toxic accumulation of endogenous pyrimidines or potentiate the toxicity of co-administered pyrimidine analogs.
Another potential cause is the inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis.[1] Although this compound's primary antiviral action is mediated by viral thymidine kinase, its phosphorylated metabolites can also inhibit cellular TS, leading to cell cycle arrest and apoptosis.[1]
Finally, at higher concentrations (e.g., 50 µM), this compound has been shown to induce apoptosis through the activation of the Fas/FasL pathway, leading to caspase-8 and -3 activation.[1]
Q2: Our cells are arresting in the S and G2/M phases of the cell cycle after this compound treatment. What is the underlying mechanism?
A2: The observed cell cycle arrest is a known off-target effect of this compound, particularly at higher concentrations.[1] This is primarily due to the inhibition of thymidylate synthase (TS) by phosphorylated this compound metabolites.[1] TS is essential for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. Inhibition of TS leads to a depletion of the thymidine pool, which in turn stalls DNA synthesis and causes cells to accumulate in the S and G2/M phases.[1]
Q3: We suspect this compound is inducing apoptosis in our cellular model. Which signaling pathway is involved?
A3: this compound has been demonstrated to induce apoptosis via the extrinsic pathway, specifically through the activation of the Fas/FasL signaling cascade.[1] This process involves the upregulation of Fas ligand (FasL), which then binds to the Fas receptor on the cell surface. This interaction triggers a signaling cascade that leads to the activation of initiator caspase-8, followed by the executioner caspase-3, ultimately resulting in programmed cell death.[1] Transfection with a dominant-negative Fas-associated death domain has been shown to abrogate this compound-induced apoptosis, confirming the critical role of this pathway.[1]
Troubleshooting Guides
Issue 1: High Background or False Positives in Cytotoxicity Assays (e.g., MTT Assay)
-
Possible Cause: Interference from the compound. This compound, being a nucleoside analog, might interfere with metabolic assays.
-
Solution: Run a control plate with this compound in cell-free media to check for any direct reduction of the MTT reagent. If interference is observed, consider using a different cytotoxicity assay based on a different principle, such as a lactate dehydrogenase (LDH) release assay or a dye exclusion assay (e.g., Trypan Blue).
-
-
Possible Cause: Contamination. Microbial contamination can lead to high background absorbance.
-
Solution: Regularly check cell cultures for contamination. Use sterile techniques and consider including an antibiotic/antimycotic in your culture medium if appropriate for your cell line.
-
-
Possible Cause: Over-confluent or unhealthy cells in control wells. Un-treated control cells may become over-confluent and start to die, leading to a decrease in the viability signal and making the treated cells appear healthier in comparison.
-
Solution: Optimize cell seeding density to ensure that control cells remain in the exponential growth phase throughout the experiment. Perform a time-course experiment to determine the optimal endpoint for your assay.
-
Issue 2: Inconsistent Results in Cell Cycle Analysis
-
Possible Cause: Inconsistent cell handling. Variations in cell density, harvesting, or fixation can lead to variability in cell cycle profiles.
-
Solution: Standardize your protocol. Ensure consistent cell seeding densities and harvest cells at the same confluency. Use a consistent fixation method (e.g., cold 70% ethanol) and handle cells gently to avoid cell lysis.
-
-
Possible Cause: Inadequate DNA staining. Insufficient staining with propidium iodide (PI) or other DNA dyes will result in poor resolution of cell cycle phases.
-
Solution: Optimize the concentration of the DNA dye and the staining time. Ensure that RNase is included in the staining buffer to prevent staining of double-stranded RNA.
-
Issue 3: Difficulty in Detecting Apoptosis
-
Possible Cause: Incorrect timing of the assay. Apoptosis is a dynamic process, and the peak of apoptosis may be missed if the assay is performed too early or too late.
-
Solution: Perform a time-course experiment to identify the optimal time point for detecting apoptosis after this compound treatment.
-
-
Possible Cause: Insufficient sensitivity of the assay. Some apoptosis assays may not be sensitive enough to detect low levels of apoptosis.
-
Solution: Consider using a more sensitive method, such as Annexin V/PI staining by flow cytometry, which can detect early and late apoptotic cells. Caspase activity assays can also provide a more direct measure of apoptosis induction.
-
Quantitative Data Summary
| Off-Target Effect | Assay Type | Cell Line | Concentration/Value | Reference |
| Cytotoxicity | Colony-forming ability | CHO cells expressing VZV thymidine kinase | <1% survival at ~1 µM | [1] |
| Cell Cycle Arrest | Flow Cytometry | CHO cells expressing VZV thymidine kinase | S and G2/M phase block at 50 µM | [1] |
| Apoptosis Induction | Not specified | CHO cells expressing VZV thymidine kinase | Induced at 50 µM | [1] |
Detailed Experimental Protocols
Protocol 1: MTT Assay for this compound Cytotoxicity
Objective: To determine the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.
-
Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
Objective: To analyze the effect of this compound on the cell cycle distribution.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Visualizations
Caption: Troubleshooting workflow for investigating off-target effects of this compound.
Caption: this compound-induced Fas-mediated apoptosis signaling pathway.
References
Interpreting unexpected results in Brivudine experiments
Welcome to the technical support center for Brivudine experiments. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during in vitro studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a nucleoside analog of thymidine. Its antiviral activity relies on its phosphorylation by viral thymidine kinase (TK) into this compound monophosphate and subsequently into the active triphosphate form (BVDU-TP).[1][2] BVDU-TP then competes with the natural deoxythymidine triphosphate (dTTP) for incorporation into the viral DNA by the viral DNA polymerase. This incorporation leads to the termination of the growing DNA chain, thus inhibiting viral replication.[3][4]
Q2: Against which viruses is this compound most effective?
A2: this compound is highly potent against Varicella-Zoster Virus (VZV) and Herpes Simplex Virus type 1 (HSV-1).[2][5][6] It is significantly less active against Herpes Simplex Virus type 2 (HSV-2).[2] In vitro studies have shown that the inhibitory concentrations of this compound against VZV are 200- to 1000-fold lower than those of acyclovir and penciclovir, indicating a much higher potency.[5]
Q3: What is the most critical drug interaction to be aware of with this compound?
A3: The most critical and potentially fatal drug interaction is with 5-fluorouracil (5-FU) and its prodrugs (e.g., capecitabine, tegafur). This compound's metabolite, bromovinyluracil (BVU), irreversibly inhibits dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for the catabolism of 5-FU. This leads to a toxic accumulation of 5-FU in the body.
Q4: How should I prepare this compound for in vitro experiments?
A4: this compound is a crystalline solid that is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethyl formamide (DMF).[1] Stock solutions can be prepared in these solvents. For cell-based assays, further dilutions should be made in aqueous buffers or cell culture media. The solubility in PBS (pH 7.2) is approximately 0.5 mg/ml.[1] It is recommended not to store aqueous solutions for more than one day.[1]
Q5: What are the known mechanisms of viral resistance to this compound?
A5: Resistance to this compound primarily arises from mutations in the viral genes encoding for thymidine kinase (TK) or DNA polymerase.[7] TK mutations can lead to reduced or absent phosphorylation of this compound, preventing its activation. DNA polymerase mutations can alter the enzyme's structure, so it no longer incorporates the activated form of this compound.
Troubleshooting Guides
Issue 1: Lower than Expected Antiviral Activity
You are performing a plaque reduction assay or a similar antiviral assay and observe that the EC50 value for this compound is significantly higher than what is reported in the literature for your virus and cell line.
| Potential Cause | Troubleshooting Steps |
| Viral Resistance | - Sequence the viral thymidine kinase (TK) and DNA polymerase genes to check for known resistance mutations. - If possible, test this compound against a well-characterized, sensitive laboratory strain of the virus as a positive control. |
| Compound Instability/Degradation | - Prepare fresh dilutions of this compound from a new stock solution for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution. - Be aware that some components in cell culture media can affect the stability of vitamins and other small molecules, though specific interactions with this compound are not well-documented.[8] |
| Suboptimal Assay Conditions | - Ensure that the cell monolayer is healthy and confluent at the time of infection.[9] - Verify the multiplicity of infection (MOI); a very high MOI can sometimes overwhelm the effect of the drug. - Check the incubation time; insufficient incubation may not allow for the full antiviral effect to be observed. |
| Cell Line Specificity | - The antiviral activity of this compound can vary between different cell lines. One study showed that this compound was 27.5 times more active against HSV-2 in MKN-28 cells than in MRC-5 cells.[10] - If possible, test the compound in a different susceptible cell line to see if the issue persists. |
Issue 2: Unexpected Cytotoxicity in Uninfected Cells
You are performing a cytotoxicity assay (e.g., MTT assay) to determine the CC50 of this compound and observe significant cell death at concentrations where the compound is expected to be non-toxic.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | - this compound's active form can inhibit host cell thymidylate synthase, an enzyme crucial for de novo DNA synthesis.[11][12] Inhibition of this enzyme can lead to cell death, especially in rapidly dividing cells.[11] - Consider using a cell line with a slower proliferation rate to see if cytotoxicity is reduced. |
| Solvent Toxicity | - Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic to your cells (typically ≤ 0.1%).[13] - Run a vehicle control (medium with the same concentration of solvent but no this compound) to assess the effect of the solvent alone. |
| Compound Purity/Contamination | - Verify the purity of your this compound stock. - Ensure that stock solutions and dilutions are prepared under sterile conditions to avoid microbial contamination that could affect cell viability. |
| Assay Artifacts | - In MTT assays, ensure complete solubilization of the formazan crystals, as incomplete solubilization can lead to inaccurate absorbance readings. - Some compounds can interfere with the MTT reduction process itself. Consider using an alternative cytotoxicity assay (e.g., CellTiter-Glo, trypan blue exclusion) to confirm the results. |
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | EC50 / MIC50 (µg/mL) | Reference |
| VZV | Primary Human Fibroblasts | Not Specified | 0.02 - 0.04 | [1] |
| HSV-1 (KOS strain) | E6SM | Cytopathogenicity | 0.02 | [1] |
| HSV-1 (KOS strain) | Panel of cell lines | Cytopathogenicity | 0.007 - 0.4 | [1] |
| HSV-2 | E6SM | Cytopathogenicity | 2 - 10 | [1] |
| HSV-1 | MKN-28 | MTT | EC50 value was 0.8 times that in MRC-5 cells | [10] |
| HSV-2 | MKN-28 | MTT | EC50 value was 0.036 times that in MRC-5 cells | [10] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [1] |
| DMF | ~30 mg/mL | [1] |
| Ethanol | ~10 mg/mL | [1] |
| PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Experimental Protocols
Plaque Reduction Assay (General Protocol)
This assay is considered the gold standard for determining the susceptibility of viruses to antiviral drugs.[14]
-
Cell Plating: Seed a 24-well plate with a suitable host cell line to achieve a confluent monolayer on the day of infection.
-
Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium. The target is to have a countable number of plaques (e.g., 50-100) in the control wells.
-
Drug Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Infection: Aspirate the growth medium from the cell monolayers and infect the cells with the virus dilutions. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Treatment: After adsorption, remove the virus inoculum and add the medium containing the different concentrations of this compound. Also, include a "no drug" control.
-
Overlay: To prevent the virus from spreading through the liquid medium and forming a single large plaque, an overlay medium containing an agent like agarose or methylcellulose is added.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (this can take several days depending on the virus).
-
Staining and Counting: Fix the cells (e.g., with formalin) and stain with a dye like crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each drug concentration compared to the "no drug" control. The EC50 is the concentration of this compound that inhibits plaque formation by 50%.
MTT Cytotoxicity Assay (General Protocol)
This colorimetric assay measures cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a "no drug" control and a "no cells" blank control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each this compound concentration relative to the "no drug" control. The CC50 is the concentration of this compound that reduces cell viability by 50%.
Visualizations
Caption: Mechanism of this compound's antiviral action.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. The development of BVDU: An odyssey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. This compound: a herpes virostatic with rapid antiviral activity and once-daily dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Oral brivudin in comparison with acyclovir for improved therapy of herpes zoster in immunocompetent patients: results of a randomized, double-blind, multicentered study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of antiherpetic compounds using a gastric cancer cell line: pronounced activity of BVDU against herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tumor cell responses to inhibition of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound | HSV | TargetMol [targetmol.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Brivudine Resistance in VZV Thymidine Kinase
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding brivudine resistance mutations in the Varicella-Zoster Virus (VZV) thymidine kinase (TK).
Troubleshooting Guide
Unexpected this compound Resistance in VZV Cultures
Encountering resistance to this compound in your VZV experiments can be a significant setback. The primary mechanism of resistance to this compound and other nucleoside analogues like acyclovir is the emergence of mutations in the viral thymidine kinase (TK) gene (ORF36). These mutations can lead to a TK enzyme with reduced or no activity, preventing the necessary phosphorylation of this compound to its active antiviral form.
The following table summarizes key mutations in the VZV TK gene that have been associated with resistance to this compound and other nucleoside analogs. The data is compiled from various studies and presented to facilitate the identification of potential resistance-conferring mutations in your experimental VZV strains.
| Mutation Type | Amino Acid Change/Mutation Details | Associated Drug Resistance | IC50 Fold Increase (Approximate) | Reference(s) |
| Frameshift | Deletion of nucleotides 19-223 | Acyclovir | High | [1] |
| Nonsense | A163stop | Acyclovir, Penciclovir, this compound | High | [1][2][3] |
| Nonsense | Q303stop | Acyclovir, Penciclovir, this compound | High | [2][3] |
| Nonsense | N334stop | Acyclovir, Penciclovir, this compound | High | [1][2][3] |
| Missense | L73I | Acyclovir (likely cross-resistant to this compound) | Not specified, but associated with clinical resistance | [1] |
| Missense | W225R | Acyclovir (likely cross-resistant to this compound) | Not specified, but associated with clinical resistance | [1] |
| Missense | T256M | Acyclovir (likely cross-resistant to this compound) | Not specified, but associated with clinical resistance | [1] |
| Deletion | Deletion of amino acids 7 to 74 | Acyclovir, Penciclovir, this compound | High | [2][3] |
Note: The IC50 fold increase is an approximation and can vary depending on the specific VZV strain and the cell line used for the assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the investigation of this compound resistance.
VZV Plaque Reduction Assay
This assay is the gold standard for determining the susceptibility of VZV isolates to antiviral drugs.
Materials:
-
Human embryonic lung (HEL) or MeWo cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
VZV-infected cells (clinical isolate or lab strain)
-
This compound (or other antiviral agents)
-
Overlay medium (e.g., medium with 1.2% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: Seed HEL or MeWo cells in 6-well plates and grow to confluence.
-
Virus Inoculation: Prepare serial dilutions of the VZV-infected cell suspension. Infect the confluent cell monolayers with a standardized amount of virus (e.g., 50-100 plaque-forming units [PFU] per well).
-
Drug Addition: After a 1-hour adsorption period, remove the virus inoculum and add the overlay medium containing serial dilutions of this compound. Include a "no drug" control.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 5-7 days, or until plaques are clearly visible in the control wells.
-
Plaque Visualization: Aspirate the overlay medium and stain the cell monolayers with crystal violet solution. After 10-15 minutes, gently wash the wells with water and allow them to air dry.
-
Plaque Counting: Count the number of plaques in each well.
-
IC50 Determination: The 50% inhibitory concentration (IC50) is the concentration of this compound that reduces the number of plaques by 50% compared to the "no drug" control.
Site-Directed Mutagenesis of VZV Thymidine Kinase
This technique is used to introduce specific mutations into the VZV TK gene to study their effect on drug resistance.
Materials:
-
Plasmid containing the wild-type VZV TK gene (ORF36)
-
Mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Primer Design: Design a pair of complementary mutagenic primers that contain the desired mutation and anneal to the plasmid containing the VZV TK gene.
-
PCR Amplification: Perform PCR using the plasmid as a template and the mutagenic primers. This will generate a linear DNA product containing the desired mutation.
-
DpnI Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.[4]
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Plasmid Isolation and Sequencing: Select transformed colonies, isolate the plasmid DNA, and sequence the TK gene to confirm the presence of the desired mutation.
VZV Thymidine Kinase Enzyme Kinetic Assay
This assay measures the enzymatic activity of the VZV TK and can be used to assess the impact of mutations on its function.
Materials:
-
Purified recombinant wild-type and mutant VZV TK enzymes
-
[³H]-thymidine or other suitable substrate
-
ATP
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
DEAE-cellulose filter paper
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: Set up reaction mixtures containing the purified TK enzyme, reaction buffer, ATP, and varying concentrations of [³H]-thymidine.
-
Incubation: Incubate the reactions at 37°C for a defined period.
-
Spotting: Spot an aliquot of each reaction mixture onto DEAE-cellulose filter paper to bind the phosphorylated [³H]-thymidine.
-
Washing: Wash the filter papers to remove unphosphorylated [³H]-thymidine.
-
Scintillation Counting: Place the filter papers in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the kinetic parameters (Km and Vmax) for the wild-type and mutant enzymes to assess the impact of the mutation on substrate binding and phosphorylation.
Frequently Asked Questions (FAQs)
Q1: My VZV strain shows high-level resistance to this compound. What is the most likely cause?
A1: The most common cause of high-level this compound resistance in VZV is the presence of mutations in the viral thymidine kinase (TK) gene (ORF36).[2][3] These mutations often result in a truncated or non-functional TK enzyme, which is essential for the activation of this compound.[2] Sequencing the TK gene of your resistant strain is the most direct way to identify such mutations.
Q2: I have identified a novel mutation in the VZV TK gene of a this compound-resistant strain. How can I confirm that this mutation is responsible for the resistance?
A2: To confirm that a novel mutation confers this compound resistance, you can use site-directed mutagenesis to introduce the specific mutation into a wild-type VZV background.[2][3] You would then perform a plaque reduction assay to compare the this compound susceptibility of the wild-type and mutant viruses. A significant increase in the IC50 for the mutant virus would confirm the role of the mutation in resistance.
Q3: Can mutations in genes other than thymidine kinase cause this compound resistance?
A3: While mutations in the TK gene are the primary cause of resistance to nucleoside analogues like this compound, mutations in the viral DNA polymerase gene (ORF28) have also been reported to confer resistance, although this is less common.[5] These mutations typically lead to an enzyme that can discriminate between the natural substrate and the phosphorylated form of the antiviral drug.
Q4: My this compound-resistant VZV strain also shows resistance to acyclovir. Is this expected?
A4: Yes, this is expected. This compound and acyclovir are both nucleoside analogues that require phosphorylation by the viral TK for their antiviral activity. Therefore, mutations in the TK gene that confer resistance to this compound are very likely to cause cross-resistance to acyclovir and other TK-dependent antiviral drugs.[5]
Q5: Are there any alternative treatments for infections caused by this compound-resistant VZV?
A5: For infections caused by VZV strains with TK mutations, drugs that do not require activation by the viral TK can be effective. Foscarnet, a pyrophosphate analog that directly inhibits the viral DNA polymerase, is a common alternative treatment for such cases.[2]
Visualizations
Mechanism of this compound Action and Resistance
Caption: Mechanism of this compound activation and resistance pathway.
Experimental Workflow for Characterizing this compound Resistance
Caption: Workflow for identifying and characterizing this compound resistance.
References
- 1. Resistance testing of clinical varicella-zoster virus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Resistance of Clinical Varicella-Zoster Virus Strains Confirmed by Recombinant Thymidine Kinase Expression and by Targeted Resistance Mutagenesis of a Cloned Wild-Type Isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug resistance of clinical varicella-zoster virus strains confirmed by recombinant thymidine kinase expression and by targeted resistance mutagenesis of a cloned wild-type isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. static.igem.org [static.igem.org]
- 5. Phenotypic and Genetic Characterization of Thymidine Kinase from Clinical Strains of Varicella-Zoster Virus Resistant to Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Brivudine Resistance in HSV-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Brivudine resistance in Herpes Simplex Virus Type 1 (HSV-1) strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound against HSV-1?
A1: this compound is a nucleoside analog of thymidine.[1][2] Its antiviral activity relies on a three-step phosphorylation process to become the active compound, this compound 5'-triphosphate.
-
Initial Phosphorylation: this compound is first converted to this compound 5'-monophosphate by the virus-encoded thymidine kinase (TK).[3] This step is critical and is the primary reason for its selectivity.
-
Second Phosphorylation: The viral TK further phosphorylates the monophosphate form to this compound 5'-diphosphate.[3]
-
Final Phosphorylation: Cellular kinases then convert the diphosphate form into the active this compound 5'-triphosphate.[3]
This active triphosphate metabolite inhibits viral replication by being incorporated into the viral DNA, which then blocks the action of viral DNA polymerases.[1][4][5]
Caption: this compound's mechanism of action and phosphorylation pathway.
Q2: What are the primary mechanisms of this compound resistance in HSV-1?
A2: Resistance to this compound, and other nucleoside analogs like acyclovir, is predominantly caused by mutations in the viral genes responsible for its activation and target.[6][7] The two main mechanisms are:
-
Thymidine Kinase (TK) Gene Mutations: This is the most common cause, accounting for about 95% of resistance cases.[3][7] Mutations in the UL23 gene, which encodes for TK, can lead to a TK-deficient phenotype (absent or truncated protein) or a TK-altered phenotype (protein with changed substrate specificity that no longer recognizes this compound efficiently).[3][6][8]
-
DNA Polymerase (DNA pol) Gene Mutations: Less frequently, mutations can occur in the UL30 gene, which encodes the viral DNA polymerase.[8][9] These mutations alter the enzyme so that the active this compound-triphosphate can no longer effectively bind to it and inhibit DNA replication.[10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Characterization of Herpes Simplex Virus Type 1 Thymidine Kinase Mutants Selected under a Single Round of High-Dose Brivudin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | HSV | TargetMol [targetmol.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Wh are HSV-1 and HSV-2 Antiviral Therapies Becoming Resistant? [biology.kenyon.edu]
- 7. A Narrative Review of Alternative Symptomatic Treatments for Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance of herpes simplex viruses to nucleoside analogues: mechanisms, prevalence, and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What Enables Herpes Simplex Virus To Become Impervious to Drugs? | Harvard Medical School [hms.harvard.edu]
Technical Support Center: Minimizing Brivudine and 5-Fluorouracil Interaction in Co-culture
For researchers, scientists, and drug development professionals investigating the effects of brivudine and 5-fluorouracil (5-FU) in co-culture systems, navigating their potent and potentially lethal interaction is a critical experimental challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you design and execute your experiments while accounting for this significant drug-drug interaction.
Understanding the Interaction: A Quick Reference
This compound's antiviral activity is well-established, but its metabolism gives rise to a compound with significant off-target effects. The primary metabolite of this compound, bromovinyluracil (BVU), is a potent and irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD). DPD is the rate-limiting enzyme in the catabolism of 5-FU.[1] Inhibition of DPD by BVU leads to a massive accumulation of 5-FU, resulting in severe and often fatal toxicity. This interaction is not theoretical; it has been documented in numerous clinical cases.[2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of the this compound-5-FU interaction?
A1: The interaction is caused by the this compound metabolite, bromovinyluracil (BVU), which irreversibly binds to and inactivates dihydropyrimidine dehydrogenase (DPD). DPD is the key enzyme responsible for breaking down more than 80% of an administered 5-FU dose.[1][3] With DPD inhibited, 5-FU is not properly cleared, leading to its accumulation and severe toxicity.
Q2: How long does the inhibitory effect of this compound on DPD last?
A2: The inhibition of DPD by BVU is irreversible. This means that DPD activity will only be restored as new DPD enzyme is synthesized by the cells. In a clinical setting, a washout period of at least four weeks is recommended between this compound and 5-FU administration.[4] In a cell culture environment, the time to recovery will depend on the DPD protein turnover rate in the specific cell line you are using.
Q3: Can I simply wash out the this compound from my co-culture to stop the interaction?
A3: No, a simple washout of this compound will not be sufficient to reverse the DPD inhibition. Because the inhibition is irreversible, the BVU molecule remains covalently bound to the DPD enzyme, rendering it inactive. DPD activity will only recover as the cells synthesize new DPD protein.
Q4: Are there any known IC50 values for this compound and 5-FU in co-culture?
A4: While IC50 values for 5-FU are widely available for various cancer cell lines, specific IC50 values for the co-culture of this compound and 5-FU are not well-documented in publicly available literature. This is likely due to the complexity and severity of the interaction, which can make standard dose-response assays challenging to interpret. Researchers will likely need to determine these values empirically for their specific cell lines and experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly high cytotoxicity observed at low 5-FU concentrations in the presence of this compound. | This compound is being metabolized to BVU, which is inhibiting DPD and causing 5-FU to accumulate to toxic levels. | This is the expected interaction. To study the effects of each drug individually in a co-culture system, a sequential treatment protocol is necessary. Refer to the Experimental Protocols section for a suggested workflow. |
| High variability in cell viability data between replicate wells. | Inconsistent DPD activity across the cell population or uneven drug distribution. | Ensure a homogenous cell suspension before seeding. When treating with this compound, ensure complete and even distribution in the culture medium. For sequential treatments, ensure thorough washing steps to remove the previous drug. |
| Difficulty in distinguishing between the cytotoxic effects of this compound and the potentiated effects of 5-FU. | Simultaneous administration of both drugs makes it impossible to isolate their individual contributions to the observed phenotype. | Implement a sequential treatment protocol with a sufficient washout/recovery period. This will allow for the study of 5-FU's effects in cells that have been pre-exposed to this compound and have had time to partially or fully recover DPD activity. |
| Unsure of the appropriate "washout" or recovery time for DPD activity in my cell line. | The DPD protein turnover rate is unknown for your specific cell line. | Conduct a time-course experiment to measure the recovery of DPD activity after this compound treatment. This can be done by treating cells with this compound for a set period, washing it out, and then measuring DPD activity in cell lysates at various time points post-washout. |
Quantitative Data Summary
Due to the limited availability of direct co-culture data, this table provides a summary of relevant kinetic and activity data to inform experimental design.
| Parameter | Cell Line/System | Value | Reference |
| DPD Activity | HT-1080 Fibrosarcoma | Undetectable to 84 pmol/min/mg protein | [5] |
| DPD Activity | MIAPaCa-2 Pancreatic Carcinoma | Undetectable to 335 pmol/min/mg protein | [5] |
| 5-FU IC50 | HepG2 | 2.2 µmol/L | [3] |
| 5-FU IC50 | MCF7 | 0.38 µg/ml | [6] |
Note: DPD activity can vary significantly between cell lines and even with cell density. It is highly recommended to measure the basal DPD activity of your cell line of interest.
Experimental Protocols
Protocol 1: Sequential Treatment to Minimize Interaction
This protocol is designed to allow for the investigation of 5-FU's effects on cells that have been pre-treated with this compound, while minimizing the direct interaction.
Materials:
-
Cell culture medium
-
This compound solution
-
5-Fluorouracil (5-FU) solution
-
Phosphate-buffered saline (PBS), sterile
-
Cell viability assay of choice (e.g., MTT, CellTiter-Glo)
Procedure:
-
Seed Cells: Plate cells at the desired density and allow them to adhere and enter logarithmic growth phase.
-
This compound Treatment: Treat the cells with the desired concentration of this compound for a predetermined duration (e.g., 24-48 hours). This allows for the metabolism of this compound to BVU and subsequent inhibition of DPD.
-
Washout: Aspirate the this compound-containing medium. Wash the cells twice with sterile PBS to remove any remaining this compound.
-
Recovery Period: Add fresh, drug-free medium to the cells and incubate for a period sufficient to allow for the synthesis of new DPD enzyme. This "recovery time" will need to be optimized for your specific cell line based on its DPD protein turnover rate. A starting point could be 24-72 hours, but this may need to be longer.
-
5-FU Treatment: After the recovery period, treat the cells with the desired concentrations of 5-FU.
-
Endpoint Analysis: After the desired 5-FU treatment duration, perform a cell viability assay or other endpoint analysis.
Protocol 2: Measuring DPD Activity in Cell Lysates
This protocol provides a method to determine the DPD activity in your cell line, which is crucial for designing and interpreting co-culture experiments.
Materials:
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
DPD activity assay kit (commercially available or lab-prepared)
-
Radiolabeled 5-FU (if using a radiometric assay)
-
HPLC system (for radiometric assays) or spectrophotometer/fluorometer (for colorimetric/fluorometric assays)
Procedure:
-
Cell Lysis: Harvest cells and prepare cell lysates according to standard protocols.
-
Protein Quantification: Determine the total protein concentration of the cell lysates.
-
DPD Activity Assay: Perform the DPD activity assay according to the manufacturer's instructions or a published protocol. This typically involves incubating the cell lysate with a known amount of 5-FU (or a DPD substrate) and measuring the rate of its conversion to its metabolite.
-
Data Analysis: Calculate the DPD activity, typically expressed as pmol of 5-FU metabolized per minute per mg of protein.
Visualizing the Pathways and Workflows
To further aid in understanding the complexities of the this compound-5-FU interaction and the proposed experimental approaches, the following diagrams have been generated.
Caption: this compound and 5-FU metabolic and interaction pathway.
Caption: Workflow for sequential this compound and 5-FU treatment.
Caption: Troubleshooting logic for high cytotoxicity in co-culture.
References
- 1. Sorivudine and 5-fluorouracil; a clinically significant drug-drug interaction due to inhibition of dihydropyrimidine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Lethal interaction between 5-fluorouracil and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Dihydropyrimidine Dehydrogenase Levels in Colorectal Cancer Cells Treated with a Combination of Heat Shock Protein 90 Inhibitor and Oxaliplatin or Capecitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship between protein levels and gene expression of dihydropyrimidine dehydrogenase in human tumor cells during growth in culture and in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usa-journals.com [usa-journals.com]
Brivudine stability testing in different formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability testing of Brivudine in various pharmaceutical formulations. All information is presented in a practical question-and-answer format to directly address challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is susceptible to degradation under certain conditions. The main stability concerns are:
-
Photodegradation: this compound is known to be unstable when exposed to light, particularly UV radiation. This can lead to isomerization and the formation of other degradation products.[1]
-
Hydrolysis: As a nucleoside analogue, this compound can undergo hydrolysis, which may involve the cleavage of the glycosidic bond, separating the bromovinyluracil base from the deoxyribose sugar moiety. This is suggested by its in-vivo metabolism where the sugar component is split off to form bromovinyluracil (BVU).[2]
Q2: What are the known impurities and degradation products of this compound?
A2: Several impurities and potential degradation products of this compound have been identified. These can arise from the manufacturing process or from degradation during storage. Key compounds to monitor during stability studies include:
-
Bromovinyluracil (BVU): The primary metabolite of this compound, formed by the enzymatic cleavage of the sugar moiety in vivo. It is also a likely hydrolytic degradation product.[2]
-
Process-related impurities: These may include intermediates from the synthesis of this compound, such as bromovinyldeoxyuridine.[3]
-
Isomers and other degradation products: Various suppliers offer reference standards for this compound impurities, which can be used to identify and quantify degradation products in stability samples.[4][5][6]
Q3: Are there any known excipient incompatibilities with this compound?
A3: While comprehensive public data on this compound-excipient compatibility is limited, some common excipients have been used in this compound tablet formulations. These include:
-
Microcrystalline cellulose
-
Lactose monohydrate
-
Magnesium stearate
-
Povidone
-
Crospovidone
-
Colloidal silicon dioxide (Aerosil)
A patent for a once-daily this compound tablet formulation lists combinations of these excipients, suggesting compatibility under normal formulation conditions.[7] However, it is crucial to conduct specific compatibility studies with the intended excipients for any new formulation.
Troubleshooting Guide
Problem 1: Rapid degradation of this compound is observed in a new topical formulation during photostability testing.
Possible Cause: this compound is inherently sensitive to light. The formulation may lack adequate photoprotection.
Solution:
-
Incorporate a photostabilizer: A patent for stabilized topical this compound formulations suggests the use of metal oxide pigments to prevent photodegradation.[1]
-
Use UV-protective packaging: Store and package the formulation in opaque or amber containers that block UV and visible light.
-
Reformulate with light-stabilizing excipients: Investigate the use of excipients that can absorb or scatter UV radiation.
Problem 2: An unknown peak is consistently appearing and growing in the chromatogram of a this compound oral solution during stability studies.
Possible Cause: This could be a hydrolytic degradation product of this compound, especially if the formulation is aqueous.
Solution:
-
Characterize the degradant: Use techniques like mass spectrometry (MS) to determine the molecular weight of the unknown peak. A likely candidate is bromovinyluracil (BVU), which would result from the cleavage of the deoxyribose sugar.
-
Perform forced degradation: Subject a pure sample of this compound to acidic and alkaline hydrolysis. Compare the retention time of the resulting degradation product with the unknown peak in your formulation.
-
Optimize formulation pH: If hydrolysis is confirmed, investigate the effect of pH on the degradation rate to find a pH range where this compound is most stable.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[8][9]
General Procedure: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media. Analyze the stressed samples at appropriate time points by a stability-indicating HPLC method.
| Stress Condition | Recommended Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60°C |
| Base Hydrolysis | 0.1 M NaOH at room temperature |
| Oxidative Degradation | 3% H₂O₂ at room temperature |
| Thermal Degradation | Solid drug substance at 80°C |
| Photodegradation | Solution and solid drug exposed to ICH Q1B light conditions |
Stability-Indicating HPLC-UV Method
This method can be used as a starting point for the development of a validated stability-indicating assay for this compound and its degradation products.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at the λmax of this compound (around 254 nm). |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Injection Volume | 10-20 µL |
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound in the presence of its degradation products.[10][11]
Visualizations
References
- 1. WO2002056913A2 - Stabilized this compound topical formulations containing metal oxide pigments - Google Patents [patents.google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. veeprho.com [veeprho.com]
- 4. This compound Impurities | SynZeal [synzeal.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. clearsynth.com [clearsynth.com]
- 7. GB2370771A - Once-a-day pharmaceutical composition comprising this compound - Google Patents [patents.google.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medcraveonline.com [medcraveonline.com]
- 10. questjournals.org [questjournals.org]
- 11. Development of validated stability-indicating assay methods—critical review | Scilit [scilit.com]
Technical Support Center: Brivudine Cell Line Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the variability in cellular responses to the antiviral drug Brivudine. This resource includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and visualizations of relevant biological pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a nucleoside analogue, specifically a thymidine analogue, with potent antiviral activity, primarily against Varicella-Zoster Virus (VZV) and Herpes Simplex Virus Type 1 (HSV-1).[1] Its mechanism of action relies on its selective phosphorylation by viral thymidine kinase (TK) into its active 5'-triphosphate form. This active metabolite then inhibits the viral DNA polymerase, leading to the termination of the growing viral DNA chain and thus preventing viral replication.[1][2][3]
Q2: Why do different cell lines show varying sensitivity to this compound?
A2: The variability in sensitivity to this compound across different cell lines is a multifactorial issue. The primary determinant of this compound's selective antiviral activity is the presence of viral thymidine kinase (TK), which is significantly more efficient at phosphorylating this compound than cellular TK. Therefore, non-infected cells are generally less sensitive.
Among virally infected cells, several factors can contribute to differential sensitivity:
-
Viral Thymidine Kinase (TK) Activity: Mutations in the viral TK gene can lead to resistance by reducing the enzyme's ability to phosphorylate this compound.
-
Cellular Metabolism: The host cell's pyrimidine metabolism can influence the intracellular nucleotide pools that compete with this compound's active metabolite. For instance, thymidylate synthase, a key enzyme in thymidine synthesis, has been identified as a target of this compound, and its expression and activity levels could vary between cell lines.[4][5][6]
-
Nucleoside Transporters: The efficiency of this compound uptake into the cell can differ based on the expression and activity of cellular nucleoside transporters, such as equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs).
-
Cell Cycle State: The antiviral activity of nucleoside analogues can be influenced by the cell cycle phase, as the availability of cellular enzymes and nucleotides fluctuates throughout the cycle.[7] this compound has been shown to induce S and G2/M phase arrest in certain cellular contexts.[8]
Q3: What are the typical EC50 values for this compound in different cell lines?
A3: The 50% effective concentration (EC50) of this compound is highly dependent on the virus strain and the host cell line used in the assay. Below is a summary of reported EC50 values.
Data Presentation: Comparative Efficacy of this compound
Table 1: Antiviral Activity (EC50) of this compound in Different Cell Lines
| Virus Strain | Cell Line | Cell Type | EC50 (µg/mL) | Reference |
| HSV-1 | MKN-28 | Gastric Adenocarcinoma | 0.8 times the EC50 in MRC-5 cells | [9] |
| HSV-2 | MKN-28 | Gastric Adenocarcinoma | 0.036 times the EC50 in MRC-5 cells | [9] |
| HSV-1 | MRC-5 | Human Embryo Lung | Higher EC50 than in MKN-28 cells | [9] |
| HSV-2 | MRC-5 | Human Embryo Lung | 27.5 times higher EC50 than in MKN-28 cells | [9] |
| VZV | Primary Human Fibroblasts | Normal Fibroblast | 0.02-0.04 | [10] |
| HSV-1 (KOS strain) | Various Cell Lines | Multiple | 0.007-0.4 | [10] |
Note: The significant difference in EC50 values between MKN-28 and MRC-5 cells, especially for HSV-2, highlights the profound impact of the host cell line on this compound's antiviral activity.[9]
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO or PBS)[10]
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the highest concentration of the solvent used for the this compound stock (vehicle control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Plaque Reduction Assay for Antiviral Efficacy
This assay determines the concentration of this compound required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Confluent monolayer of a susceptible cell line in 6- or 12-well plates
-
Virus stock with a known titer
-
This compound stock solution
-
Overlay medium (e.g., medium containing 1% methylcellulose or agarose)
-
Staining solution (e.g., crystal violet in 10% formalin)
Procedure:
-
Cell Preparation: Seed cells in multi-well plates to form a confluent monolayer.
-
Virus Dilution and Infection: Prepare serial dilutions of the virus stock. Remove the culture medium from the cells and infect the monolayers with a standardized amount of virus (e.g., 50-100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours at 37°C.
-
Drug Treatment: During the virus adsorption period, prepare different concentrations of this compound in the overlay medium.
-
Overlay Application: After adsorption, remove the virus inoculum and gently add the this compound-containing overlay medium to each well. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator until distinct plaques are visible in the virus control wells (typically 2-5 days).
-
Plaque Visualization: Aspirate the overlay medium and fix and stain the cell monolayers with crystal violet solution. Gently wash the wells with water to remove excess stain.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. Determine the EC50 value by plotting the percentage of plaque reduction against the log of the this compound concentration.
Troubleshooting Guides
Issue 1: High Variability in MTT Assay Results
-
Possible Cause: Inconsistent cell seeding number.
-
Solution: Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency.
-
-
Possible Cause: Interference of this compound with the MTT reagent.
-
Solution: Run a control with this compound in cell-free medium to check for any direct reduction of MTT by the compound.
-
-
Possible Cause: Changes in cell metabolism not reflective of cell death.
-
Solution: Complement the MTT assay with a different viability assay that measures a different cellular parameter, such as a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay.
-
Issue 2: No or Poor Plaque Formation in Plaque Reduction Assay
-
Possible Cause: Low virus titer or inactive virus stock.
-
Solution: Re-titer the virus stock. Ensure proper storage of the virus at -80°C.
-
-
Possible Cause: Cell monolayer is not optimal.
-
Solution: Ensure cells are healthy and form a confluent monolayer at the time of infection. Over-confluent or unhealthy cells can inhibit plaque formation.[11]
-
-
Possible Cause: Incorrect overlay viscosity.
-
Solution: Optimize the concentration of methylcellulose or agarose in the overlay. If it's too thick, it can prevent plaque spread; if it's too thin, plaques may become diffuse.[12]
-
Issue 3: this compound Solubility and Stability
-
Possible Cause: Precipitation of this compound in culture medium.
-
Solution: this compound is soluble in organic solvents like DMSO and ethanol.[10] When preparing working dilutions in aqueous media, ensure the final solvent concentration is low and non-toxic to the cells. The solubility in PBS (pH 7.2) is approximately 0.5 mg/mL.[10] It is recommended not to store aqueous solutions for more than one day.[10]
-
-
Possible Cause: Degradation of this compound in culture medium.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution.
-
Mandatory Visualizations
Caption: this compound's mechanism of action and activation pathway.
Caption: this compound-induced apoptosis and cell cycle arrest pathway.
Caption: Workflow for assessing this compound's effects in cell culture.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Neural Progenitor Cells Expressing Herpes Simplex Virus-Thymidine Kinase for Ablation Have Differential Chemosensitivity to this compound and Ganciclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the Varicella Zoster Virus Thymidylate Synthase Establishes Functional and Structural Similarities as the Human Enzyme and Potentiates Itself as a Target of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of the Varicella Zoster Virus Thymidylate Synthase Establishes Functional and Structural Similarities as the Human Enzyme and Potentiates Itself as a Target of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Cell Cycle Arrest on the Activity of Nucleoside Analogues against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis induced by (E)-5-(2-bromovinyl)-2'-deoxyuridine in varicella zoster virus thymidine kinase-expressing cells is driven by activation of c-Jun/activator protein-1 and Fas ligand/caspase-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of antiherpetic compounds using a gastric cancer cell line: pronounced activity of BVDU against herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Brivudine Antiviral Assay Technical Support Center
Welcome to the technical support center for Brivudine antiviral assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in in vitro antiviral and cytotoxicity assays.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
1. Issue: Inconsistent or non-reproducible antiviral activity in plaque reduction assays.
-
Question: My plaque reduction assay results with this compound are variable between experiments. What could be the cause?
-
Answer: Inconsistent results in plaque reduction assays can stem from several factors related to both the compound and the assay methodology.
-
Compound Stability: this compound has limited solubility and stability in aqueous solutions. It is recommended to prepare fresh aqueous dilutions of this compound for each experiment from a stock solution in DMSO or ethanol.[1] Storing aqueous solutions for more than a day is not recommended.[1] Degradation of the compound can lead to a decrease in observed antiviral potency.
-
Cell Monolayer Confluency: The density of the cell monolayer at the time of infection is critical. A non-confluent or overly confluent monolayer can affect plaque formation and size, leading to variability. Ensure a consistent cell seeding density and growth period to achieve a uniform, confluent monolayer for each assay.
-
Overlay Temperature and Concentration: The temperature of the agarose or methylcellulose overlay is crucial. If the overlay is too hot, it can cause cell death, mimicking plaques and leading to inaccurate results.[2] Conversely, if the overlay concentration is too low, the virus may diffuse more freely, resulting in diffuse or indistinct plaques.[2]
-
2. Issue: Unexpected cytotoxicity observed in uninfected cells treated with this compound.
-
Question: I am observing a significant decrease in cell viability in my uninfected control wells treated with this compound, even at concentrations where antiviral activity is expected. Is this true cytotoxicity?
-
Answer: This could be an artifact of the cytotoxicity assay method used.
-
MTT Assay Interference: The MTT assay relies on the reduction of a tetrazolium salt by metabolically active cells.[3] Some compounds can directly reduce MTT or interfere with the cellular metabolic processes, leading to a false positive or false negative result for cytotoxicity.[4][5] While there is no direct evidence of this compound interfering with the MTT assay, it is a possibility for any test compound. To confirm if the observed effect is true cytotoxicity, consider using a secondary assay that relies on a different mechanism, such as a neutral red uptake assay (lysosomal integrity) or a lactate dehydrogenase (LDH) release assay (membrane integrity).
-
Solvent Toxicity: this compound is often dissolved in DMSO.[1][6] High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of DMSO in your assay wells is consistent across all conditions and is below the toxic threshold for your specific cell line (typically <0.5%). Run a vehicle control (media with the same concentration of DMSO as the highest this compound concentration) to account for any solvent-induced cytotoxicity.
-
Cell Cycle Arrest: Some nucleoside analogs can interfere with cellular DNA synthesis, leading to cell cycle arrest.[7] This can result in a lower cell number at the end of the incubation period, which may be interpreted as cytotoxicity in proliferation-dependent assays. Microscopic examination of cell morphology may provide clues if cells are arrested in a particular phase of the cell cycle.
-
3. Issue: Crystal formation in cell culture wells treated with this compound.
-
Question: I am observing crystalline precipitates in my culture wells after adding this compound. What is causing this and how can I prevent it?
-
Answer: Crystal formation is likely due to the limited solubility of this compound in aqueous media.[1]
-
Solubility Limits: this compound has a solubility of approximately 0.5 mg/mL in PBS (pH 7.2).[1] If your working concentrations exceed this, precipitation can occur.
-
Prevention:
-
Ensure your DMSO or ethanol stock solution is fully dissolved before further dilution.
-
When diluting into aqueous culture media, add the this compound stock solution to the media with gentle vortexing to ensure rapid and even dispersion.
-
Avoid "shock" precipitation by not adding a highly concentrated, cold stock solution directly to warm media. Allow the stock solution to come to room temperature first.
-
If crystals persist, consider preparing a more dilute stock solution.
-
-
4. Issue: High background or false positives in high-throughput screening (HTS) assays.
-
Question: My HTS assay for this compound is showing a high number of false positives or a high background signal. How can I troubleshoot this?
-
Answer: High background in HTS can be due to compound interference with the assay signal.
-
Assay Signal Interference: As a nucleoside analog, this compound could potentially interact with enzymatic components of certain assay readouts. For example, in assays that use luciferase or other enzymatic reporters, it is important to run a counterscreen to rule out direct inhibition or enhancement of the reporter enzyme by this compound.
-
Phenol Red Interference: Many cell culture media contain phenol red, a pH indicator that can act as a weak estrogen and interfere with colorimetric and fluorescent assays.[8][9][10] If you are using an assay with a readout in the yellow-to-red spectrum, consider using a phenol red-free medium to reduce background absorbance or fluorescence.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a nucleoside analog of thymidine.[11] It is phosphorylated by viral thymidine kinase to its active triphosphate form.[11] This active form is then incorporated into the growing viral DNA chain by the viral DNA polymerase, causing premature chain termination and thus inhibiting viral replication.[11][12]
Q2: How should I prepare and store this compound for in vitro assays?
A2: this compound is soluble in organic solvents like DMSO and ethanol.[1] It is recommended to prepare a concentrated stock solution in one of these solvents and store it at -20°C or -80°C for long-term stability.[6] For experiments, dilute the stock solution into your final cell culture medium. Due to its limited stability in aqueous solutions, it is best to prepare fresh dilutions for each experiment and not to store aqueous solutions for more than one day.[1]
Q3: What are the key parameters to optimize in a this compound plaque reduction assay?
A3: The key parameters to optimize include:
-
Cell Seeding Density: To ensure a confluent monolayer at the time of infection.[13]
-
Multiplicity of Infection (MOI): To achieve a countable number of plaques.
-
This compound Concentration Range: To determine the EC50 value accurately.
-
Incubation Time: To allow for clear plaque formation without overgrowth.[14]
Q4: Can the metabolite of this compound, bromovinyluracil (BVU), interfere with in vitro assays?
A4: The primary metabolite of this compound is bromovinyluracil (BVU), which is formed by the action of thymidine phosphorylase.[11] BVU itself does not have antiviral activity.[11] Its main known interaction is the irreversible inhibition of dihydropyrimidine dehydrogenase (DPD), an enzyme involved in the metabolism of fluoropyrimidine drugs like 5-fluorouracil (5-FU).[11] This interaction is highly significant in a clinical context but is less likely to be a source of artifacts in typical in vitro antiviral assays unless the cell line used has high levels of DPD activity and a fluoropyrimidine is also present.
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Virus | Reference |
| EC50 (HSV-1) | 0.8 times the EC50 in MRC-5 cells | MKN-28 | HSV-1 | [15] |
| EC50 (HSV-2) | 0.036 times the EC50 in MRC-5 cells | MKN-28 | HSV-2 | [15] |
| Solubility in DMSO | ~30 mg/mL | N/A | N/A | [1] |
| Solubility in Ethanol | ~10 mg/mL | N/A | N/A | [1] |
| Solubility in PBS (pH 7.2) | ~0.5 mg/mL | N/A | N/A | [1] |
Experimental Protocols
1. Plaque Reduction Assay Protocol
This protocol is a general guideline and should be optimized for the specific virus and cell line being used.
-
Cell Seeding: Seed host cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: On the day of the experiment, prepare serial dilutions of this compound in serum-free medium. Also, prepare a virus stock diluted to a concentration that will produce 50-100 plaques per well.
-
Infection: Wash the cell monolayers with PBS. Add an equal volume of the diluted virus to each of the this compound dilutions. Incubate the virus-compound mixture for 1 hour at 37°C.
-
Inoculation: Remove the PBS from the cell monolayers and inoculate the wells with the virus-compound mixtures. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Gently remove the inoculum and overlay the cells with a semi-solid medium (e.g., 1.2% methylcellulose or 0.5% agarose in culture medium).
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a duration that allows for visible plaque formation (typically 2-5 days).
-
Staining and Counting: Remove the overlay and stain the cells with a solution such as 0.1% crystal violet in 20% ethanol. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no compound). Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting the data to a dose-response curve.
2. MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density and incubate for 24 hours at 37°C with 5% CO2.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium and add them to the appropriate wells. Include wells for untreated cells (cell control) and a vehicle control (if a solvent like DMSO is used).
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of viability against the log of the this compound concentration.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a plaque reduction assay.
Caption: Troubleshooting logic for this compound assays.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 4. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Interference of cell cycle progression by zidovudine and lamivudine in NIH 3T3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promocell.com [promocell.com]
- 9. Phenol red in the culture medium strongly affects the susceptibility of human MCF-7 cells to roscovitine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenol red in tissue culture media is a weak estrogen: implications concerning the study of estrogen-responsive cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Evaluation of antiherpetic compounds using a gastric cancer cell line: pronounced activity of BVDU against herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Brivudine Delivery in Preclinical Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Brivudine in animal models. Our aim is to address common challenges and provide actionable solutions to improve the delivery and efficacy of this compound in your preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with this compound delivery in animal models?
A1: The primary challenges stem from this compound's inherent pharmacokinetic properties and the limitations of current animal models for Varicella-Zoster Virus (VZV), the main target of the drug. Key issues include:
-
Low Oral Bioavailability: this compound has an oral bioavailability of approximately 30% due to extensive first-pass metabolism in the liver.[1] This can lead to sub-therapeutic drug concentrations in animal models.
-
Lack of Robust VZV Animal Models: VZV, the primary virus targeted by this compound, does not effectively replicate in most small animals, making it difficult to establish consistent and reproducible infection models that mimic human disease.[2][3][4][5][6]
-
Potential for Drug Interactions: this compound can interact with other drugs, particularly 5-fluorouracil (5-FU) and its prodrugs, leading to severe toxicity.[1] This is a critical consideration in co-morbidity or combination therapy studies.
Q2: How can the low oral bioavailability of this compound be addressed in animal experiments?
A2: Several strategies can be employed to counteract the low oral bioavailability of this compound:
-
Dose Adjustment: Increasing the oral dose can help achieve therapeutic plasma concentrations. However, this must be done cautiously, with careful monitoring for potential dose-dependent toxicity.
-
Alternative Administration Routes: Consider parenteral routes of administration, such as intravenous (IV) or intraperitoneal (IP) injection, to bypass first-pass metabolism and ensure 100% bioavailability.
-
Advanced Formulations (Exploratory): While specific data for this compound is limited, encapsulating the drug in polymeric nanoparticles or liposomes has been shown to improve the oral bioavailability of other drugs.[7][8][9][10] These strategies could potentially protect this compound from degradation and enhance its absorption.
Q3: What are the available animal models for studying VZV infection and this compound efficacy?
A3: While challenging, several models have been developed:
-
SCID-hu Mouse Model: This model involves implanting human fetal dorsal root ganglia (DRG) into immunodeficient mice, allowing for the study of VZV latency and reactivation in a human-relevant tissue.[5]
-
Novel Mouse Models: Other innovative approaches include the umbilical cord cushion model and the hollow fiber model, where human cells susceptible to VZV are implanted into mice.[11] These models have shown some success in supporting VZV replication and testing antiviral compounds.[11]
-
Simian Varicella Virus (SVV) in Non-Human Primates: SVV infection in monkeys closely mimics human VZV infection and is a valuable, albeit resource-intensive, model for preclinical drug development.[2]
Q4: Are there any known toxicities of this compound in animal models?
A4: this compound is generally well-tolerated.[1] However, potential side effects observed in humans that should be monitored in animal studies include hematological effects (anemia, leukopenia), neurological signs (dizziness, confusion), and elevated liver enzymes.[12] The most significant toxicity concern is the drug interaction with 5-fluorouracil and its derivatives.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable this compound plasma levels after oral administration. | Low oral bioavailability due to first-pass metabolism. | - Increase the oral dose and perform a dose-response study.- Switch to an alternative administration route (e.g., IV, IP).- Consider formulating this compound in a bioavailability-enhancing delivery system (e.g., nanoparticles, liposomes). |
| Inconsistent or absent signs of VZV infection in the animal model. | VZV's high species specificity and poor replication in non-human hosts. | - Ensure the use of a validated VZV animal model (e.g., SCID-hu mice).- Verify the viability and infectivity of the viral inoculum.- Increase the viral titer used for infection, if feasible.- Consider using Simian Varicella Virus (SVV) in non-human primates for a more robust infection model. |
| Unexpected toxicity or mortality in animals. | Potential drug-drug interactions, especially if co-administering other therapeutic agents. | - Thoroughly review all co-administered compounds for potential interactions with this compound.- If using 5-FU or related drugs, discontinue this compound immediately.- Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) of this compound in your specific animal model. |
| Difficulty in assessing therapeutic efficacy. | Lack of clear clinical endpoints in VZV animal models. | - Utilize virological endpoints such as viral load in tissues (e.g., dorsal root ganglia) measured by qPCR or plaque assay.- Employ histological analysis to assess tissue pathology and inflammation.- In models of postherpetic neuralgia, use behavioral tests to measure pain responses. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference |
| Oral Bioavailability | ~30% | Human | [1] |
| Protein Binding | >95% | Human | [1] |
| Time to Peak Plasma Concentration | 1 hour | Human | [1] |
| Elimination Half-life | 16 hours | Human | [1] |
Experimental Protocols
Protocol 1: General Method for Preparation of this compound-Loaded Polymeric Nanoparticles (Exploratory)
This is a general protocol that can be adapted for this compound. Optimization will be required.
-
Polymer and Drug Solution Preparation:
-
Dissolve a biodegradable polymer (e.g., PLGA, PLA) in a suitable organic solvent (e.g., acetone, dichloromethane).
-
Dissolve this compound in a small amount of a compatible solvent.
-
-
Emulsification:
-
Add the this compound solution to the polymer solution and mix thoroughly.
-
Add this organic phase to an aqueous phase containing a surfactant (e.g., PVA, poloxamer) under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated drug.
-
-
Lyophilization:
-
Freeze-dry the purified nanoparticles to obtain a powder that can be stored and reconstituted for administration.
-
-
Characterization:
-
Determine particle size, polydispersity index, and zeta potential using dynamic light scattering.
-
Assess drug encapsulation efficiency and loading capacity using a validated analytical method (e.g., HPLC).
-
Protocol 2: General Method for Preparation of this compound-Loaded Liposomes (Exploratory)
This is a general protocol that can be adapted for this compound. Optimization will be required.
-
Lipid Film Hydration Method:
-
Dissolve lipids (e.g., phosphatidylcholine, cholesterol) and this compound in a suitable organic solvent (e.g., chloroform, methanol) in a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with an aqueous buffer by gentle rotation to form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with defined pore sizes.
-
-
Purification:
-
Remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine liposome size, polydispersity, and zeta potential.
-
Quantify drug encapsulation efficiency and loading.
-
Visualizations
Caption: this compound's mechanism of action.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Animal Models of Varicella Zoster Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Rodent models of postherpetic neuralgia: How far have we reached? [frontiersin.org]
- 4. Frontiers | Modeling Varicella Zoster Virus Persistence and Reactivation – Closer to Resolving a Perplexing Persistent State [frontiersin.org]
- 5. Current In Vivo Models of Varicella-Zoster Virus Neurotropism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling Varicella Zoster Virus Persistence and Reactivation – Closer to Resolving a Perplexing Persistent State - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Do Polymeric Nanoparticles Really Enhance the Bioavailability of Oral Drugs? A Quantitative Answer Using Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects [mdpi.com]
- 9. Polymeric nanoparticles for oral delivery of drugs and vaccines: a critical evaluation of in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rroij.com [rroij.com]
- 11. Novel mouse models for the investigation of experimental drugs with activity against human varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
Cross-reactivity of Brivudine in different viral assays
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the cross-reactivity of Brivudine in various viral assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), comprehensive data, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary antiviral activity of this compound?
This compound is a nucleoside analog of thymidine with highly potent and selective activity against Varicella-Zoster Virus (VZV), the causative agent of shingles.[1][2] It is also highly active against Herpes Simplex Virus type 1 (HSV-1).[1][3] Its inhibitory concentrations against VZV are reported to be 200 to 1000 times lower than those of acyclovir and penciclovir, indicating a much higher potency.[1][3]
Q2: What is the mechanism of action of this compound?
This compound exerts its antiviral effect by inhibiting viral DNA synthesis. As a thymidine analog, it is phosphorylated by viral thymidine kinase to its active triphosphate form. This active form is then incorporated into the growing viral DNA chain by the viral DNA polymerase. The incorporation of this compound triphosphate leads to the termination of the DNA chain, thus preventing viral replication.[1] The specificity of this compound for viral thymidine kinase over human cellular kinases contributes to its high efficacy and low toxicity.
Q3: Is this compound active against Herpes Simplex Virus type 2 (HSV-2)?
Generally, this compound is considered to have little to no activity against HSV-2.[1] However, some studies have shown that the antiviral activity of this compound against HSV-2 can be cell-line dependent. For instance, one study reported that this compound was significantly more active against HSV-2 in the gastric adenocarcinoma cell line MKN-28 compared to the human embryonic lung fibroblast cell line MRC-5.[4] This highlights the importance of selecting the appropriate cell line for your experiments and considering potential cell-specific effects.
Q4: What is the activity of this compound against other herpesviruses like Cytomegalovirus (CMV) and Epstein-Barr Virus (EBV)?
While this compound has been tested against CMV strains such as AD-169 and Davis, comprehensive quantitative data on its inhibitory concentrations (IC50/EC50) are not widely available in the literature.[5] Some research suggests a potential for this compound in treating EBV-associated conditions, but further in vitro studies are needed to establish its direct antiviral activity and potency against EBV.
Q5: Does this compound show activity against non-herpesviruses like Adenovirus?
There is limited information on the direct antiviral activity of this compound against adenoviruses. Some data suggests a potential interaction where this compound might decrease the therapeutic efficacy of live adenovirus-based vaccines. However, this does not directly translate to an inhibitory effect on adenovirus replication in a standard antiviral assay.
Q6: Are there any critical drug interactions to be aware of when working with this compound?
Yes, a clinically significant and potentially lethal interaction exists between this compound and the anticancer drug 5-fluorouracil (5-FU) and its prodrugs (e.g., capecitabine). The primary metabolite of this compound, bromovinyluracil (BVU), irreversibly inhibits the enzyme dihydropyrimidine dehydrogenase (DPD), which is essential for the metabolism of 5-FU. This can lead to toxic accumulation of 5-FU.
Data Presentation: In Vitro Antiviral Activity of this compound
The following tables summarize the in vitro antiviral activity of this compound against various viruses.
Table 1: Antiviral Activity of this compound against VZV and HSV
| Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| VZV (Clinical Isolates) | - | Plaque Reduction | EC50: 0.0098 ± 0.0040 | |
| VZV | - | - | EC50: 0.0072 | |
| HSV-1 (Strain 2931) | Vero | Plaque Reduction | EC50: 0.12 | |
| HSV-1 | MKN-28 | Cytopathogenicity | EC50 value was 0.8 times that in MRC-5 cells | [4] |
| HSV-2 | MRC-5 | Cytopathogenicity | - | [4] |
| HSV-2 | MKN-28 | Cytopathogenicity | EC50 value was 0.036 times that in MRC-5 cells | [4] |
Table 2: Comparative Antiviral Activity of this compound and Acyclovir
| Virus | This compound Potency vs. Acyclovir | Reference |
| VZV | 200-1000 times more potent | [1][3] |
| HSV-1 | More potent | [6] |
Table 3: Activity of this compound against Other Viruses
| Virus | Activity | Note |
| CMV | Limited data available | Tested against some strains, but quantitative data is scarce.[5] |
| EBV | Potential therapeutic interest | In vitro antiviral data is not well established. |
| Adenovirus | Unclear | Potential interaction with live adenovirus vaccines. |
Experimental Protocols
Plaque Reduction Assay for VZV
This protocol describes a method to determine the antiviral activity of this compound against VZV by quantifying the reduction in viral plaque formation.
Materials:
-
Human embryonic lung (HEL) or MRC-5 cells
-
Varicella-Zoster Virus (VZV) stock
-
This compound (stock solution prepared in DMSO)
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium) with fetal bovine serum (FBS)
-
Agarose or Methylcellulose for overlay
-
Crystal Violet staining solution
-
Phosphate-buffered saline (PBS)
-
6-well or 24-well cell culture plates
Procedure:
-
Cell Seeding: Seed HEL or MRC-5 cells into 6-well or 24-well plates and incubate until a confluent monolayer is formed.
-
Drug Dilution: Prepare serial dilutions of this compound in cell culture medium. Include a no-drug control.
-
Virus Inoculation: Aspirate the culture medium from the cells and infect the monolayer with a dilution of VZV stock calculated to produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.
-
Overlay Application: After adsorption, remove the virus inoculum and gently add the overlay medium (e.g., medium containing 0.5% agarose or methylcellulose) with the corresponding concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 5-7 days, or until plaques are visible.
-
Plaque Visualization:
-
Fix the cells with a solution like 10% formalin.
-
Remove the overlay. For agarose, this can be done by gently dislodging the plug.
-
Stain the cell monolayer with crystal violet solution for 10-15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Plaque Counting: Count the number of plaques in each well. The IC50 value is the concentration of this compound that reduces the number of plaques by 50% compared to the no-drug control.
Note on VZV Plaque Assays: VZV is highly cell-associated. For more sensitive and rapid detection, an immunoperoxidase staining method can be used.[7] This involves using a primary antibody against a VZV antigen and a secondary antibody conjugated to an enzyme (like horseradish peroxidase) for colorimetric detection of infected cells, allowing for earlier visualization of plaques (e.g., at 3 days post-infection).[7]
Troubleshooting Guide
Q: My plaque assay results are inconsistent. What could be the issue?
A: Inconsistent results in plaque assays can arise from several factors:
-
Cell Health: Ensure your cell monolayer is healthy and confluent. Unhealthy or overgrown cells can lead to variable plaque formation.[8]
-
Virus Titer: The virus stock may have a lower or higher titer than expected. It's crucial to accurately titer your virus stock before performing the assay.[9]
-
Overlay Technique: If the agarose overlay is too hot, it can damage the cells. If it's not properly solidified, the virus can spread through the liquid medium, leading to diffuse plaques.[10]
-
Pipetting Errors: Inaccurate dilutions of the drug or virus will lead to inconsistent results.
Q: I am observing some activity of this compound against HSV-2, which is unexpected. Why might this be happening?
A: As mentioned in the FAQs, the activity of this compound against HSV-2 can be cell-line dependent.[4] If you are using a cell line other than the commonly used fibroblast lines (like MRC-5 or HEL), you may observe different susceptibility profiles. It is recommended to test the activity in a standard cell line as a control to confirm if the observed effect is cell-specific.
Q: I am not seeing any plaques, even in my control wells.
A: This could be due to a few reasons:
-
Inactive Virus: Your virus stock may have lost infectivity due to improper storage or multiple freeze-thaw cycles.[9]
-
Resistant Cells: The cell line you are using may not be susceptible to the virus strain.[9]
-
Incorrect Inoculum: The virus may have been diluted out too much.
Q: The plaques are too large and merging, making them difficult to count.
A: This is likely due to a high multiplicity of infection (MOI). You should use a higher dilution of your virus stock to obtain a countable number of well-defined plaques.[8]
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound in a virus-infected cell.
Experimental Workflow for Plaque Reduction Assay
Caption: General workflow for a plaque reduction assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Evaluation of antiherpetic compounds using a gastric cancer cell line: pronounced activity of BVDU against herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Varicella-zoster plaque assay and plaque reduction neutralization test by the immunoperoxidase technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
Brivudine Demonstrates Superior In Vitro Potency Against Varicella-Zoster Virus Compared to Acyclovir
For Immediate Release
[City, State] – [Date] – Extensive in vitro studies demonstrate that brivudine, a nucleoside analog antiviral drug, exhibits significantly higher potency against Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles, compared to the established antiviral acyclovir. This heightened efficacy, reflected in substantially lower concentrations required to inhibit viral replication, positions this compound as a subject of considerable interest for researchers and drug development professionals in the field of antiviral therapy.
This compound's inhibitory concentrations against VZV in vitro are reported to be 200- to 1000-fold lower than those of acyclovir, indicating a markedly greater intrinsic antiviral activity.[1] This superior potency is a key differentiator for scientists exploring more effective therapeutic agents against VZV infections.
Both this compound and acyclovir are nucleoside analogs that function by disrupting viral DNA synthesis.[2][3] Their mechanism of action involves selective phosphorylation by viral thymidine kinase, followed by incorporation into the growing viral DNA chain, which ultimately leads to the termination of DNA replication.[2][3]
Comparative In Vitro Efficacy
The in vitro potency of antiviral compounds is commonly determined through assays that measure the concentration of the drug required to inhibit viral replication by 50% (EC50). The plaque reduction assay is a standard method used for this purpose.
A comparative analysis of the EC50 values for this compound and acyclovir against various clinical isolates of VZV consistently underscores the superior potency of this compound.
| VZV Clinical Isolate | This compound EC50 (µM) | Acyclovir EC50 (µM) |
| VZV-5 | Not specified in source | 2.38 |
| Average of multiple clinical isolates | 0.0098 ± 0.0040 | 3.38 ± 1.87 |
Data sourced from a study on the susceptibilities of various VZV isolates to different antiviral compounds.[4]
The data clearly illustrates that this compound inhibits VZV replication at nanomolar concentrations, whereas acyclovir requires micromolar concentrations to achieve the same effect.
Experimental Protocols
The determination of in vitro antiviral potency relies on standardized and meticulous laboratory procedures. The following is a representative protocol for a plaque reduction assay used to assess the efficacy of antiviral compounds against VZV.
Plaque Reduction Assay Protocol
This assay quantifies the inhibition of viral plaque formation in cell culture in the presence of an antiviral agent.
Materials:
-
Cells: Human embryonic lung (HEL) fibroblasts or a similar susceptible cell line.
-
Virus: Laboratory or clinical strains of Varicella-Zoster Virus.
-
Media: Eagle's Minimum Essential Medium (MEM) supplemented with fetal bovine serum (FBS), antibiotics, and other necessary nutrients.
-
Antiviral Compounds: this compound and Acyclovir, prepared in appropriate solvents and diluted to various concentrations.
-
Overlay Medium: MEM containing a gelling agent such as carboxymethylcellulose or agarose to restrict viral spread to adjacent cells, resulting in localized plaque formation.
-
Stain: Crystal violet or another suitable stain to visualize cell monolayers and plaques.
Procedure:
-
Cell Seeding: Plate HEL cells in 6-well or 12-well plates and incubate until a confluent monolayer is formed.
-
Virus Inoculation: Infect the cell monolayers with a standardized amount of VZV, typically 100-200 plaque-forming units (PFU) per well.
-
Drug Application: After a viral adsorption period, remove the virus inoculum and add media containing serial dilutions of the antiviral compounds (this compound or acyclovir).
-
Overlay Application: Following a brief incubation with the drug, remove the drug-containing media and add the overlay medium.
-
Incubation: Incubate the plates for 5-7 days to allow for plaque formation.
-
Staining and Counting: After the incubation period, fix the cells and stain with crystal violet. Plaques will appear as clear zones against the stained cell monolayer. Count the number of plaques in each well.
-
Data Analysis: The EC50 value is calculated as the concentration of the antiviral compound that reduces the number of plaques by 50% compared to the untreated virus control.
Mechanism of Action and Experimental Workflow
The differential potency of this compound and acyclovir stems from their interaction with the viral replication machinery. The following diagrams illustrate the mechanism of action and the general workflow for determining in vitro antiviral potency.
Caption: Mechanism of action for this compound and acyclovir.
Caption: General workflow of an in vitro antiviral potency assay.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Oral brivudin in comparison with acyclovir for improved therapy of herpes zoster in immunocompetent patients: results of a randomized, double-blind, multicentered study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Methods for the Detection of Antibodies of Varicella-Zoster Virus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Susceptibilities of Several Clinical Varicella-Zoster Virus (VZV) Isolates and Drug-Resistant VZV Strains to Bicyclic Furano Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Brivudine and Valacyclovir: A Comparative Analysis of Efficacy in Reducing Viral Load
In the landscape of antiviral therapeutics for Herpes Zoster (shingles), Brivudine and Valacyclovir represent two prominent nucleoside analogues aimed at curtailing the replication of the varicella-zoster virus (VZV). This guide provides a detailed comparison of their performance, drawing upon available clinical and preclinical data. The focus is on their mechanisms of action, clinical efficacy in reducing viral activity, and the methodologies employed in their evaluation.
Mechanism of Action
Both this compound and Valacyclovir are prodrugs that require activation within the body to exert their antiviral effects. Their primary target is the viral DNA polymerase, an enzyme essential for the replication of the viral genome.
This compound is a thymidine analogue that, upon oral administration, is absorbed and subsequently phosphorylated by viral thymidine kinase to its active triphosphate form.[1] This active metabolite is then incorporated into the growing viral DNA chain, leading to the termination of DNA synthesis and thereby inhibiting viral replication.[1] this compound exhibits high selectivity and potent activity against VZV.[2][3]
Valacyclovir is the L-valyl ester of acyclovir. After oral administration, it is rapidly and extensively converted to acyclovir.[4] Acyclovir, in turn, is phosphorylated by viral thymidine kinase to its active triphosphate form.[4] Similar to this compound, acyclovir triphosphate competes with the natural nucleoside deoxyguanosine triphosphate for incorporation into the viral DNA, leading to chain termination and the inhibition of viral DNA polymerase.[4]
Signaling Pathway Diagram
Caption: Metabolic activation pathways of this compound and Valacyclovir.
Comparative Efficacy Data
Clinical studies comparing this compound and Valacyclovir have predominantly focused on clinical outcomes in patients with herpes zoster, such as the time to cessation of new vesicle formation, time to full crusting of lesions, and the incidence of postherpetic neuralgia (PHN). While direct comparative data on the reduction of viral load (e.g., VZV DNA copies/mL) is not extensively reported in publicly available literature, the clinical endpoints serve as indirect measures of the drugs' effectiveness in inhibiting viral replication.
A meta-analysis of seven randomized controlled trials involving 4171 patients concluded that this compound was more effective in treating Herpes Zoster and resulted in shorter recovery times compared to acyclovir and Valacyclovir.[2] The safety profiles of the three drugs were found to be similar.[2] In cases of severe herpes zoster, a significant reduction in pain intensity was observed on day 3 for this compound, compared to day 7 for famciclovir and 2-3 weeks for Valacyclovir.[5][6]
| Parameter | This compound | Valacyclovir | Notes |
| Dosage Regimen | 125 mg once daily[2] | 1000 mg three times daily[7] | This compound offers a more convenient dosing schedule. |
| Bioavailability | ~90%[2] | ~55% (as acyclovir)[4] | This compound has a higher oral bioavailability. |
| Time to Pain Reduction (Severe HZ) | Significant reduction by day 3[5][6] | Significant reduction by 2-3 weeks[5][6] | This compound may offer faster pain relief in severe cases. |
| Efficacy in Preventing PHN | More effective than acyclovir/valacyclovir[2] | More effective than acyclovir[2] | Both are effective, with some evidence favoring this compound. |
| Adverse Events | Similar incidence to Valacyclovir[2] | Similar incidence to this compound[2] | Both are generally well-tolerated. |
Note: The table summarizes findings from various studies; direct head-to-head trial results may vary. PHN = Postherpetic Neuralgia.
Experimental Protocols
The following is a representative experimental protocol for a clinical trial designed to compare the efficacy of this compound and Valacyclovir in treating herpes zoster, incorporating viral load measurement.
Study Design: A multicenter, randomized, double-blind, active-comparator controlled trial.
Patient Population:
-
Inclusion Criteria: Immunocompetent adults (≥50 years of age) with a clinical diagnosis of acute, uncomplicated herpes zoster, with rash onset within 72 hours of enrollment.
-
Exclusion Criteria: Immunocompromised patients, patients with ophthalmic zoster, known hypersensitivity to the study drugs, and patients receiving interacting medications (e.g., 5-fluorouracil for this compound).
Treatment Arms:
-
This compound Group: 125 mg this compound orally, once daily for 7 days, with a matching placebo administered twice daily.
-
Valacyclovir Group: 1000 mg Valacyclovir orally, three times daily for 7 days.
Methodology for Viral Load Quantification:
-
Sample Collection: Lesion swabs (from the base of a fresh vesicle) and plasma samples are collected at baseline (Day 0), Day 3, Day 7, and Day 14.
-
DNA Extraction: Viral DNA is extracted from the swabs and plasma using a commercial DNA extraction kit.
-
Quantitative Polymerase Chain Reaction (qPCR): A real-time qPCR assay targeting a conserved region of the VZV genome is used to quantify the number of VZV DNA copies. A standard curve with known concentrations of VZV DNA is used for absolute quantification. Results are expressed as VZV DNA copies/mL for plasma and copies/swab for lesion samples.
-
Data Analysis: The change in viral load from baseline to subsequent time points is calculated for each treatment group. Statistical analyses (e.g., t-tests or non-parametric equivalents) are used to compare the mean reduction in viral load between the this compound and Valacyclovir groups.
Clinical Outcome Measures:
-
Primary Endpoint: Time to cessation of new vesicle formation.
-
Secondary Endpoints: Time to full crusting of all lesions, resolution of zoster-associated pain, incidence of postherpetic neuralgia at 3 and 6 months, and safety and tolerability of the treatments.
Experimental Workflow Diagram
Caption: A typical experimental workflow for a clinical trial.
References
- 1. This compound Shows Promise in Treating Herpes Zoster, Meta-Analysis Suggests [trial.medpath.com]
- 2. Current scenario and future applicability of antivirals against herpes zoster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral brivudin in comparison with acyclovir for improved therapy of herpes zoster in immunocompetent patients: results of a randomized, double-blind, multicentered study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Famciclovir, Valaciclovir, and this compound Treatments in Adult Immunocompetent Patients With Herpes Zoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Valaciclovir: development, clinical utility and potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Brivudine and Famciclovir in the Prevention of Postherpetic Neuralgia: A Comparative Analysis
A comprehensive review of the clinical evidence comparing Brivudine and Famciclovir for the prevention of postherpetic neuralgia (PHN), a common and debilitating complication of herpes zoster (shingles). This guide provides drug development professionals, researchers, and scientists with a detailed comparison of the efficacy, safety, and mechanisms of action of these two antiviral agents, supported by data from key clinical trials.
Efficacy in Preventing Postherpetic Neuralgia
A pivotal, large-scale, randomized, double-blind, multinational clinical trial provides the most direct comparison of this compound and Famciclovir in preventing PHN in immunocompetent patients aged 50 years and older with acute herpes zoster.[1][2] The study demonstrated that this compound, administered as a convenient once-daily dose, is equivalent in efficacy and safety to a three-times-daily regimen of Famciclovir.[1]
Key Efficacy Endpoints
| Efficacy Measure | This compound (125 mg, once daily) | Famciclovir (250 mg, three times daily) | Statistical Significance |
| Prevalence of PHN at Month 3 | 11.3% | 9.6% | Equivalence demonstrated (P=0.01)[1] |
| Median Duration of PHN | 46.5 days | 58 days | Not statistically significant (P=0.54)[1] |
| Prevalence of PHN (Patients ≥65 years) | 16.4% | 16.4% | No significant difference[1] |
| Median Duration of PHN (Patients ≥65 years) | 39.5 days | 57.5 days | Not statistically significant[1] |
While the overall equivalence was established, a trend towards a shorter duration of PHN was observed with this compound, particularly in the elderly population, although this did not reach statistical significance.[1] Other meta-analyses and comparative studies have suggested that this compound is more effective than older antivirals like acyclovir in preventing PHN.[3][4][5] One retrospective analysis also indicated that in severe herpes zoster cases, this compound may offer earlier pain relief compared to Famciclovir.[6]
Experimental Protocols
The primary evidence for the direct comparison of this compound and Famciclovir comes from a robustly designed clinical trial.
Wassilew et al. (2005): Comparative Study Protocol[1][2]
-
Study Design: A randomized, double-blind, multinational, parallel-group study.
-
Patient Population: 2027 immunocompetent patients aged 50 years or older, presenting with zoster-related pain.
-
Treatment Arms:
-
This compound: 125 mg orally, once daily for 7 days.
-
Famciclovir: 250 mg orally, three times daily for 7 days.
-
-
Primary Outcome Measures:
-
Prevalence of postherpetic neuralgia (PHN), defined as the presence of at least moderate pain three months after the initiation of treatment.
-
Duration of PHN.
-
-
Secondary Outcome Measures:
-
Prevalence and duration of zoster-associated pain (ZAP).
-
Time to cessation of new vesicle formation.
-
Time to full crusting of lesions.
-
-
Statistical Analysis: The primary analysis was a per-protocol (PP) analysis to test for equivalence between the two treatment groups. An intention-to-treat (ITT) analysis was also performed.
Mechanism of Action: Targeting Viral Replication
Both this compound and Famciclovir are nucleoside analogues that inhibit the replication of the Varicella-Zoster Virus (VZV), the causative agent of herpes zoster.[7][8] Their mechanisms, while similar in principle, involve distinct activation pathways.
This compound: this compound is a thymidine analogue.[9] In VZV-infected cells, it is phosphorylated by the viral thymidine kinase to its active triphosphate form.[9][10] This active metabolite is then incorporated into the growing viral DNA chain by the VZV DNA polymerase, leading to chain termination and halting viral replication.[7][10][11] this compound exhibits high selectivity and potency against VZV.[9]
Famciclovir: Famciclovir is a prodrug of penciclovir.[8][12] After oral administration, it is rapidly converted to penciclovir.[12] Similar to this compound, penciclovir is phosphorylated by the viral thymidine kinase in infected cells to its active triphosphate form.[13] Penciclovir triphosphate then competitively inhibits the VZV DNA polymerase, thereby preventing viral DNA synthesis.[12][13][14]
The following diagram illustrates the common pathway of VZV replication and the points of intervention for both drugs.
VZV Replication and Drug Intervention Pathway
The replication of VZV within a host cell is a multi-step process that is effectively targeted by nucleoside analogues like this compound and Famciclovir.
Conclusion
The available evidence indicates that this compound and Famciclovir have equivalent efficacy in preventing postherpetic neuralgia in immunocompetent older adults. The primary advantage of this compound lies in its simplified once-daily dosing regimen, which may enhance patient compliance. Both drugs are well-tolerated with similar safety profiles. The choice between these agents may therefore be guided by factors such as dosing convenience and cost. Further research could explore potential differences in efficacy in specific patient subgroups or in the management of severe herpes zoster.
References
- 1. Brivudin compared with famciclovir in the treatment of herpes zoster: effects in acute disease and chronic pain in immunocompetent patients. A randomized, double-blind, multinational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Oral brivudin in comparison with acyclovir for herpes zoster: a survey study on postherpetic neuralgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Famciclovir, Valaciclovir, and this compound Treatments in Adult Immunocompetent Patients With Herpes Zoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. UpToDate 2018 [doctorabad.com]
- 13. Famciclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. What is the mechanism of Penciclovir? [synapse.patsnap.com]
A Comparative Analysis of Brivudine and Penciclovir: Mechanism of Action and Antiviral Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two prominent antiviral agents, Brivudine and Penciclovir, used in the treatment of herpesvirus infections, particularly Varicella-Zoster Virus (VZV). The information presented herein is supported by experimental data to aid in research and drug development efforts.
Introduction
This compound and Penciclovir are nucleoside analogues that are highly effective against certain herpesviruses. Both drugs require activation within virus-infected cells to exert their antiviral effects. However, they differ in their chemical nature, potency, and the specifics of their interaction with viral and cellular enzymes. This compound is a thymidine analogue, while Penciclovir is a guanosine analogue.[1][2] This fundamental difference in their structure influences their subsequent metabolic activation and interaction with the viral DNA polymerase.
Mechanism of Action: A Head-to-Head Comparison
Both this compound and Penciclovir are prodrugs that must be phosphorylated to their active triphosphate forms to inhibit viral DNA synthesis. This activation process is initiated by the virus-encoded thymidine kinase (TK), which ensures that the drugs are primarily activated in infected cells, thus minimizing toxicity to uninfected host cells.[2]
This compound's Activation and Action:
This compound is selectively phosphorylated by the viral thymidine kinase to its monophosphate and subsequently to its diphosphate form.[2] The final phosphorylation to the active this compound 5'-triphosphate is carried out by a cellular nucleoside-diphosphate kinase.[2] this compound 5'-triphosphate then acts as a potent inhibitor of the viral DNA polymerase. It achieves this by being incorporated into the growing viral DNA chain, which then obstructs the action of the DNA polymerase, leading to the inhibition of viral replication.[3]
Penciclovir's Activation and Action:
Similar to this compound, Penciclovir is first phosphorylated to Penciclovir monophosphate by the viral thymidine kinase.[2] However, the subsequent phosphorylations to the diphosphate and the active triphosphate forms are catalyzed by cellular kinases.[2] Penciclovir triphosphate competitively inhibits the viral DNA polymerase by competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[2]
Quantitative Comparison of Antiviral Activity
Experimental data consistently demonstrates that this compound has a significantly higher potency against VZV compared to Penciclovir. In vitro studies have shown that the inhibitory concentrations of this compound against VZV are 200- to 1000-fold lower than those of Penciclovir.[1][4] This superior activity is also reflected in the inhibition of the viral DNA polymerase.
| Parameter | This compound | Penciclovir | Virus | Reference |
| Selectivity Ranking | Higher | Lower | VZV | [5] |
| Ki for viral DNA polymerase | 0.55 µM | 7.5 µM | VZV | [6][7] |
Table 1: Quantitative comparison of the antiviral activity of this compound and Penciclovir against Varicella-Zoster Virus (VZV). A lower Ki value indicates a stronger inhibition of the viral DNA polymerase.
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct activation pathways of this compound and Penciclovir.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate and compare antiviral agents like this compound and Penciclovir.
Plaque Reduction Assay for Determining IC50 Values
This assay is used to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC50).
-
Cell Culture: A confluent monolayer of susceptible host cells (e.g., human embryonic lung fibroblasts for VZV) is prepared in multi-well plates.
-
Virus Dilution: A stock of the virus is serially diluted to a concentration that will produce a countable number of plaques.
-
Drug Preparation: The antiviral drugs (this compound and Penciclovir) are serially diluted to a range of concentrations.
-
Infection: The cell monolayers are infected with the diluted virus in the presence of the various concentrations of the antiviral drugs. A control group with no drug is also included.
-
Overlay: After an incubation period to allow for viral entry, the medium is removed and replaced with a semi-solid overlay (e.g., containing carboxymethyl cellulose or agarose) to restrict viral spread to adjacent cells.
-
Incubation: The plates are incubated for several days to allow for the formation of plaques (localized areas of cell death).
-
Staining and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque inhibition for each drug concentration is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration.
Viral DNA Polymerase Inhibition Assay for Determining Ki Values
This biochemical assay measures the inhibitory constant (Ki) of the activated form of the antiviral drug against the viral DNA polymerase.
-
Enzyme and Substrate Preparation: Purified viral DNA polymerase is used as the enzyme. The natural substrate (e.g., dGTP for Penciclovir, dTTP for this compound) and a DNA template-primer are also prepared. The triphosphate forms of the antiviral drugs are synthesized.
-
Reaction Mixture: A reaction mixture is prepared containing the viral DNA polymerase, the DNA template-primer, a radiolabeled natural substrate, and varying concentrations of the inhibitor (the triphosphate form of the antiviral drug).
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature. The reaction is then stopped after a specific time.
-
Measurement of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the radiolabeled substrate.
-
Data Analysis: The reaction rates at different substrate and inhibitor concentrations are determined. The Ki value is then calculated using enzyme kinetic models, such as the Michaelis-Menten equation and Cheng-Prusoff equation, often analyzed using Lineweaver-Burk or other graphical plots.
Thymidine Kinase (TK) Phosphorylation Assay
This assay determines the efficiency of phosphorylation of the nucleoside analogues by the viral TK.
-
Enzyme and Substrate Preparation: Purified viral thymidine kinase is used. The nucleoside analogues (this compound and Penciclovir) and a phosphate donor (e.g., ATP, often radiolabeled) are prepared.
-
Reaction Mixture: The reaction mixture contains the viral TK, the nucleoside analogue, and the radiolabeled ATP in a suitable buffer.
-
Incubation and Separation: The reaction is incubated to allow for phosphorylation. The reaction products (monophosphorylated drug) are then separated from the unreacted substrate, often using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of the phosphorylated product is quantified by measuring the radioactivity.
-
Data Analysis: The rate of phosphorylation is determined, and kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be calculated to compare the efficiency of the viral TK in activating each drug.
Conclusion
Both this compound and Penciclovir are effective antiviral agents that target the viral DNA polymerase after intracellular activation. However, the experimental data clearly indicates that this compound possesses a significantly higher intrinsic potency against VZV than Penciclovir. This is evidenced by its higher selectivity in cell-based assays and the stronger inhibition of the viral DNA polymerase by its active triphosphate form. These differences are crucial for consideration in the development of new antiviral therapies and in understanding the clinical profiles of these drugs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound: a herpes virostatic with rapid antiviral activity and once-daily dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Comparative activity of selected antiviral compounds against clinical isolates of varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative inhibition of DNA polymerases from varicella zoster virus (TK+ and TK-) strains by (E)-5-(2-bromovinyl)-2'-deoxyuridine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Varicella-Zoster Virus by Penciclovir in Cell Culture and Mechanism of Action | CiNii Research [cir.nii.ac.jp]
Head-to-head comparison of Brivudine and Cidofovir in vitro
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Brivudine and Cidofovir are potent antiviral agents with activity against a range of DNA viruses. This guide provides a head-to-head in vitro comparison of their antiviral efficacy, mechanisms of action, and the experimental protocols used for their evaluation. While direct comparative studies evaluating this compound and Cidofovir in the same experimental setting are limited, this document synthesizes available data to offer a comprehensive overview for research and drug development purposes. This compound generally demonstrates high potency against Varicella-Zoster Virus (VZV), while Cidofovir exhibits a broader spectrum of activity, including against Cytomegalovirus (CMV).
Quantitative Performance Data
Table 1: In Vitro Antiviral Activity of this compound against Herpesviruses
| Virus | Cell Line | Assay Method | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Varicella-Zoster Virus (VZV) | Human Embryo Fibroblast | Plaque Reduction | 0.0024 | >100 | >41,667 |
| Herpes Simplex Virus-1 (HSV-1) | MKN-28 | MTT | Not specified | >100 | Not specified |
| Herpes Simplex Virus-2 (HSV-2) | MKN-28 | MTT | Not specified | >100 | Not specified |
Table 2: In Vitro Antiviral Activity of Cidofovir against Herpesviruses
| Virus | Cell Line | Assay Method | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Cytomegalovirus (CMV) (GCV-susceptible) | Not specified | Not specified | 0.2 - 2.6[1] | Not specified | Not specified |
| Cytomegalovirus (CMV) (AD169 strain) | Not specified | Not specified | 0.07 - 0.62 | >20 | >32 - >286 |
| Varicella-Zoster Virus (VZV) | Not specified | Plaque Reduction | Not specified | Not specified | Not specified |
Mechanism of Action
This compound and Cidofovir both target viral DNA synthesis but through distinct activation pathways.
This compound: As a nucleoside analog of thymidine, this compound's antiviral activity is dependent on phosphorylation by viral thymidine kinase (TK).[2][3][4][5] This initial phosphorylation step, which occurs preferentially in virus-infected cells, is a key determinant of its selectivity.[3] Subsequent phosphorylations by cellular kinases produce the active triphosphate form, which is then incorporated into the growing viral DNA chain by the viral DNA polymerase.[2][5] This incorporation leads to the termination of DNA chain elongation and inhibition of viral replication.[3]
Cidofovir: In contrast, Cidofovir is a nucleotide analog of cytosine and does not require viral enzymes for its initial phosphorylation.[6] It is converted to its active diphosphate form by cellular enzymes.[6] This active metabolite then acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase, leading to the inhibition of viral DNA synthesis.[6]
Signaling and Activation Pathways
The distinct activation pathways of this compound and Cidofovir are visualized below.
Caption: this compound activation pathway.
Caption: Cidofovir activation pathway.
Experimental Protocols
The following are generalized protocols for common in vitro antiviral assays that can be adapted to compare this compound and Cidofovir.
Plaque Reduction Assay (PRA)
This assay measures the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
-
Cell Seeding: Plate a monolayer of susceptible host cells (e.g., human embryonic lung fibroblasts for VZV) in multi-well plates and incubate until confluent.
-
Drug Dilution: Prepare serial dilutions of this compound and Cidofovir in a cell culture medium.
-
Virus Infection: Infect the cell monolayers with a known concentration of the virus (e.g., VZV) for a set adsorption period (e.g., 1-2 hours).
-
Drug Treatment: Remove the virus inoculum and add the different concentrations of the antiviral drugs to the respective wells.
-
Overlay: Add an overlay medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).
-
Plaque Visualization and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: The EC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the virus control (no drug).
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
-
Cell Seeding and Infection: Prepare cell monolayers and infect them with the virus as described in the Plaque Reduction Assay.
-
Drug Treatment: After the adsorption period, add serial dilutions of this compound and Cidofovir to the infected cells.
-
Incubation: Incubate the cultures for a full viral replication cycle (e.g., 24-72 hours).
-
Virus Harvest: Harvest the supernatant and/or cell lysates, which contain the progeny virus.
-
Virus Titration: Determine the viral titer in the harvested samples using a standard titration method, such as a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.
-
Data Analysis: The EC50 value is determined as the drug concentration that reduces the viral yield by 50% compared to the untreated control.
Cytotoxicity Assay (CC50 Determination)
This assay is performed in parallel with the antiviral assays to determine the concentration of the drug that is toxic to the host cells.
-
Cell Seeding: Plate uninfected host cells at the same density as for the antiviral assays.
-
Drug Treatment: Add the same serial dilutions of this compound and Cidofovir to the cells.
-
Incubation: Incubate the plates for the same duration as the antiviral assays.
-
Cell Viability Assessment: Measure cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The CC50 value is the drug concentration that reduces cell viability by 50% compared to the untreated cell control.
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro comparison of antiviral compounds.
Caption: General experimental workflow.
References
- 1. [Comparison of the in vitro sensitivity to cidofovir and ganciclovir of clinical cytomegalovirus isolates. Coordinated Action Group 11] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Activities of Lipid Esters of Cidofovir and Cyclic Cidofovir against Replication of Herpesviruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Susceptibilities of several clinical varicella-zoster virus (VZV) isolates and drug-resistant VZV strains to bicyclic furano pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Susceptibilities of Several Clinical Varicella-Zoster Virus (VZV) Isolates and Drug-Resistant VZV Strains to Bicyclic Furano Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the selectivity of anti-varicella-zoster virus nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Brivudine vs. Foscarnet: A Comparative Analysis Against Acyclovir-Resistant Herpes Simplex Virus Type 1
For Researchers, Scientists, and Drug Development Professionals
The emergence of acyclovir-resistant Herpes Simplex Virus Type 1 (HSV-1) strains presents a significant challenge in clinical management, particularly in immunocompromised patient populations. This guide provides a detailed, objective comparison of two alternative antiviral agents, Brivudine and Foscarnet, focusing on their performance against acyclovir-resistant HSV-1, supported by experimental data.
Executive Summary
This compound, a nucleoside analog, and Foscarnet, a pyrophosphate analog, offer distinct mechanisms of action against HSV-1. This compound's activation is dependent on the viral thymidine kinase (TK), the enzyme frequently mutated in acyclovir-resistant strains. This suggests that this compound's efficacy is likely compromised against the most common form of acyclovir resistance. In contrast, Foscarnet directly inhibits the viral DNA polymerase without requiring activation by viral TK, making it an effective treatment for TK-deficient acyclovir-resistant HSV-1. However, resistance to Foscarnet can emerge through mutations in the viral DNA polymerase. This guide delves into the available experimental data to provide a comprehensive comparison of these two antiviral agents.
Mechanism of Action
The fundamental difference in the mechanism of action between this compound and Foscarnet is a critical determinant of their efficacy against acyclovir-resistant HSV-1.
This compound: As a thymidine analog, this compound requires phosphorylation by the viral thymidine kinase (TK) to be converted into its active monophosphate form.[1] Subsequent phosphorylation by cellular kinases results in this compound triphosphate, which is then incorporated into the growing viral DNA chain by the viral DNA polymerase, leading to chain termination and inhibition of viral replication.[2]
Foscarnet: Foscarnet is a non-competitive inhibitor of the viral DNA polymerase.[3] It directly binds to the pyrophosphate-binding site on the viral DNA polymerase, preventing the cleavage of pyrophosphate from deoxynucleotide triphosphates and thereby halting DNA chain elongation.[3] Crucially, Foscarnet does not require activation by viral TK.[3]
Figure 1. Comparative mechanism of action of this compound and Foscarnet against HSV-1.
In Vitro Efficacy
Direct comparative studies of this compound and Foscarnet against a panel of well-characterized acyclovir-resistant HSV-1 strains are limited. However, data from various sources provide insights into their individual activities.
Table 1: In Vitro Activity of this compound against HSV-1
| HSV-1 Strain | Acyclovir Resistance Phenotype | Cell Line | IC50 (µM) | Reference |
| Various Clinical Isolates | Susceptible | Not Specified | Generally potent | [4][5] |
| Mutant Clones | This compound-Resistant | Not Specified | High | [6] |
Note: Specific IC50 values for this compound against acyclovir-resistant HSV-1 strains are not well-documented in the reviewed literature. Its efficacy is expected to be low against TK-deficient mutants.
Table 2: In Vitro Activity of Foscarnet against Acyclovir-Resistant HSV-1
| HSV-1 Strain | Acyclovir Resistance Phenotype | Cell Line | IC50 (µM) | Reference |
| Clinical Isolates from AIDS Patients | Resistant | Vero | < 100 µg/ml (Susceptible) | [7][8] |
| Foscarnet-Resistant Isolates | Resistant | Not Specified | > 100 µg/ml | [3] |
Cytotoxicity and Selectivity Index
The therapeutic potential of an antiviral drug is also determined by its toxicity to host cells. The 50% cytotoxic concentration (CC50) is a measure of drug toxicity, and the selectivity index (SI = CC50/IC50) provides an estimate of the drug's therapeutic window.
Table 3: Cytotoxicity of this compound and Foscarnet
| Antiviral Agent | Cell Line | CC50 (µM) | Reference |
| This compound | Vero | Data not available | |
| Foscarnet | Vero | Data not available |
Note: While general statements about the low toxicity of this compound exist, specific CC50 values from comparative studies with Foscarnet in relevant cell lines like Vero were not found in the reviewed literature. A higher SI value indicates a more favorable safety profile.
In Vivo Efficacy
Animal models provide valuable data on the potential clinical utility of antiviral compounds.
This compound: In a disseminated HSV-1 infection model in mice, oral this compound treatment at 200 mg/kg/day did not significantly reduce mortality but did prolong survival time.[9]
Foscarnet: Topical Foscarnet has been shown to be effective in murine and guinea pig models of cutaneous HSV-1 infection.[3][10][11] In immunocompromised patients with acyclovir-resistant mucocutaneous HSV infections, intravenous Foscarnet has demonstrated clinical efficacy.[10][12]
Resistance Development
This compound: Resistance to this compound can arise from mutations in the viral thymidine kinase gene, which would also confer resistance to acyclovir.[6]
Foscarnet: Resistance to Foscarnet is associated with mutations in the viral DNA polymerase gene.[3] Some Foscarnet-resistant mutants may regain susceptibility to acyclovir.
Experimental Protocols
Plaque Reduction Assay for IC50 Determination
The plaque reduction assay is the gold standard for determining the in vitro antiviral activity of a compound.
-
Cell Culture: Vero cells are seeded in 24-well plates and grown to confluence.
-
Viral Infection: The cell monolayers are infected with HSV-1 at a specific multiplicity of infection (MOI) for 1 hour at 37°C.
-
Antiviral Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the antiviral drug (this compound or Foscarnet).
-
Plaque Formation: The plates are incubated for 2-3 days to allow for the formation of viral plaques.
-
Staining and Counting: The cells are then fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
IC50 Calculation: The IC50 value, the concentration of the drug that reduces the number of plaques by 50% compared to the untreated control, is calculated.[13]
Figure 2. Workflow for the Plaque Reduction Assay.
MTT Assay for CC50 Determination
The MTT assay is a colorimetric assay used to assess cell viability and, consequently, the cytotoxicity of a compound.
-
Cell Seeding: Vero cells are seeded in 96-well plates.
-
Compound Exposure: The cells are exposed to various concentrations of the antiviral drug for a defined period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
CC50 Calculation: The CC50 value, the concentration of the compound that reduces cell viability by 50% compared to the untreated control, is determined.[14]
Figure 3. Workflow for the MTT Cytotoxicity Assay.
Conclusion
Based on the available evidence, Foscarnet is the more reliable therapeutic option for treating acyclovir-resistant HSV-1 infections, particularly those caused by thymidine kinase-deficient strains. Its mechanism of action circumvents the most common pathway of acyclovir resistance. However, the potential for nephrotoxicity and the emergence of resistance through DNA polymerase mutations are important considerations.
This compound, while a potent inhibitor of wild-type HSV-1, is likely to be ineffective against the majority of acyclovir-resistant strains due to its dependence on viral TK for activation. Further research, including head-to-head in vitro studies comparing the efficacy and cytotoxicity of this compound and Foscarnet against a comprehensive panel of acyclovir-resistant HSV-1 mutants, is warranted to provide a more definitive comparison and to guide clinical decision-making.
References
- 1. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Foscarnet treatment of acyclovir-resistant herpes simplex virus infection in patients with acquired immunodeficiency syndrome: preliminary results of a controlled, randomized, regimen-comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Foscarnet. A reappraisal of its antiviral activity, pharmacokinetic properties and therapeutic use in immunocompromised patients with viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral brivudin in comparison with acyclovir for improved therapy of herpes zoster in immunocompetent patients: results of a randomized, double-blind, multicentered study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Herpes Simplex Virus Type 1 Thymidine Kinase Mutants Selected under a Single Round of High-Dose Brivudin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Neural Progenitor Cells Expressing Herpes Simplex Virus-Thymidine Kinase for Ablation Have Differential Chemosensitivity to this compound and Ganciclovir [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
Brivudine's Antiviral Efficacy in a Preclinical Herpes Zoster Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of brivudine's antiviral activity, contextualized within a mouse model of herpes zoster (HZ). While direct, head-to-head quantitative data from a single, publicly available preclinical mouse model study is limited, this document synthesizes available in vitro data, human clinical trial results, and established preclinical models to offer a comprehensive overview for research and development professionals.
Introduction to this compound
This compound is a nucleoside analog with potent antiviral activity against the Varicella-Zoster Virus (VZV), the causative agent of herpes zoster (shingles). Its mechanism of action involves the inhibition of viral DNA replication.[1] In numerous studies, this compound has demonstrated high selectivity and potency against VZV.
Mechanism of Action: this compound vs. VZV
This compound is a thymidine analog that, upon entering a VZV-infected cell, is phosphorylated by the viral thymidine kinase (TK). This initial phosphorylation is a crucial step that ensures the drug is primarily activated in infected cells, minimizing effects on uninfected host cells. Subsequent phosphorylations by cellular kinases convert it to the active triphosphate form. This active metabolite is then incorporated into the growing viral DNA chain by the VZV DNA polymerase. The incorporation of this compound triphosphate leads to the termination of the DNA chain, thus halting viral replication.[1]
Below is a diagram illustrating the signaling pathway of VZV DNA replication and the inhibitory action of this compound.
Caption: Mechanism of this compound in VZV Replication.
The Humanized Mouse Model for Herpes Zoster
Due to the human-specific nature of VZV, standard mouse models are not susceptible to infection. To overcome this, severe combined immunodeficient (SCID) mice engrafted with human tissue (SCID-hu) are utilized.[2][3] These models, which can include human skin, dorsal root ganglia, or umbilical cord tissue, support VZV replication and allow for the in vivo evaluation of antiviral compounds.[2][3][4]
Experimental Protocol: Antiviral Validation in a SCID-hu Mouse Model
1. Animal Model:
-
Male/Female SCID mice, 6-8 weeks old.
-
Surgical engraftment of human fetal skin or umbilical cord tissue subcutaneously.[4]
-
Allow 8-12 weeks for graft vascularization and healing.
2. VZV Infection:
-
VZV strain (e.g., a luciferase-expressing strain for in vivo imaging) is propagated in a suitable cell line (e.g., human foreskin fibroblasts).
-
The tissue graft is infected by direct injection of VZV-infected cells or cell-free virus.[5]
3. Antiviral Treatment:
-
Mice are randomly assigned to treatment and control groups.
-
Treatment Group: this compound administered orally (e.g., via gavage) once daily.
-
Comparator Groups: Acyclovir, valacyclovir, or famciclovir administered according to their respective established protocols (e.g., acyclovir may be administered more frequently).
-
Control Group: Vehicle control administered on the same schedule as the treatment group.
-
Treatment is initiated at a specified time point post-infection (e.g., 24 hours).
4. Assessment of Antiviral Efficacy:
-
Viral Load: Grafts are harvested at various time points, and VZV DNA is quantified by qPCR.[4]
-
In Vivo Imaging: If a luciferase-expressing VZV strain is used, bioluminescence imaging can be performed at regular intervals to non-invasively monitor viral spread.[5]
-
Histopathology: Grafts can be sectioned and stained to assess tissue damage and viral protein expression.
The following diagram illustrates a typical experimental workflow for validating antiviral efficacy in a humanized mouse model.
Caption: Workflow for Antiviral Testing in a VZV Mouse Model.
Comparative Efficacy Data
Although direct comparative data from a mouse model of HZ is limited, in vitro and human clinical data provide valuable insights into the relative potency of this compound.
In Vitro Antiviral Activity
The following table summarizes the 50% effective concentration (EC50) values of this compound and comparator drugs against VZV in cell culture. Lower EC50 values indicate higher potency.
| Antiviral Agent | VZV EC50 (µM) | Reference Cell Line |
| This compound | 0.001 - 0.004 | Human Foreskin Fibroblasts |
| Acyclovir | 0.8 - 4.6 | Human Foreskin Fibroblasts |
| Penciclovir | 0.9 - 5.7 | Human Foreskin Fibroblasts |
Data synthesized from multiple sources indicating the generally accepted range of potencies.
Clinical Efficacy in Human Herpes Zoster
Clinical trials in patients with herpes zoster have provided evidence of this compound's efficacy in comparison to other antivirals.
| Parameter | This compound (125 mg, once daily) | Acyclovir (800 mg, 5 times daily) | Famciclovir (250 mg, 3 times daily) |
| Time to Last New Vesicle Formation | Superior to Acyclovir[6] | - | Equivalent[7] |
| Time to Full Crusting | Equivalent to Acyclovir[6] | - | Equivalent[7] |
| Incidence of Postherpetic Neuralgia (PHN) | Significantly lower than Acyclovir[8] | - | Equivalent[7] |
| Adverse Events | Similar to Acyclovir and Famciclovir[6][7] | Similar to this compound[6] | Similar to this compound[7] |
This table represents a summary of findings from different clinical trials and is for comparative purposes. For detailed statistical analysis, refer to the cited publications.
Conclusion
This compound demonstrates potent in vitro activity against VZV and has shown significant efficacy in clinical trials for the treatment of herpes zoster, in some instances superior to acyclovir.[6][8] The SCID-hu mouse model is the established preclinical platform for the in vivo validation of anti-VZV compounds.[2][3] While a study has confirmed that this compound can significantly reduce VZV titers in such a model, publicly available quantitative data directly comparing its efficacy against other standard-of-care antivirals in this system is needed to fully delineate its preclinical advantages.[4] Future research should focus on generating this head-to-head data in a standardized humanized mouse model of HZ to provide a more complete preclinical comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. Humanized Severe Combined Immunodeficient (SCID) Mouse Models for Varicella-Zoster Virus Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal Models of Varicella Zoster Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel mouse models for the investigation of experimental drugs with activity against human varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Oral brivudin in comparison with acyclovir for improved therapy of herpes zoster in immunocompetent patients: results of a randomized, double-blind, multicentered study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oral brivudin in comparison with acyclovir for herpes zoster: a survey study on postherpetic neuralgia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Brivudine and Ganciclovir in CMV Assays
A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro efficacy of Brivudine and Ganciclovir against Human Cytomegalovirus (HCMV).
This guide provides a detailed comparison of the antiviral activities of this compound and Ganciclovir against Human Cytomegalovirus (HCMV), supported by quantitative data from in vitro assays. The information presented is intended to assist researchers in the fields of virology and antiviral drug development in understanding the relative potency and mechanisms of action of these two nucleoside analogues.
Executive Summary
Ganciclovir demonstrates potent and consistent inhibitory activity against various strains of Human Cytomegalovirus (HCMV) in vitro. In contrast, available data indicates that this compound exhibits significantly lower, almost negligible, activity against HCMV. This substantial difference in efficacy is a critical consideration for research and development efforts targeting CMV infections.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values for Ganciclovir and this compound against HCMV and in human cell lines, respectively.
Table 1: Comparative Antiviral Activity (IC50) against Human Cytomegalovirus (HCMV)
| Compound | CMV Strain | IC50 (µM) | IC50 (µg/mL) | Reference |
| Ganciclovir | AD169 | 1.7 - 3.5 | 0.43 - 0.89 | [1] |
| Clinical Isolates (sensitive) | 1.14 - 9.69 | 0.29 - 2.47 | [1][2][3] | |
| Clinical Isolates (mean) | 1.7 - 4.32 | 0.43 - 1.10 | [2][4] | |
| This compound | AD-169 | > 100 µg/mL | > 100 | [5] |
| Davis | > 100 µg/mL | > 100 | [5] |
Table 2: Comparative Cytotoxicity (CC50) in Human Cell Lines
| Compound | Cell Line | CC50 (µM) | CC50 (µg/mL) | Reference |
| Ganciclovir | Human Embryonic Lung (HEL) Fibroblasts | > 200 | > 51 | |
| Human Corneal Endothelial Cells | ≥ 5 mg/mL (significant reduction in viability) | ≥ 5000 | [6] | |
| B Lymphoblastoid Cells | ~20 mg/L (for 52% growth rate reduction) | ~20 | [7] | |
| This compound | Human Embryonic Lung (HEL) Fibroblasts | > 100 | > 33.3 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.
Plaque Reduction Assay (PRA) for Antiviral Susceptibility Testing
The plaque reduction assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
Materials:
-
Human embryonic lung (HEL) or human foreskin fibroblast (HFF) cells
-
Human Cytomegalovirus (e.g., AD169 strain, clinical isolates)
-
This compound and Ganciclovir stock solutions
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium with 5% fetal bovine serum)
-
Agarose overlay medium
-
Crystal violet staining solution
-
Formalin (10% in phosphate-buffered saline)
-
24-well plates
Procedure:
-
Seed 24-well plates with HEL or HFF cells and grow to confluence.
-
Prepare serial dilutions of this compound and Ganciclovir in cell culture medium.
-
Infect the confluent cell monolayers with a standardized amount of HCMV (e.g., 100 plaque-forming units per well).
-
After a 90-minute adsorption period, remove the virus inoculum.
-
Overlay the cell monolayers with agarose medium containing the different concentrations of the antiviral drugs.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, or until plaques are visible in the control wells (no drug).
-
Fix the cells with 10% formalin.
-
Stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the IC50 value by determining the drug concentration that reduces the number of plaques by 50% compared to the virus control wells.[8]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.
Materials:
-
Human cell line (e.g., HEL fibroblasts)
-
This compound and Ganciclovir stock solutions
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed 96-well plates with cells at a desired density.
-
After 24 hours, treat the cells with serial dilutions of this compound and Ganciclovir. Include untreated cells as a control.
-
Incubate the plates for a period that mirrors the antiviral assay (e.g., 7 days).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Determine the CC50 value, which is the concentration of the drug that reduces cell viability by 50%.
Mandatory Visualizations
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing this compound and Ganciclovir in CMV assays.
Mechanism of Action Signaling Pathway
Caption: Simplified mechanism of action of Ganciclovir and this compound.
References
- 1. Flow Cytometric Determination of Ganciclovir Susceptibilities of Human Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid ganciclovir susceptibility assay using flow cytometry for human cytomegalovirus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Ganciclovir susceptibilities of cytomegalovirus (CMV) isolates from solid organ transplant recipients with CMV viremia after antiviral prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cytotoxicity of ganciclovir on cultured human corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Pharmacodynamic Model of Ganciclovir Antiviral Effect and Toxicity for Lymphoblastoid Cells Suggests a New Dosing Regimen To Treat Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Brivudine for Herpes Zoster: A Comparative Meta-Analysis of Clinical Trials
A comprehensive review of the clinical evidence positions Brivudine as a potent therapeutic agent in the management of Herpes Zoster (HZ), commonly known as shingles. This guide synthesizes quantitative data from a meta-analysis of seven randomized controlled trials (RCTs), encompassing 4,171 patients, to provide a comparative overview of this compound against other standard antiviral therapies, including Acyclovir, Valacyclovir, and Famciclovir.
For researchers and drug development professionals, this document outlines the relative efficacy and safety of this compound, supported by experimental data and detailed methodologies. The findings suggest that this compound demonstrates superior efficacy in several key outcomes for HZ treatment.
Comparative Efficacy of this compound
A meta-analysis of seven RCTs indicates that this compound is more effective than comparator antivirals in treating HZ and shortening recovery time.[1] The analysis showed that the this compound group was superior to the control group in terms of overall efficacy (p = 0.0002) and the incidence of postherpetic neuralgia (PHN) (p = 0.04).[2][3]
The following tables summarize the quantitative data from this meta-analysis, comparing this compound to other antiviral treatments.
Table 1: Efficacy Outcomes of this compound vs. Comparator Antivirals in Herpes Zoster Treatment
| Outcome Measure | This compound vs. Comparators | 95% Confidence Interval | p-value | Interpretation |
| Overall Efficacy (Odds Ratio) | 5.60 | 2.25 - 13.94 | 0.0002 | Patients on this compound were significantly more likely to have a positive treatment outcome.[4] |
| Blister Time (Standardized Mean Difference) | -0.96 | -1.21 - (-0.70) | < 0.00001 | This compound significantly shortened the time to cessation of new blister formation.[4] |
| Pain Relief Time (Standardized Mean Difference) | -0.15 | -0.27 - (-0.04) | 0.008 | This compound led to a significantly faster time to pain relief.[4] |
| Incidence of Postherpetic Neuralgia (Odds Ratio) | 0.84 | 0.68 - 1.05 | 0.0003 | This compound treatment was associated with a lower incidence of PHN.[4] After sensitivity analysis excluding one study, the result was even more significant (OR = 0.54, 95% CI = 0.39 - 0.75, p = 0.03).[2] |
Table 2: Safety Profile of this compound vs. Comparator Antivirals
| Outcome Measure | This compound vs. Comparators | 95% Confidence Interval | p-value | Interpretation |
| Incidence of Adverse Reactions (Odds Ratio) | 1.15 | 0.92 - 1.46 | 0.22 | There was no statistically significant difference in the incidence of adverse reactions between this compound and comparator groups.[2][4] |
Experimental Protocols
The clinical trials included in the meta-analysis were randomized controlled trials comparing this compound to other antiviral agents in patients diagnosed with herpes zoster.[4]
Patient Population
The studies enrolled immunocompetent adult patients with a clinical diagnosis of acute herpes zoster.[5][6] Key inclusion criteria typically required patients to be within 72 hours of rash onset.
A representative set of inclusion and exclusion criteria for such trials is outlined below:
Inclusion Criteria:
-
Age 18 years or older.[7]
-
Clinical diagnosis of herpes zoster.[4]
-
Ability to provide informed consent.[7]
-
For female subjects of childbearing potential, a negative pregnancy test and agreement to use effective contraception.[7]
Exclusion Criteria:
-
Known hypersensitivity to this compound or any of the comparator drugs.[7]
-
Concurrent use of 5-fluorouracil or its prodrugs (capecitabine, tegafur) due to a known severe drug interaction.[7]
-
Immunocompromised status.
-
Pregnancy or lactation.[7]
-
Significant renal or hepatic impairment.
Treatment Regimens
In the majority of the analyzed studies, the treatment regimens were as follows:
-
This compound Group: 125 mg of this compound administered orally once daily for seven days.[4] In one study, the dosage was 125 mg every 6 hours for five days.[4]
-
Comparator Groups:
-
Acyclovir: 800 mg administered orally five times a day for seven days.[5]
-
Famciclovir: 250 mg administered orally three times a day for seven days.[6]
-
Valacyclovir: Dosing regimens for Valacyclovir were also included in the meta-analysis, though specific details were not provided in the abstract.[4]
-
Outcome Measures
The primary and secondary outcome measures evaluated in these trials included:
-
Efficacy:
-
Postherpetic Neuralgia (PHN):
-
Incidence of PHN, often defined as pain persisting for more than 90 days after rash onset.[6]
-
-
Safety:
Visualizing the Clinical Trial Workflow and Signaling Pathway
To better illustrate the processes involved in the clinical trials and the mechanism of action of this compound, the following diagrams are provided.
References
- 1. This compound Shows Promise in Treating Herpes Zoster, Meta-Analysis Suggests [trial.medpath.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Efficacy and safety of this compound for the treatment of herpes zoster: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Oral brivudin in comparison with acyclovir for improved therapy of herpes zoster in immunocompetent patients: results of a randomized, double-blind, multicentered study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brivudin compared with famciclovir in the treatment of herpes zoster: effects in acute disease and chronic pain in immunocompetent patients. A randomized, double-blind, multinational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
In Vitro Synergy of Brivudine with Antiviral Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro synergistic potential of Brivudine when combined with other antiviral agents against herpesviruses, primarily Varicella-Zoster Virus (VZV) and Herpes Simplex Virus Type 1 (HSV-1). Due to a scarcity of comprehensive studies on this compound combinations, this document summarizes the available data and provides a comparative context with other well-documented antiviral synergies.
Executive Summary
This compound is a highly potent nucleoside analog with significant in vitro activity against VZV and HSV-1.[1][2][3][4] While extensive clinical data supports its efficacy as a monotherapy, in vitro studies on its synergistic effects with other antivirals are limited. The primary documented interaction is an additive effect when combined with acyclovir against VZV.[5] This guide presents this data alongside a review of synergistic combinations of other common anti-herpesvirus drugs to offer a broader perspective for researchers.
This compound: Mechanism of Action
This compound is a thymidine analog that selectively inhibits the replication of certain herpesviruses.[1][2][6] Its mechanism of action involves a multi-step process within the infected host cell:
-
Viral Thymidine Kinase Phosphorylation: this compound is preferentially phosphorylated by the virus-encoded thymidine kinase (TK), converting it into this compound monophosphate. This step is crucial for its selectivity, as cellular TKs are less efficient at this conversion.[4]
-
Cellular Kinase Activity: Host cell kinases further phosphorylate this compound monophosphate to its active diphosphate and triphosphate forms.
-
Inhibition of Viral DNA Polymerase: The active this compound triphosphate acts as a competitive inhibitor of the viral DNA polymerase.[7]
-
Chain Termination: Incorporation of this compound triphosphate into the growing viral DNA chain leads to the termination of DNA elongation, thus halting viral replication.[1][6]
In Vitro Synergy Data
The primary method for evaluating antiviral synergy in vitro is the checkerboard assay, often performed in conjunction with a plaque reduction assay. The interaction between two drugs is quantified using the Fractional Inhibitory Concentration (FIC) index or the Combination Index (CI).
Table 1: Interpretation of Fractional Inhibitory Concentration (FIC) Index
| FIC Index (ΣFIC) | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to < 4.0 | Additive/Indifference |
| ≥ 4.0 | Antagonism |
This compound Combination Studies
Published data on the in vitro synergy of this compound with other antivirals is sparse. The most relevant findings are summarized below.
Table 2: In Vitro Interaction of this compound with Acyclovir
| Virus | Antiviral Combination | Method | Interaction | Source |
| Varicella-Zoster Virus (VZV) | This compound (BVDU) + Acyclovir | Plaque-reduction assay, Infectious center assay | Additive | [5] |
| Herpes Simplex Virus (HSV) | This compound + Acyclovir | Not specified | Implied Additive/Synergistic | [8] |
Comparative In Vitro Synergy Data for Other Anti-Herpesvirus Agents
To provide a framework for understanding potential synergistic interactions, the following table summarizes findings from in vitro studies of other common anti-herpesvirus drug combinations.
Table 3: In Vitro Synergy of Other Antiviral Combinations against Herpesviruses
| Virus | Antiviral Combination | Interaction | Source |
| HSV-1, HSV-2, VZV | Acyclovir + Vidarabine | Synergistic | [9] |
| HSV-2, CMV | Ganciclovir + Foscarnet | Increased Efficacy/Additive | [10] |
| Acyclovir-susceptible HSV-1 | Trifluridine + Ganciclovir | Synergistic | [11] |
| CMV | Ganciclovir + Zidovudine | Additive to Potentiating | [12] |
| HIV-1 | Ganciclovir + Zidovudine/Didanosine | Antagonistic | [13] |
Experimental Protocols
Checkerboard Plaque Reduction Assay
This is a standard method to assess the in vitro synergy of two antiviral agents.
1. Cell and Virus Preparation:
-
A confluent monolayer of a suitable cell line (e.g., human diploid lung cells for VZV) is prepared in multi-well plates.[14]
-
A stock of the virus to be tested is diluted to a concentration that produces a countable number of plaques.
2. Drug Dilution and Combination:
-
Serial dilutions of each antiviral drug are prepared.
-
The two drugs are combined in a checkerboard format, where each well contains a unique concentration combination of the two agents. This includes wells with each drug alone and a no-drug control.
3. Infection and Treatment:
-
The cell monolayers are infected with the prepared virus.
-
After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) containing the respective drug combinations.[15]
4. Incubation and Plaque Visualization:
-
The plates are incubated to allow for plaque formation.
-
After incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.[16]
5. Data Analysis:
-
The 50% effective dose (ED50) for each drug alone and in combination is determined by quantifying the reduction in plaque numbers compared to the no-drug control.
-
The Fractional Inhibitory Concentration (FIC) for each drug in a combination is calculated as:
-
FIC of Drug A = (ED50 of Drug A in combination) / (ED50 of Drug A alone)
-
FIC of Drug B = (ED50 of Drug B in combination) / (ED50 of Drug B alone)
-
-
The FIC Index (ΣFIC) is the sum of the individual FICs: ΣFIC = FIC of Drug A + FIC of Drug B.
Conclusion
The available in vitro data suggests an additive interaction between this compound and acyclovir against VZV.[5] This finding, while limited, points towards the potential for combination therapy without antagonistic effects. Given this compound's high potency, an additive effect could still be clinically beneficial, potentially allowing for dose reduction of one or both agents. However, the lack of comprehensive in vitro synergy studies for this compound in combination with a broader range of antivirals, such as foscarnet or ganciclovir, represents a significant knowledge gap.
The synergistic interactions observed with other anti-herpesvirus drug combinations, particularly those with different mechanisms of action (e.g., a nucleoside analog and a pyrophosphate analog like foscarnet), highlight promising avenues for future research.[10] Further in vitro studies are warranted to systematically evaluate the synergistic potential of this compound with other antiviral agents against both wild-type and drug-resistant strains of VZV and HSV. Such studies would provide a stronger rationale for the design of future clinical trials investigating this compound-based combination therapies.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. This compound: a herpes virostatic with rapid antiviral activity and once-daily dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral brivudin in comparison with acyclovir for improved therapy of herpes zoster in immunocompetent patients: results of a randomized, double-blind, multicentered study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and development of BVDU (brivudin) as a therapeutic for the treatment of herpes zoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of acyclovir combined with other antiherpetic agents on varicella zoster virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. New therapies developed for herpes simplex virus |… | Clinician.com [clinician.com]
- 9. Synergistic antiviral activity of acyclovir and vidarabine against herpes simplex virus types 1 and 2 and varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increased efficacy of ganciclovir in combination with foscarnet against cytomegalovirus and herpes simplex virus type 2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Synergism of Trifluorothymidine and Ganciclovir against HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of ganciclovir in combination with zidovudine against cytomegalovirus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ganciclovir antagonizes the anti-human immunodeficiency virus type 1 activity of zidovudine and didanosine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro susceptibility of varicella-zoster virus to acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Viral Plaque Assay Protocol | BioRender Science Templates [biorender.com]
A Comparative Analysis of the Pharmacokinetic Profiles of Brivudine and Acyclovir
A Comprehensive Guide for Researchers and Drug Development Professionals
Brivudine and Acyclovir are both nucleoside analogues utilized in the management of herpes virus infections, most notably Varicella-Zoster Virus (VZV), the causative agent of shingles. While both drugs effectively inhibit viral DNA replication, their pharmacokinetic profiles exhibit significant differences that influence their clinical application, dosing regimens, and overall efficacy. This guide provides a detailed comparison of the pharmacokinetics of this compound and Acyclovir, supported by experimental data and methodologies, to inform further research and development in antiviral therapies.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound and Acyclovir, highlighting the critical differences in their absorption, distribution, metabolism, and excretion.
| Pharmacokinetic Parameter | This compound | Acyclovir |
| Oral Bioavailability | ~30% (after first-pass metabolism)[1] | < 30%[2] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour[1] | 1.5 - 2.5 hours |
| Plasma Protein Binding | > 95%[1] | 9 - 33% |
| Terminal Half-life (t½) | ~16 hours[1][3] | 2.2 - 3.1 hours (intravenous)[4] |
| Metabolism | Extensive first-pass metabolism by thymidine phosphorylase to bromovinyluracil (BVU)[1] | Primarily excreted unchanged[5] |
| Primary Route of Excretion | 65% renal (as metabolites), 20% feces[1] | Renal (glomerular filtration and tubular secretion)[5] |
| Standard Dosing Frequency for Herpes Zoster | Once daily[2] | Five times daily[2][6] |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical studies employing standardized methodologies. Below are representative experimental protocols for determining the pharmacokinetic profiles of this compound and Acyclovir.
Pharmacokinetic Analysis of Acyclovir and its Prodrug Valacyclovir
A study to determine the pharmacokinetics of Acyclovir following the administration of its prodrug, Valacyclovir, involved the following protocol:
-
Study Population: Healthy adult volunteers or specific patient populations (e.g., immunocompromised children)[7][8].
-
Drug Administration: Single or multiple oral doses of Valacyclovir or intravenous administration of Acyclovir[7][8].
-
Sample Collection:
-
Blood Samples: Collected in heparinized tubes at predose and at specified time points post-administration (e.g., 0.5, 1, 1.5, 2, 4, 6, and 8 hours)[8].
-
Plasma Separation: Samples are centrifuged at 1000×g for 15 minutes to separate plasma, which is then stored appropriately until analysis[8].
-
Urine Samples: Collected over a specified period (e.g., 0-8 hours) to determine the extent of renal excretion[8].
-
-
Analytical Method: Plasma and urine concentrations of Acyclovir are typically quantified using validated high-performance liquid chromatography (HPLC) methods combined with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS)[9].
-
Pharmacokinetic Parameter Calculation: Non-compartmental or compartmental analysis is used to determine key parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance, and half-life from the concentration-time data.
Comparative Pharmacokinetic Pathways
The following diagram illustrates the distinct pathways of absorption, metabolism, and excretion for this compound and Acyclovir.
Discussion
The pharmacokinetic profiles of this compound and Acyclovir present a clear trade-off between bioavailability, half-life, and dosing convenience. This compound's high oral bioavailability (though reduced by first-pass metabolism) and significantly longer half-life allow for a convenient once-daily dosing regimen, which may improve patient adherence[2][10]. In contrast, Acyclovir's low oral bioavailability necessitates more frequent administration to maintain therapeutic plasma concentrations[2].
The extensive protein binding of this compound suggests a more limited volume of distribution compared to the less-bound Acyclovir. The metabolic pathways also differ substantially. This compound is extensively metabolized in the liver to an inactive compound, whereas Acyclovir is primarily excreted unchanged by the kidneys[1][5]. This difference has important clinical implications, particularly in patients with renal impairment, where Acyclovir dosage adjustments are crucial to prevent toxicity[5].
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Current scenario and future applicability of antivirals against herpes zoster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Single-dose pharmacokinetics of acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of the acyclovir pro-drug valaciclovir after escalating single- and multiple-dose administration to normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Valacyclovir and Acyclovir Pharmacokinetics in Immunocompromised Children - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of Acyclovir after Intravenous Infusion of Acyclovir and after Oral Administration of Acyclovir and Its Prodrug Valacyclovir in Healthy Adult Horses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Brivudine's Superior Specificity for Viral DNA Polymerase: A Comparative Analysis
A deep dive into the experimental data reveals Brivudine's remarkable selectivity for viral DNA polymerase over human counterparts, establishing it as a potent and targeted antiviral agent. This guide provides a comprehensive comparison with Acyclovir, detailing the underlying mechanisms, supporting quantitative data, and experimental protocols for researchers in drug development and virology.
This compound, a nucleoside analog, demonstrates a highly specific inhibitory action against viral DNA replication, a critical process for the proliferation of herpesviruses such as Varicella-Zoster Virus (VZV) and Herpes Simplex Virus Type 1 (HSV-1).[1][2][3][4] Its efficacy stems from its targeted interference with viral DNA polymerase, the enzyme responsible for synthesizing new viral DNA. This specificity minimizes interaction with human DNA polymerases, translating to a favorable safety profile.
Mechanism of Action: A Tale of Two Kinases
The cornerstone of this compound's selectivity lies in its activation pathway. Like other nucleoside analogs, this compound requires phosphorylation to its active triphosphate form to exert its antiviral effect.[2][5] This initial and crucial phosphorylation step is predominantly catalyzed by viral thymidine kinase (TK).[1][6][7] Herpesvirus-encoded TK exhibits a significantly higher affinity for this compound compared to human cellular TK.[7] This preferential activation ensures that this compound is primarily converted to its active form within virus-infected cells, concentrating its therapeutic action where it is most needed.
Once converted to this compound 5'-triphosphate (BVDU-TP), it acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the viral DNA polymerase.[2] BVDU-TP is incorporated into the growing viral DNA chain, leading to the termination of DNA synthesis and halting viral replication.[2][3]
Acyclovir, a widely used antiviral and a key comparator, shares a similar mechanism of action. It is also a nucleoside analog that is preferentially phosphorylated by viral TK to its active triphosphate form (ACV-TP), which then inhibits viral DNA polymerase.[8][9][10][11][12][13][14]
Quantitative Comparison of Polymerase Inhibition
The true measure of specificity lies in the quantitative comparison of inhibitory activity against viral versus human DNA polymerases. The inhibition constant (Ki) is a key metric, with lower values indicating stronger inhibition.
Experimental data demonstrates this compound's potent and selective inhibition of viral DNA polymerase. The triphosphate of a this compound analog showed a Ki value of 0.13 µM for HSV-1 DNA polymerase. In contrast, Acyclovir triphosphate (ACV-TP) exhibits a broader range of inhibition across different polymerases.
| Enzyme | This compound Triphosphate (Analog) Ki (µM) | Acyclovir Triphosphate Ki (µM) |
| HSV-1 DNA Polymerase | 0.13 | 0.03[8] |
| Human DNA Polymerase α | 0.10 | 0.15[8], 80[15] |
| Human DNA Polymerase β | - | 11.9[8] |
| Human DNA Polymerase δ | - | 2[15] |
| Human DNA Polymerase ε | - | 140[15] |
| Human DNA Polymerase γ | - | Moderately Inhibitory[16] |
The data clearly indicates that while both drugs are effective against the viral polymerase, Acyclovir triphosphate shows more significant inhibition of various human DNA polymerases, particularly DNA polymerase δ. The moderate inhibition of mitochondrial DNA polymerase γ by Acyclovir also raises considerations for potential mitochondrial toxicity with long-term use.[16]
Visualizing the Pathway to Viral Inhibition
The activation and mechanism of action of this compound can be visualized as a clear, multi-step process.
Caption: Activation cascade of this compound to its active triphosphate form, leading to the inhibition of viral DNA replication.
Experimental Protocols: Determining DNA Polymerase Inhibition
The specificity of this compound and other nucleoside analogs is determined through in vitro DNA polymerase inhibition assays. The following is a representative protocol synthesized from established methodologies.[17][18][19][20][21]
Objective: To determine the inhibitory activity (Ki or IC50) of a nucleoside triphosphate analog against a specific DNA polymerase.
Materials:
-
Purified DNA polymerase (viral or human) of known concentration.
-
Primer-template DNA substrate (e.g., poly(dA)/oligo(dT)).
-
Deoxynucleoside triphosphates (dNTPs), including a radiolabeled or fluorescently labeled dNTP.
-
The nucleoside triphosphate inhibitor to be tested (e.g., BVDU-TP, ACV-TP).
-
Reaction buffer (containing Tris-HCl, MgCl2, DTT, and BSA).
-
Quenching solution (e.g., EDTA).
-
Scintillation fluid or fluorescence plate reader.
-
Filter paper or multi-well plates for capturing DNA.
Procedure:
-
Reaction Setup: Prepare a series of reaction mixtures in microcentrifuge tubes or a multi-well plate. Each reaction should contain the reaction buffer, a fixed concentration of the primer-template DNA, and a fixed concentration of the labeled dNTP and other unlabeled dNTPs.
-
Inhibitor Addition: Add varying concentrations of the nucleoside triphosphate inhibitor to the reaction tubes. Include a control reaction with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding a known amount of the purified DNA polymerase to each tube.
-
Incubation: Incubate the reactions at the optimal temperature for the specific DNA polymerase for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
DNA Precipitation and Washing: Spot the reaction mixtures onto filter paper and precipitate the DNA by washing with trichloroacetic acid (TCA) and ethanol. This step removes unincorporated dNTPs.
-
Quantification:
-
For radiolabeled assays, place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
For fluorescent assays, measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
To determine the Ki value, perform the assay with varying concentrations of both the natural substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and a suitable plotting method (e.g., Dixon plot).
-
Experimental Workflow:
Caption: A stepwise workflow for an in vitro DNA polymerase inhibition assay.
Conclusion
The high specificity of this compound for viral DNA polymerase, driven by its preferential activation by viral thymidine kinase, underscores its value as a targeted antiviral therapeutic. The quantitative data, when compared to alternatives like Acyclovir, highlights a potentially wider therapeutic window with a lower likelihood of off-target effects on host cellular DNA replication. The detailed experimental protocols provided herein offer a framework for researchers to further investigate and validate the specificity of novel nucleoside analogs, contributing to the development of safer and more effective antiviral drugs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. This compound: a herpes virostatic with rapid antiviral activity and once-daily dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Herpes Simplex Virus Type 1 Thymidine Kinase Mutants Selected under a Single Round of High-Dose Brivudin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Neural Progenitor Cells Expressing Herpes Simplex Virus-Thymidine Kinase for Ablation Have Differential Chemosensitivity to this compound and Ganciclovir [frontiersin.org]
- 8. Mode of action of acyclovir triphosphate on herpesviral and cellular DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Acyclovir, Foscarnet and Ribonucleotides on Herpes Simplex Virus-1 DNA Polymerase: Mechanistic Insights and a Novel Mechanism for Preventing Stable Incorporation of Ribonucleotides into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation and antiviral effect of acyclovir in cells infected with a varicella-like simian virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of cellular alpha and virally induced deoxyribonucleic acid polymerases by the triphosphate of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of Herpes Simplex Virus type 1 thymidine kinase mutants engineered for improved ganciclovir or acyclovir activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thymidine Kinase Mutations Conferring Acyclovir Resistance in Herpes Simplex Type 1 Recombinant Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the Effectiveness of Acyclovir against Ranaviral Thymidine Kinases: Molecular Docking and Experimental Validation in a Fish Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acyclic guanosine analogs inhibit DNA polymerases alpha, delta, and epsilon with very different potencies and have unique mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enzymatic therapeutic index of acyclovir. Viral versus human polymerase gamma specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. biotium.com [biotium.com]
- 20. abcam.com [abcam.com]
- 21. mesoscale.com [mesoscale.com]
A Comparative Safety Analysis of Brivudine and Other Antiviral Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profile of Brivudine against other commonly used antiviral drugs for the treatment of herpes zoster, including acyclovir, valacyclovir, and famciclovir. The information is supported by data from clinical trials and meta-analyses.
This compound, a nucleoside analogue, has demonstrated high efficacy in the treatment of herpes zoster.[1] Understanding its safety profile in relation to other available antiviral therapies is crucial for informed clinical decision-making and future drug development. This guide synthesizes available data on adverse events, contraindications, and significant drug interactions.
Comparative Safety Data
The following table summarizes the incidence of common adverse events reported in comparative clinical trials of this compound and other antiviral medications for the treatment of herpes zoster.
| Adverse Event | This compound (125 mg once daily) | Acyclovir (800 mg five times daily) | Valacyclovir (1 g three times daily) | Famciclovir (500 mg three times daily) |
| Nausea | ~2%[2] | Reported[3] | Common[4] | Common[4] |
| Headache | <1%[2] | Reported[3] | Common[4] | Common[4] |
| Diarrhea | <1% | Reported | Reported | Reported[5] |
| Vomiting | <1% | Reported | Reported | Reported |
| Abdominal Pain | <1% | Reported | Reported | Reported |
| Dizziness | <1% | Reported | Reported | Reported |
| Fatigue | <1% | Reported | Reported | Reported |
| Rash | <1% | Reported | Reported | Reported |
Note: Percentages are approximate and based on available data from various studies. "Reported" indicates that the adverse event is a known side effect, but specific percentages were not consistently provided in a comparative context in the search results.
A meta-analysis of seven randomized controlled trials involving 4171 patients found no significant difference in the incidence of adverse reactions between this compound and other antiviral treatments such as acyclovir and valacyclovir.[6][7] Another large-scale, double-blind, randomized study comparing oral this compound (125 mg once daily) with acyclovir (800 mg five times daily) in 1227 immunocompetent patients with herpes zoster found a similar incidence of potentially treatment-related adverse events: 7.7% for this compound and 10.0% for acyclovir.[8][9] Similarly, a comparative study of valacyclovir and famciclovir showed comparable safety profiles, with headache and nausea being the most common adverse events.[4]
Critical Safety Concern: this compound and 5-Fluorouracil Interaction
A crucial aspect of this compound's safety profile is its potentially fatal interaction with the anticancer drug 5-fluorouracil (5-FU) and its prodrugs (e.g., capecitabine, tegafur), as well as the antifungal agent flucytosine, which is metabolized to 5-FU.[2][9]
This compound's primary metabolite, bromovinyluracil (BVU), is a potent and irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD).[10] DPD is the rate-limiting enzyme in the catabolism of 5-FU.[11] Inhibition of DPD leads to a massive accumulation of 5-FU, resulting in severe and potentially lethal toxicity, including myelosuppression, mucositis, and neurotoxicity.[10]
Due to this severe drug-drug interaction, this compound is contraindicated in patients undergoing cancer chemotherapy with 5-FU or its prodrugs. A washout period of at least four weeks is mandatory between the cessation of this compound treatment and the administration of any 5-fluoropyrimidine-based drug.[9]
Experimental Protocols
The safety and efficacy of this compound and other antivirals have been evaluated in numerous randomized, controlled clinical trials. A general methodology for these comparative safety assessments is outlined below.
General Methodology for Comparative Antiviral Safety Trials in Herpes Zoster
1. Study Design:
-
Phase: Typically Phase III, multicenter, randomized, double-blind, active-controlled trials.[4]
-
Patient Population: Immunocompetent adults (typically ≥50 years of age) with a clinical diagnosis of uncomplicated herpes zoster, presenting within 72 hours of rash onset.[4][12]
-
Exclusion Criteria: Immunocompromised patients, patients with ophthalmic zoster requiring intravenous antivirals, pregnant or breastfeeding women, and patients with contraindications to the study medications.[13]
2. Intervention and Control:
-
Investigational Arm: this compound administered at a standard dose (e.g., 125 mg once daily for 7 days).[8]
-
Control Arm(s): Standard doses of comparator antivirals such as:
3. Safety Monitoring and Data Collection:
-
Adverse Event (AE) Monitoring: All adverse events are recorded at each study visit, whether observed by the investigator or reported by the patient. AEs are coded using a standardized medical dictionary (e.g., MedDRA).
-
Severity Assessment: The severity of AEs is graded (e.g., mild, moderate, severe).
-
Causality Assessment: Investigators assess the relationship of the AE to the study drug (e.g., not related, possibly related, probably related, definitely related).[8]
-
Laboratory Tests: Hematology (complete blood count with differential) and serum chemistry panels (including liver function tests and renal function tests) are performed at baseline and at the end of treatment.
-
Vital Signs: Blood pressure, heart rate, and temperature are monitored at each visit.
-
Follow-up Period: Patients are typically followed for a period of several weeks to months after the end of treatment to monitor for long-term adverse effects and the resolution of acute AEs.[4]
4. Statistical Analysis:
-
The incidence of all adverse events, treatment-related adverse events, serious adverse events, and discontinuations due to adverse events are compared between treatment groups using appropriate statistical methods (e.g., Chi-squared test or Fisher's exact test).
Visualizing Mechanisms and Workflows
This compound's Mechanism of Action and DPD Inhibition Pathway
The following diagram illustrates the mechanism of action of this compound and the critical interaction pathway leading to DPD inhibition.
Caption: this compound's dual pathways: antiviral action and DPD inhibition.
Experimental Workflow for a Comparative Antiviral Safety Trial
This diagram outlines the typical workflow for a clinical trial comparing the safety of this compound to another antiviral agent.
Caption: Workflow of a randomized controlled trial for antiviral safety.
Conclusion
This compound generally exhibits a safety profile comparable to that of other commonly prescribed antiviral agents like acyclovir, valacyclovir, and famciclovir for the treatment of herpes zoster in immunocompetent adults.[2] The incidence of common adverse effects such as nausea and headache is low.[2] However, the profound and potentially fatal interaction with 5-fluorouracil and its prodrugs necessitates stringent contraindications and careful patient screening.[9] For the research and drug development community, these findings underscore the importance of post-marketing surveillance and the investigation of drug metabolism pathways to identify and mitigate risks of severe adverse drug reactions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A Comparative Study to Evaluate the Efficacy and Safety of Acyclovir and Famciclovir in the Management of Herpes Zoster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral therapy for herpes zoster: randomized, controlled clinical trial of valacyclovir and famciclovir therapy in immunocompetent patients 50 years and older - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Shows Promise in Treating Herpes Zoster, Meta-Analysis Suggests [trial.medpath.com]
- 7. Oral brivudin in comparison with acyclovir for improved therapy of herpes zoster in immunocompetent patients: results of a randomized, double-blind, multicentered study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Antivirals for management of herpes zoster including ophthalmicus: a systematic review of high-quality randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The Safety and Effectiveness of Valacyclovir HCl in the Treatment of Herpes Simplex or Varicella/Zoster Infections in HIV-1 Infected Children [ctv.veeva.com]
- 13. tandfonline.com [tandfonline.com]
Safety Operating Guide
Brivudine proper disposal procedures
Proper disposal of Brivudine is essential to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. As a nucleoside analogue with potential mutagenic properties and high toxicity to aquatic life, this compound waste must be handled with care and disposed of following stringent guidelines.[1][2]
This guide provides procedural, step-by-step information for researchers, scientists, and drug development professionals on the proper management and disposal of this compound waste.
Core Disposal Principles
Before proceeding with disposal, it is crucial to adhere to these fundamental principles:
-
Regulatory Compliance : All waste must be handled and disposed of in strict accordance with all applicable local, state, and federal regulations.[1] These regulations are the primary authority for waste management.
-
Consult Experts : Always consult your institution's Environmental Health & Safety (EHS) department or a licensed Waste Management Authority for specific guidance and to arrange for disposal.[1]
-
Environmental Protection : this compound is classified as very toxic to aquatic life with long-lasting effects.[2] Therefore, it is imperative to prevent any release into the environment. Do not discharge this compound or its contaminated materials into drains, sewers, or waterways.[1][3]
Summary of this compound Hazards and Disposal Recommendations
The following table summarizes key data from Safety Data Sheets (SDS) relevant to the disposal of this compound.
| Hazard Category | Description | Recommended Disposal Action |
| Acute Oral Toxicity | Harmful if swallowed.[2] | Avoid ingestion. Handle with appropriate personal protective equipment (PPE). |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[2] | Prevent entry into drains, sewers, and water courses.[1][3] Do not contaminate water or soil. |
| Potential Mutagenicity | Substance has been shown to be mutagenic in at least one assay or belongs to a family of chemicals that damage cellular DNA.[1] | Handle as a potentially hazardous compound. Use appropriate engineering controls and PPE. |
| Incompatible Materials | Avoid reaction with strong oxidizing agents.[1] | Store and dispose of away from incompatible materials. |
| Primary Disposal Method | Incineration | Engage a licensed chemical destruction plant or approved waste disposal contractor for controlled incineration.[1][3] |
Step-by-Step Disposal Procedures
Follow these procedures to manage different types of this compound waste generated in a laboratory setting.
Step 1: Waste Identification and Segregation
Properly segregate this compound waste at the point of generation. Do not mix pharmaceutical waste with general, infectious, or other waste streams unless explicitly permitted by regulations.[4]
-
Unused or Expired this compound : Pure this compound powder or solutions that are expired or no longer needed.
-
Grossly Contaminated Labware : Items heavily contaminated with this compound, such as original containers, weighing boats, or glassware with visible residue.
-
Trace Contaminated Materials : Items with trace amounts of contamination, including used gloves, bench paper, pipette tips, and empty vials.
-
Spill Cleanup Materials : Absorbents, pads, and contaminated PPE used to clean a this compound spill.
Step 2: Packaging and Labeling
Proper packaging and labeling are critical for safe handling and disposal.
-
Select Appropriate Containers : Use clean, dry, and sealable containers made of a non-reactive material (e.g., polyethylene or polypropylene).[1] Ensure containers are leak-proof.
-
Package Waste :
-
Unused/Expired this compound : Keep the chemical in its original container if possible, or transfer it to a suitable, closed container for disposal.[3]
-
Contaminated Labware and Materials : Place all contaminated items into a designated hazardous waste container.
-
-
Label Clearly : Label the waste container clearly. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "(E)-5-(2-bromovinyl)-2'-deoxyuridine"
-
Associated hazards (e.g., "Toxic," "Ecotoxic")
-
The date accumulation started.
-
Step 3: Storage and Disposal
Store the packaged waste safely until it can be collected by a licensed professional.
-
Interim Storage : Store the sealed waste container in a cool, dry, well-ventilated area designated for hazardous waste.[3][5] Ensure it is stored away from incompatible materials.[1]
-
Arrange for Professional Disposal :
-
Contact your institution's EHS office or a licensed hazardous waste disposal service to arrange for pickup.
-
The recommended method of destruction is incineration at an approved and permitted facility .[1] This ensures the complete destruction of the active pharmaceutical ingredient.
-
Do not attempt to treat or dispose of this compound waste yourself without proper training and facilities.
-
Experimental Protocols
The procedural guidance provided here is based on established safety and regulatory standards found in Safety Data Sheets and waste management guidelines. These documents do not cite specific experimental protocols for disposal but rather outline mandated safety procedures. For methodologies related to the synthesis or use of this compound in experiments, please refer to relevant scientific literature.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Workflow.
References
Safe Handling of Brivudine: A Guide to Personal Protective Equipment and Disposal
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Brivudine. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination. This compound is considered a hazardous substance and may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation[1].
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is based on a risk assessment of the procedures being performed. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Protection Type | Recommended PPE | Specifications and Scenarios |
| Eye and Face Protection | Safety goggles with side-shields or a face shield | To be worn at all times when handling this compound to protect against splashes or dust. Conforming to EN 166 (EU) or NIOSH (US) standards is recommended[2]. |
| Hand Protection | Impervious, protective gloves (e.g., nitrile or latex) | Should be worn at all times. For tasks with a higher risk of exposure, such as handling open powders or preparing solutions, double gloving is recommended[1][3][4]. Gloves should be changed frequently, especially if soiled[5]. |
| Body Protection | Impervious, disposable long-sleeved gown with back closure and closed cuffs | A lab coat is the minimum requirement. For procedures with a risk of splashing or aerosol generation, a disposable gown resistant to hazardous drugs is required[1][6]. Gowns should not be worn outside of the work area[5]. |
| Respiratory Protection | NIOSH-certified N95 respirator or higher | Required when handling the solid form of this compound outside of a containment system (e.g., fume hood or biological safety cabinet) to avoid inhaling dust particles. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced[1][2][3][6]. |
Standard Operating Procedure for Handling this compound
1. Preparation and Engineering Controls:
-
Conduct all work with this compound in a well-ventilated area, preferably within a certified chemical fume hood or biological safety cabinet[1].
-
Ensure a safety shower and eyewash station are readily accessible[1].
-
Cover the work surface with a disposable, plastic-backed absorbent pad to contain any spills[7].
2. Donning PPE: The following sequence should be followed when putting on PPE[6][8]:
-
Gown: Don a disposable gown, ensuring it is securely fastened.
-
Mask/Respirator: Put on an N95 respirator or appropriate respiratory protection.
-
Goggles/Face Shield: Wear safety goggles and, if necessary, a face shield.
-
Gloves: Don the first pair of gloves, tucking the gown cuffs underneath. If double-gloving, put the second pair of gloves over the cuffs of the gown.
3. Handling this compound:
-
When handling the solid compound, avoid generating dust[3]. Use dry clean-up procedures for any spills[3].
-
For preparing solutions, dissolve this compound in a suitable solvent within a fume hood. This compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF)[9].
-
Do not eat, drink, or smoke in the area where this compound is handled[1][3].
-
Always wash hands thoroughly with soap and water after handling, even after removing gloves[3].
4. Doffing PPE: To prevent self-contamination, remove PPE in the following order[6][8]:
-
Outer Gloves (if applicable): Remove the outer pair of gloves.
-
Gown and Inner Gloves: Remove the gown and the inner pair of gloves together, turning the gown inside out as it is removed.
-
Goggles/Face Shield: Remove eye and face protection.
-
Mask/Respirator: Remove the mask or respirator.
-
Hand Hygiene: Perform thorough hand hygiene immediately after removing all PPE.
Disposal Plan
All waste generated from handling this compound, including contaminated PPE, is considered hazardous waste and must be disposed of accordingly.
-
Solid Waste: Place all contaminated solid waste, such as used gloves, gowns, absorbent pads, and any spilled material, into a clearly labeled, sealed, and puncture-resistant hazardous waste container[3][7].
-
Liquid Waste: Dispose of excess solutions and rinsates in a designated, sealed hazardous waste container. Do not pour this compound solutions down the drain[10].
-
Sharps: Any contaminated sharps should be disposed of in a designated sharps container.
-
Waste Containers: All hazardous waste containers must be clearly labeled with the contents and the "Cytotoxic" hazard symbol[7].
-
Incineration: Hazardous waste should be incinerated according to institutional and local regulations[7]. Do not dispose of this waste in receptacles for infectious biomedical waste that may be autoclaved and sent to a landfill[7].
This compound Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. echemi.com [echemi.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pogo.ca [pogo.ca]
- 5. research.luriechildrens.org [research.luriechildrens.org]
- 6. halyardhealth.com [halyardhealth.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdc.gov [cdc.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
